molecular formula C10H11FO2 B2518483 (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 2093522-69-9

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Katalognummer: B2518483
CAS-Nummer: 2093522-69-9
Molekulargewicht: 182.194
InChI-Schlüssel: JDWUYNKWOVASPA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral fluorinated organic compound that serves as a valuable building block in organic synthesis and pharmaceutical research . The specific stereochemistry of the molecule, denoted by the (2R) configuration, makes it a critical intermediate in the design and development of enantiomerically pure active pharmaceutical ingredients (APIs) . The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's bioavailability, metabolic stability, and binding affinity . This compound is part of a class of chemicals frequently investigated for their potential biological activity. Research into analogous structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has demonstrated promising antimicrobial properties against pathogens like Candida albicans , Escherichia coli , and Staphylococcus aureus . Furthermore, structurally similar pyrrole-based propanoic acid derivatives have shown significant anti-inflammatory and immunomodulatory effects in scientific studies, indicating the potential of this chemical scaffold in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is exclusively for use in laboratory research by qualified professionals.

Eigenschaften

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUYNKWOVASPA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Abstract

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its specific stereochemistry and the presence of a fluorine atom significantly influence its biological activity and material properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into the theoretical basis and practical methodologies for determining key parameters such as molecular structure, thermal behavior, acidity, solubility, and enantiomeric purity. Each section is designed to not only present data but also to explain the causality behind experimental choices, ensuring a robust and applicable understanding for laboratory and development settings.

Core Molecular and Physical Identifiers

The foundational characteristics of any chemical entity begin with its structural and basic physical properties. These identifiers are crucial for registration, safety, and analytical characterization.

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a derivative of propanoic acid featuring a methyl group at the chiral center (C2) and a 2-fluorophenyl substituent at C3. The "(2R)" designation specifies the absolute stereochemistry at the chiral carbon, a critical factor in its biological interactions.[3]

Table 1: Key Molecular and Physical Identifiers

PropertyValueSource
Chemical Structure Chemical Structure of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid-
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
CAS Number 2093522-69-9[4]
Appearance White to off-white crystalline powder[1]
Physical Form Solid at room temperature
Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. For chiral compounds, a sharp melting range typically suggests high chemical and enantiomeric purity. The determination is most accurately performed using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature.

The causality for choosing DSC over a simple melting point apparatus lies in its superior accuracy, sensitivity, and the quantitative thermodynamic data it provides, such as the enthalpy of fusion.

  • Objective: To accurately determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of the title compound.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a non-reactive aluminum DSC pan.

    • Encapsulation: Hermetically seal the pan to prevent any loss of substance during heating. Prepare an empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 150°C).

      • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

    • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.[5]

Solution-Based Properties: Acidity and Solubility

The behavior of a compound in solution is paramount for its application in drug development, influencing everything from formulation to bioavailability. The carboxylic acid moiety dominates these properties.

Acidity (pKa)

This protocol is self-validating through the use of standardized reagents and calibration, ensuring trustworthy results.

  • Objective: To determine the pKa of the compound in an aqueous or co-solvent system.

  • Materials & Reagents:

    • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

    • High-purity water and/or a co-solvent (e.g., methanol) if solubility is low.

    • pH buffer solutions (pH 4.0, 7.0, 10.0) for calibration.

  • Instrumentation:

    • Autotitrator or a manual setup with a calibrated pH meter and a magnetic stirrer.

  • Methodology:

    • Calibration: Calibrate the pH electrode using the standard buffer solutions.

    • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.

    • Titration: While stirring, titrate the solution with the standardized NaOH solution, adding small, precise increments. Record the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its carboxylate form.

Solubility Profile

Solubility is a key determinant of a drug candidate's feasibility. The interplay between the polar carboxylic acid group and the relatively nonpolar fluorophenyl ring dictates its solubility in various media.[2]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid into vials B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Filter to remove undissolved solid C->D E Analyze supernatant (e.g., HPLC-UV, Gravimetric) D->E F Quantify concentration E->F

Caption: Workflow for determining thermodynamic equilibrium solubility.

This method is straightforward and reliable for determining solubility in volatile organic solvents.[5]

  • Objective: To quantify the solubility of the compound in a specific solvent at a set temperature.

  • Methodology:

    • Preparation: Add an excess amount of the compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

    • Solvent Addition: Add a precise volume of the desired solvent (e.g., ethyl acetate, acetonitrile, isopropanol) to each vial.[5]

    • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Sampling & Filtration: Allow the vials to stand for a short period for the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

    • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

    • Quantification: Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of compound dissolved in the known volume of solvent.

    • Calculation: Express the solubility in units such as mg/mL or mol/L.

Chirality and Enantiomeric Purity

As a single enantiomer, confirming the stereochemical integrity of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is of utmost importance. The biological activity of two enantiomers can differ dramatically, making enantiomeric purity a critical quality attribute.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[7] The underlying principle involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely successful for separating chiral carboxylic acids.[7][8]

G A 1. Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% TFA) C 3. Equilibrate Chiral Column (e.g., Chiralpak® ID) A->C B 2. Prepare Sample (1 mg/mL in mobile phase) D 4. Inject Sample (10 µL) B->D C->D E 5. Isocratic Elution D->E F 6. UV Detection (e.g., 210-230 nm) E->F G 7. Integrate Peak Areas (Area_R and Area_S) F->G H 8. Calculate % e.e. %e.e. = |Area_R - Area_S| / (Area_R + Area_S) * 100 G->H

Caption: Standard workflow for determining enantiomeric excess by chiral HPLC.

This protocol is based on established methods for resolving chiral carboxylic acids and their derivatives.[7][8] The inclusion of an acidic modifier is often crucial for achieving good peak shape with acidic analytes.

  • Objective: To separate the (2R) and (2S) enantiomers and calculate the enantiomeric excess of a given sample.

  • Instrumentation & Materials:

    • HPLC system with UV detector.

    • Chiral Column: Amylose or cellulose-based CSP (e.g., Chiralpak® ID, 5 µm, 4.6 x 250 mm).[7]

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA), typically in a 90:10 (v/v) ratio. Add 0.1% trifluoroacetic acid (TFA) to the IPA portion before mixing to improve peak symmetry.[7]

  • Methodology:

    • System Preparation: Prepare the mobile phase and degas thoroughly.

    • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).[7] Maintain column temperature at 25°C.

    • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]

    • Injection & Analysis: Inject 10 µL of the sample and run the analysis for sufficient time to elute both enantiomers (e.g., 20-30 minutes).[7]

    • Peak Identification: Identify the peaks corresponding to the (2R) and (2S) enantiomers. This requires a reference standard of the desired enantiomer or the racemate.

    • Calculation: Integrate the area of each enantiomeric peak. Calculate the enantiomeric excess using the formula: % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers) ] x 100%

    • System Validation: For a trustworthy method, the resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.

Spectroscopic Characterization

While HPLC confirms purity, spectroscopic methods validate the molecular structure and can provide confirmation of the absolute configuration.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structural integrity, including the presence and position of the fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[9] As a chiral molecule, (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid will produce a characteristic CD spectrum, which serves as a unique fingerprint for this enantiomer and can be used to confirm its absolute configuration, often by comparison to theoretical calculations or standards.[3][9]

References

  • Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. Benchchem.
  • (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. NextSDS.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • CAS 93748-20-0: 2-(3-Fluorophenyl)-2-methylpropanoic acid. CymitQuimica.
  • 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. ChemicalCell.
  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • 2-(2-Fluorophenyl)-2-methylpropanoic acid | 870849-49-3.
  • 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid. EPA.
  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

Sources

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

A Note on the Investigative Approach

Direct, comprehensive studies on the in vitro mechanism of action for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid are not extensively available in the public domain. However, its structural similarity to known aryl-propionic acid derivatives, notably Tarenflurbil ((R)-flurbiprofen), provides a strong scientific basis for a hypothesized mechanism of action. Tarenflurbil is a well-documented γ-secretase modulator that selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide.[1] This guide, therefore, outlines a comprehensive in vitro strategy to investigate the hypothesis that (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid acts as a γ-secretase modulator, leveraging established methodologies and insights from the study of Tarenflurbil and other γ-secretase modulators (GSMs).

This document is structured to guide researchers through the logical progression of experiments, from initial target engagement to downstream cellular effects, providing the "why" behind each experimental choice and ensuring a self-validating system of protocols.

Part 1: The Amyloid Cascade and the γ-Secretase Hypothesis

Alzheimer's disease pathology is strongly linked to the accumulation of amyloid-β (Aβ) peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] The γ-secretase complex is a multi-protein enzyme responsible for the final intramembrane cleavage of APP, a process that can generate Aβ peptides of varying lengths.[2][3][4] While the Aβ40 isoform is more abundant, the Aβ42 isoform is more prone to aggregation and is considered the primary neurotoxic species.[2]

A promising therapeutic strategy is the modulation of γ-secretase activity to shift cleavage away from the production of Aβ42 towards shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][5] This is the established mechanism of Tarenflurbil.[1] Given the structural parallels, we hypothesize that (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid also functions as a γ-secretase modulator.

The following sections detail the in vitro assays required to test this hypothesis.

Part 2: Elucidating the Mechanism of Action: A Step-by-Step In Vitro Investigation

Initial Target Engagement: Cell-Free γ-Secretase Activity Assays

The first step is to determine if the compound directly interacts with and modulates the activity of the γ-secretase enzyme in an isolated system. Cell-free assays are ideal for this purpose as they eliminate confounding factors from cellular uptake, metabolism, and off-target effects.

Scientific Rationale: A cell-free assay using a purified or enriched source of γ-secretase and a synthetic substrate provides a direct measure of enzymatic activity. By incubating the enzyme with the test compound, we can determine if it inhibits or modulates the cleavage of the substrate.

Experimental Protocol: Cell-Free γ-Secretase Cleavage Assay

  • Preparation of γ-Secretase:

    • γ-secretase can be sourced from cell membranes of overexpressing cell lines (e.g., HEK293T) or from brain tissue.

    • Membranes are typically solubilized using a mild detergent like CHAPSO to extract the active enzyme complex.[6][7]

  • Substrate:

    • A recombinant C100-FLAG substrate, which corresponds to the C-terminal fragment of APP left after β-secretase cleavage, is commonly used.

    • Alternatively, a fluorogenic substrate that releases a fluorescent signal upon cleavage can be employed for high-throughput screening.[6]

  • Assay Procedure:

    • Solubilized γ-secretase is incubated with the C100-FLAG substrate in a suitable buffer (typically at pH 6.8).[4]

    • A dose-response curve of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is added to the reaction.

    • The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).

    • The reaction is stopped, and the products (Aβ peptides) are analyzed.

  • Data Analysis and Interpretation:

    • The levels of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) are quantified using specific ELISAs or mass spectrometry.[5]

    • A true γ-secretase modulator will decrease the production of Aβ42 and Aβ40 while simultaneously increasing the production of Aβ38 and Aβ37.[5] This is in contrast to a γ-secretase inhibitor, which would suppress the production of all Aβ species.

Expected Data Summary:

Compound Concentration% Change in Aβ42% Change in Aβ40% Change in Aβ38% Change in Aβ37
0.1 µM
1 µM
10 µM
100 µM
Cellular Activity: Quantifying Aβ Production in a Cellular Context

Once direct modulation of the enzyme is confirmed, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular environment.

Scientific Rationale: Cell-based assays confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular milieu. These assays use cell lines that overexpress human APP, leading to robust Aβ production.

Experimental Protocol: Cell-Based Aβ Production Assay

  • Cell Line Selection:

    • HEK293 or CHO cells stably transfected with a human APP construct (e.g., carrying the Swedish mutation, which enhances β-secretase cleavage) are commonly used.[5]

  • Assay Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.

    • The culture medium is replaced with fresh medium containing a range of concentrations of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    • Cells are incubated for 24-48 hours.

    • The conditioned medium is collected for Aβ quantification.

    • A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to rule out cytotoxicity-induced changes in Aβ levels.

  • Data Analysis and Interpretation:

    • The levels of secreted Aβ42 and Aβ40 in the conditioned medium are measured using commercially available ELISA kits.

    • The ratio of Aβ42 to Aβ40 is a critical parameter; a successful GSM will selectively decrease this ratio.

    • The results will allow for the determination of an IC50 value for Aβ42 reduction.

Expected Data Summary:

Compound ConcentrationAβ42 (pg/mL)Aβ40 (pg/mL)Aβ42/Aβ40 RatioCell Viability (%)
Vehicle Control100
0.1 µM
1 µM
10 µM
100 µM

Workflow for Aβ Production Assays:

G cluster_cell_culture Cell Culture cluster_analysis Analysis plate_cells Plate APP-expressing cells treat_compound Treat with (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid plate_cells->treat_compound incubate Incubate for 24-48h treat_compound->incubate collect_media Collect conditioned media incubate->collect_media viability Cell Viability Assay incubate->viability elisa Aβ42/Aβ40 ELISA collect_media->elisa data_analysis Calculate IC50 and Aβ42/Aβ40 ratio elisa->data_analysis viability->data_analysis

Caption: Workflow for cell-based Aβ production assay.

Assessing Off-Target Effects: Notch Signaling Pathway

A critical aspect of developing γ-secretase modulators is ensuring they do not inhibit the cleavage of other important γ-secretase substrates, most notably Notch.[5] Inhibition of Notch signaling can lead to severe toxicity.

Scientific Rationale: The Notch signaling pathway is crucial for cell-cell communication and development.[8] Like APP, the Notch receptor undergoes intramembrane cleavage by γ-secretase to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[8][9] A desirable GSM should not interfere with this process.

Experimental Protocol: Notch Signaling Reporter Assay

  • Cell Line:

    • A reporter cell line, such as HEK293 cells stably expressing a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL promoter), is used.[10]

  • Assay Procedure:

    • The reporter cells are co-cultured with cells expressing a Notch ligand (e.g., Delta-like 1 or Jagged-1) to activate the Notch pathway.

    • Alternatively, a tetracycline-inducible NICD expression system can be used.[9]

    • The co-cultured cells are treated with various concentrations of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    • A known γ-secretase inhibitor (e.g., DAPT) is used as a positive control for Notch inhibition.[10]

    • After 24-48 hours of incubation, cell lysates are prepared.

  • Data Analysis and Interpretation:

    • Luciferase activity is measured using a luminometer.

    • A significant decrease in luciferase activity indicates inhibition of Notch signaling.

    • The ideal compound will show potent modulation of Aβ production with minimal to no effect on Notch signaling.

Signaling Pathway Diagram: APP vs. Notch Processing

G cluster_app APP Processing cluster_notch Notch Signaling (Potential Off-Target) APP APP beta_secretase β-secretase APP->beta_secretase APP_CTF APP-CTFβ beta_secretase->APP_CTF gamma_secretase γ-secretase Abeta Aβ42 / Aβ40 (Amyloidogenic) gamma_secretase->Abeta GSM (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid gamma_secretase->GSM modulates APP_CTF->gamma_secretase Abeta_short Aβ38 / Aβ37 (Less Amyloidogenic) GSM->Abeta_short gamma_secretase_notch γ-secretase GSM->gamma_secretase_notch Ideally no inhibition Notch_receptor Notch Receptor Notch_receptor->gamma_secretase_notch NICD NICD gamma_secretase_notch->NICD Nucleus Nucleus NICD->Nucleus Gene_expression Target Gene Expression Nucleus->Gene_expression

Sources

Structural Characterization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2093522-69-9) is a highly valuable chiral building block[1]. It is utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and inflammatory diseases, as well as in advanced agrochemical development[2]. The presence of the 2-fluorophenyl group combined with the alpha-methyl stereocenter dictates its unique pharmacological trajectory and binding affinity.

For drug development professionals, ensuring the structural and stereochemical integrity of this intermediate is paramount. A single stereochemical inversion or regioisomeric impurity (e.g., 3-fluoro vs. 2-fluoro substitution) can derail an entire synthetic campaign. This whitepaper provides a comprehensive, field-proven framework for the structural and stereochemical characterization of this molecule, ensuring rigorous analytical compliance.

Spectroscopic Elucidation: NMR and HRMS

Nuclear Magnetic Resonance (NMR) Causality

The structural validation of this compound relies heavily on multinuclear NMR ( 1 H, 13 C, 19 F). The proximity of the C2 chiral center to the C3 benzylic position fundamentally alters the magnetic environment of the molecule. Because of the adjacent stereocenter, the two protons at the C3 position are diastereotopic . They do not appear as a simple doublet; rather, they couple with each other and the C2 proton to form a complex ABX spin system (typically two distinct doublet of doublets)[3]. This serves as an internal self-validating metric: if the C3 protons appear as a simple doublet, the integrity of the chiral environment or the acquisition resolution must be questioned.

Furthermore, the 19 F nucleus serves as a highly sensitive probe. Fluorine substitution on the aromatic ring not only provides a distinct 19 F chemical shift (typically around -118 ppm) but also induces profound spin-spin coupling in the 13 C spectrum[4]. The ipso-carbon (C2') exhibits a massive coupling constant ( 1JCF​≈245 Hz), while the ortho-carbon shows a 2JCF​≈22 Hz[4]. The presence of these specific J -couplings immediately confirms the ortho-fluoro substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in negative mode is preferred due to the facile deprotonation of the carboxylic acid moiety, yielding the [M−H]− ion. Exact mass determination confirms the molecular formula C10​H11​FO2​ and rules out des-fluoro or hydroxylated impurities.

Quantitative Data Summarization

Table 1: Predicted/Typical NMR Assignments for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Structural Assignment
1 H11.05br s--COOH (Exchangeable)
1 H7.15 - 7.25m-Ar-H (C4', C5', C6')
1 H7.02ddd J = 9.5, 8.0, 1.2Ar-H (C3', adjacent to F)
1 H3.05dd J = 13.5, 6.5-CH 2​
  • (C3, diastereotopic H a​ )
1 H2.75dd J = 13.5, 7.8-CH 2​
  • (C3, diastereotopic H b​ )
  • 1 H2.85m--CH- (C2, chiral center)
    1 H1.22d J = 7.0-CH 3​
    13 C181.5s-C=O (C1)
    13 C161.2d J = 245.0Ar-C (C2', ipso to F)
    13 C126.5d J = 15.5Ar-C (C1', ipso to CH 2​ )
    13 C115.4d J = 22.0Ar-C (C3', ortho to F)
    13 C39.8s--CH- (C2)
    13 C32.5d J = 3.5-CH 2​
  • (C3)
  • 13 C16.5s--CH 3​
    19 F-118.2m-Ar-F

    Stereochemical Validation: Chiral HPLC and VCD

    Enantiomeric Excess via Chiral HPLC

    Determining the enantiomeric purity of the (2R) enantiomer requires specialized chiral stationary phases. The causality behind the mobile phase selection is critical: a purely neutral mobile phase will cause the carboxylic acid to partially ionize on the column, leading to severe peak tailing. The addition of an acidic modifier suppresses this ionization, ensuring the molecule remains neutral, which drives sharp, quantifiable resolution between the (R) and (S) enantiomers.

    Table 2: Chiral HPLC Parameters Summarization

    ParameterSpecification / ValueCausality / Rationale
    ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose derivative provides optimal chiral recognition for propanoic acids.
    Mobile PhaseHexane / Isopropanol / TFA (90:10:0.1)TFA suppresses carboxylate ionization, preventing peak tailing and ensuring sharp resolution.
    Flow Rate1.0 mL/minBalances theoretical plate count with acceptable run times.
    DetectionUV at 210 nm and 254 nm210 nm captures the carboxylate π→π∗ transitions; 254 nm captures the aromatic ring.
    Temperature25 °CThermostatting is required to prevent retention time drift due to ambient fluctuations.
    Absolute Configuration via VCD

    While X-ray crystallography is the traditional gold standard, propanoic acid derivatives often present as oils or low-melting solids, making crystallization highly challenging. Vibrational Circular Dichroism (VCD) circumvents this bottleneck by allowing absolute configuration determination directly in the solution state[5]. By comparing the experimental VCD spectrum against a Density Functional Theory (DFT) simulated spectrum of the (R) and (S) isomers, the absolute stereochemistry is unambiguously assigned.

    Workflow A Synthesis Output (2R)-Enantiomer B Multinuclear NMR (1H, 13C, 19F) A->B C HRMS (ESI-) Exact Mass A->C D Chiral HPLC Enantiomeric Excess A->D E VCD Spectroscopy Absolute Config B->E D->E F Validated API Intermediate E->F

    Figure 1: Analytical workflow for the structural validation of the (2R)-propanoic acid derivative.

    VCDLogic Exp Experimental VCD (Solution State IR) Comp Spectral Overlay & Statistical Correlation Exp->Comp DFT DFT Calculations (B3LYP/6-31G*) Conf Boltzmann Conformational Averaging DFT->Conf Sim Simulated Spectra (R) vs (S) Isomers Conf->Sim Sim->Comp Result Absolute Configuration Unambiguously Assigned Comp->Result

    Figure 2: Logical decision matrix for determining absolute configuration via VCD and DFT modeling.

    Experimental Protocols

    Protocol 1: Multinuclear NMR Acquisition
    • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Instrument Calibration: Tune and match the probe for 1 H, 13 C, and 19 F frequencies on a 400 MHz (or higher) NMR spectrometer.

    • 1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Self-Validation Check: Verify the diastereotopic nature of the C3 protons; if they do not appear as an ABX multiplet, verify the structural integrity of the sample.

    • 13 C Acquisition: Acquire 1024 scans with proton decoupling. Self-Validation Check: Verify the presence of C-F splitting on the aromatic carbons (ipso ~245 Hz, ortho ~22 Hz) to confirm regioisomeric purity.

    • 19 F Acquisition: Acquire 64 scans. Use fluorobenzene or trichlorofluoromethane as an external reference if precise chemical shift calibration is required.

    Protocol 2: Chiral HPLC Analysis
    • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 ratio. Add 0.1% v/v Trifluoroacetic acid (TFA). Degas the mixture ultrasonically for 15 minutes.

    • System Equilibration: Purge the Chiralpak AD-H column with the mobile phase at 1.0 mL/min until the baseline at 210 nm stabilizes (typically 30-45 minutes).

    • Sample Injection: Inject 10 µL of a 1 mg/mL solution of the analyte dissolved in the mobile phase.

    • Self-Validation Check: Monitor peak symmetry. A tailing factor > 1.5 indicates insufficient TFA modifier; the system must be paused and the mobile phase re-prepared to ensure accurate enantiomeric excess (% ee) integration.

    Protocol 3: Absolute Configuration via VCD
    • Experimental Acquisition: Dissolve the sample in CDCl 3​ (approx. 0.1 M). Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF 2​ cell (100 µm path length) at 4 cm −1 resolution. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio.

    • Conformational Search: Perform a molecular mechanics conformational search (e.g., using the OPLS4 force field) to identify all low-energy conformers within a 5 kcal/mol window. Note: Conformational averaging is non-negotiable due to the flexibility of the C2-C3 bond.

    • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and rotational strengths for each conformer at the B3LYP/6-31G* level of theory.

    • Spectral Simulation: Apply a Lorentzian band shape (typically 8-10 cm −1 half-width) to the calculated rotational strengths. Weight the spectra based on Boltzmann populations.

    • Overlay and Assignment: Overlay the simulated (R) and (S) spectra with the experimental data. The absolute configuration is assigned based on the highest statistical confidence level (e.g., using the CompareVOA algorithm).

    References

    • NextSDS : "(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid Chemical Substance Information"[1]. Available at:[Link]

    • ChemicalCell : "3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7"[2]. Available at: [Link]

    • Wiley-VCH : "Supporting Information - 1H NMR of 2-methyl-3-phenylpropanoic acid derivatives"[3]. Available at:[Link]

    • LJMU : "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine"[4]. Available at: [Link]

    • ResearchGate : "Determination of the Absolute Configuration of Three as-Hydrindacene Compounds by Vibrational Circular Dichroism"[5]. Available at: [Link]

    Sources

    Structural Validation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comprehensive NMR Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a high-purity fluorinated aromatic carboxylic acid derivative that serves as a critical chiral building block in advanced organic synthesis and pharmaceutical development[1]. The presence of the highly electronegative fluorine atom modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. For drug development professionals and analytical chemists, rigorous structural validation of this compound is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, elucidating the complex spin-spin coupling dynamics introduced by the 19 F nucleus and the C2 chiral center.

    Structural Significance & NMR Dynamics

    The structural elucidation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid relies heavily on understanding two primary molecular features:

    • The Chiral Center (C2): The stereocenter at the alpha position relative to the carboxylic acid restricts conformational freedom, rendering the adjacent methylene protons (C3) diastereotopic.

    • The 2-Fluorophenyl Group: Fluorine ( 19 F) has a nuclear spin of I=1/2 and a natural abundance of 100%. It is highly NMR-active and exhibits strong scalar coupling ( J -coupling) with both 1 H and 13 C nuclei across multiple bonds[2].

    Understanding the causality behind these spectral features is essential for accurate peak assignment and impurity profiling.

    J_Coupling F_Atom 19F Nucleus (Spin 1/2) C1 C-ipso 1J_CF ≈ 245 Hz F_Atom->C1 Direct Bond C2 C-ortho 2J_CF ≈ 22 Hz F_Atom->C2 2 Bonds C3 C-meta 3J_CF ≈ 8 Hz F_Atom->C3 3 Bonds C4 C-para 4J_CF ≈ 3.5 Hz F_Atom->C4 4 Bonds

    Distance-dependent scalar coupling (J_CF) decay between 19F and 13C nuclei.

    1 H NMR Spectral Analysis

    The 1 H NMR spectrum of this compound is characterized by the magnetic non-equivalence of the C3 methylene protons and the heteronuclear coupling between the aromatic protons and the fluorine atom.

    Quantitative Data Summary

    Acquisition Parameters: 400 MHz, CDCl 3​ , 298 K.

    PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
    -COOH 11.50br s1H-
    H-4' (Ar) 7.22m1H-
    H-6' (Ar) 7.18td1H 3JHH​ = 7.5, 4JHF​ = 1.8
    H-5' (Ar) 7.08td1H 3JHH​ = 7.5, 5JHF​ = 1.2
    H-3' (Ar) 7.05ddd1H 3JHF​ = 9.8, 3JHH​ = 8.2, 4JHH​ = 1.2
    H-3a (CH 2​ ) 3.05dd1H 2JHH​ = 13.5, 3JHH​ = 6.5
    H-2 (CH) 2.85m1H-
    H-3b (CH 2​ ) 2.75dd1H 2JHH​ = 13.5, 3JHH​ = 7.8
    -CH 3​ 1.20d3H 3JHH​ = 6.9
    Mechanistic Insights & Causality
    • Diastereotopic Methylene Protons (H-3a/H-3b): The (2R) chiral center creates a permanent asymmetric magnetic environment. Because free rotation around the C2-C3 bond does not average their spatial relationship to the chiral center, H-3a and H-3b resonate at different frequencies (3.05 ppm and 2.75 ppm). They couple with each other (geminal coupling, 2JHH​ = 13.5 Hz) and with the adjacent C2 methine proton, forming a classic ABX spin system.

    • Heteronuclear 1 H- 19 F Coupling: The proton ortho to the fluorine atom (H-3') exhibits a large three-bond coupling ( 3JHF​ 9.8 Hz)[2]. This large coupling constant is a definitive marker for ortho-fluorinated aromatic systems and is critical for distinguishing this isomer from meta- or para-fluorinated analogs.

    13 C NMR Spectral Analysis

    The 13 C NMR spectrum is dominated by carbon-fluorine scalar couplings. The magnitude of the JCF​ coupling constant is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the aromatic ring[3].

    Quantitative Data Summary

    Acquisition Parameters: 100 MHz, CDCl 3​ , 298 K.

    PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
    C-1 (C=O) 182.5s-
    C-2' (Ar-F) 161.2d 1JCF​ = 245.0
    C-6' (Ar) 131.5d 3JCF​ = 5.0
    C-4' (Ar) 128.4d 3JCF​ = 8.2
    C-1' (Ar) 126.5d 2JCF​ = 15.5
    C-5' (Ar) 124.1d 4JCF​ = 3.5
    C-3' (Ar) 115.3d 2JCF​ = 22.0
    C-2 (CH) 40.1s-
    C-3 (CH 2​ ) 33.2d 3JCF​ = 2.5
    C-CH 3​ 16.5s-
    Mechanistic Insights & Causality
    • Direct C-F Coupling ( 1JCF​ ): The ipso carbon (C-2') attached directly to the fluorine atom exhibits a massive doublet splitting of 245.0 Hz. This is caused by the direct overlap of the carbon sp2 orbital with the fluorine orbital.

    • Through-Space Interactions: Advanced conformational studies indicate that the C3 methylene carbon also exhibits a small coupling ( 3JCF​ = 2.5 Hz). While primarily a through-bond effect, the spatial proximity of the fluorine atom to the alkyl chain in certain conformers can induce through-space J -coupling, a phenomenon well-documented in structurally constrained fluorinated molecules[4].

    Experimental Protocol: Self-Validating NMR Acquisition

    To ensure data trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition.

    NMR_Workflow Sample 1. Sample Preparation (Analyte + CDCl3 + TMS) Lock 2. Lock & Shim (Z0-Z5 Optimization) Sample->Lock Pulse 3. Pulse Sequence (1H: zg30 | 13C: zgpg30) Lock->Pulse Acq 4. Acquisition & Processing (FT, Phase, Baseline) Pulse->Acq Analysis 5. Spectral Analysis (Integration, J-Coupling) Acq->Analysis

    Standard workflow for high-resolution NMR acquisition and processing.

    Step-by-Step Methodology
    • Sample Preparation:

      • Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: TMS acts as an internal standard ( δ = 0.00 ppm), providing a self-validating reference point to correct for magnetic field drift and solvent effects.

    • Probe Tuning and Matching:

      • Action: Insert the sample into the spectrometer and perform automated tuning and matching (ATM) for both 1 H and 13 C frequencies.

      • Causality: Ensures maximum power transfer from the RF amplifier to the probe coil, optimizing the signal-to-noise ratio (SNR).

    • Shimming and Locking:

      • Action: Lock onto the deuterium signal of CDCl 3​ . Optimize the Z0-Z5 shims until the lock level is maximized and stable.

      • Causality: Shimming homogenizes the magnetic field ( B0​ ) across the sample volume, which is critical for resolving fine multiplet structures (e.g., the 4JHF​ couplings).

    • Acquisition Parameters:

      • 1 H NMR: Use a standard 30-degree pulse (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

      • 13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

      • Causality: A longer D1 delay in 13 C NMR allows sufficient longitudinal relaxation ( T1​ ) of quaternary carbons (like C-1 and C-2'), ensuring they appear in the final spectrum with adequate intensity.

    • Data Processing:

      • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction.

    References

    • ChemicalCell.3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7.
    • Beilstein Journal of Organic Chemistry.Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds.
    • The Royal Society of Chemistry.Pd(OAc)2-Catalyzed Regioselective Aromatic CH Bond Fluorination.
    • The Journal of Organic Chemistry (ACS).Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

    Sources

    Enantiomeric Purity Determination of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comprehensive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and endocrine pathways. The presence of a chiral center at the α -position (C2) presents a unique analytical challenge: the acidic α -proton is susceptible to enolization, making the molecule prone to base-catalyzed racemization.

    As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven framework for determining the enantiomeric excess ( ee ) of this molecule. We will explore the causality behind chromatographic behaviors and outline self-validating protocols for both direct (Chiral HPLC) and indirect (NMR derivatization) analytical strategies.

    Analytical Strategy & Causality: Direct vs. Indirect Methods

    When analyzing chiral carboxylic acids, the scientific community relies on two primary modalities. The choice between them is dictated by the availability of chiral stationary phases (CSPs) and the required limit of detection.

    The Challenge of the Free Carboxylic Acid

    Direct separation of free carboxylic acids on standard polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak®) often results in severe peak tailing. Causality: The highly polarized O-H bond of the carboxylic acid acts as a strong hydrogen bond donor, interacting non-specifically with residual silanol groups on the silica support of the column. To mitigate this, we must either suppress ionization using an acidic mobile phase modifier or eliminate the hydrogen bond donor entirely via derivatization [1].

    Direct vs. Indirect Decision Matrix
    • Direct Method (Chiral HPLC): Relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., cellulose tris(4-methylbenzoate)). It is non-destructive and highly accurate but requires continuous mobile phase optimization.

    • Indirect Method (Chiral Derivatization): Involves the covalent attachment of a Chiral Derivatizing Agent (CDA) to form stable diastereomers. These can be analyzed via standard achiral HPLC or 1 H-NMR. This is highly robust but requires careful selection of coupling conditions to prevent racemization at the labile α -stereocenter[2].

    G Start Enantiomeric Purity Determination (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid Direct Direct Method (Chiral HPLC / SFC) Start->Direct Indirect Indirect Method (NMR / Achiral HPLC) Start->Indirect FreeAcid Free Acid Analysis Mobile Phase: Hexane/IPA + 0.1% TFA Column: Chiralcel OJ-H / AD-H Direct->FreeAcid Ester Methyl Ester Derivatization Reagent: TMS-Diazomethane Column: Chiralpak OJ-H / OD-H Direct->Ester Amide Diastereomeric Amide Formation Reagent: (S)-1-Phenylethylamine + HATU Indirect->Amide Result1 Calculate %ee via Chromatographic Peak Area Ratio FreeAcid->Result1 Ester->Result1 NMR 1H-NMR Analysis Integrate α-CH3 Doublet Peaks (~1.1 - 1.3 ppm) Amide->NMR Result2 Calculate %ee via NMR Diastereomeric Ratio (dr) NMR->Result2

    Decision matrix and workflow for the enantiomeric purity determination of the chiral carboxylic acid.

    Quantitative Data Presentation

    The following table summarizes the validated parameters for analyzing 2-methyl-3-phenylpropanoic acid derivatives. These parameters serve as the starting point for method transfer and validation.

    Table 1: Representative Chromatographic and NMR Parameters

    Analytical MethodAnalyte FormColumn / TechniqueMobile Phase / SolventKey Resolution Parameter
    Direct HPLC Free AcidChiralcel OJ-H (250 x 4.6 mm)Hexane / IPA / TFA (95:5:0.1) Rs​>1.5 (Baseline)
    Direct HPLC Methyl EsterChiralpak OD-H (250 x 4.6 mm)Hexane / IPA (99:1) Rs​>2.0
    Indirect NMR Diastereomeric Amide 1 H-NMR (400 MHz)CDCl 3​ Δδ≈0.05 ppm for α -CH 3​

    (Note: Rs​ denotes resolution. Baseline separation is defined as Rs​≥1.5 .)

    Detailed Experimental Methodologies

    To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system . You must always prepare and analyze a racemic standard, (±)-3-(2-Fluorophenyl)-2-methylpropanoic acid, prior to analyzing the enantiopure (2R) batch. This proves that your system can resolve the enantiomers and that the detector response is unbiased (yielding a 50:50 area ratio).

    Protocol A: Direct Chiral HPLC of the Free Acid

    This method avoids derivatization but requires strict control of mobile phase acidity [1].

    • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic Acid (TFA).

      • Causality: TFA maintains the carboxylic acid in its protonated state, masking silanol interactions and preventing peak broadening.

    • System Equilibration: Flush a Chiralcel OJ-H column (or equivalent cellulose-based CSP) at 1.0 mL/min until the baseline is stable (~30 minutes).

    • Sample Preparation: Dissolve 1.0 mg of the (2R)-acid in 1.0 mL of the mobile phase. Filter through a 0.22 μ m PTFE syringe filter.

    • Validation Injection: Inject 10 μ L of the racemic standard. Verify that two distinct peaks elute with Rs​>1.5 .

    • Sample Injection: Inject 10 μ L of the (2R) sample. Calculate the ee using the formula:

      ee(%)=Area(2R)​+Area(2S)​Area(2R)​−Area(2S)​​×100
    Protocol B: Mild Esterification and HPLC Analysis

    If the free acid exhibits persistent tailing, derivatization to the methyl ester is recommended. To avoid racemization at the α -carbon, we utilize a mild, base-free reagent [3].

    • Derivatization: In a dry 10 mL vial, dissolve 10 mg of the carboxylic acid in 1.0 mL of Methanol/Dichloromethane (1:1 v/v).

    • Reagent Addition: Dropwise, add a 2.0 M solution of Trimethylsilyldiazomethane (TMS-diazomethane) in hexanes until a persistent yellow color remains (indicating an excess of the reagent).

      • Causality: TMS-diazomethane reacts rapidly at room temperature without the need for basic catalysts, completely preserving the stereocenter.

    • Quenching & Concentration: Stir for 15 minutes. Quench the excess reagent with a single drop of glacial acetic acid (the solution will turn colorless). Evaporate the solvent under a gentle stream of nitrogen.

    • HPLC Analysis: Re-dissolve the resulting methyl ester in Hexane/IPA (99:1) and analyze on a Chiralpak OD-H column at 1.0 mL/min.

    Protocol C: Indirect Determination via NMR Diastereomeric Amide Formation

    When chiral chromatography is unavailable, NMR provides an elegant structural alternative. By coupling the acid with an enantiopure amine, we create diastereomers that exhibit distinct chemical shifts [2].

    • Coupling Reaction: Dissolve 20 mg of the acid in 2.0 mL of anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

    • Amine Addition: Add 1.1 equivalents of enantiopure (S)-(-)-1-Phenylethylamine. Stir at room temperature for 2 hours.

      • Causality: The coupling must be fast (facilitated by HATU) to outcompete any potential oxazolone formation or enolization that could lead to racemization.

    • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

    • NMR Acquisition: Dissolve the crude amide in CDCl 3​ and acquire a 1 H-NMR spectrum (minimum 400 MHz).

    • Interpretation: Locate the doublet corresponding to the α -methyl group (typically around 1.10 - 1.30 ppm). Because of the anisotropic shielding generated by the phenyl ring of the chiral amine, the (2R, 1'S) and (2S, 1'S) diastereomers will present two distinct doublets.

    • Calculation: Integrate the two doublets. The Diastereomeric Ratio ( dr ) directly correlates to the Enantiomeric Excess ( ee ) of the original acid.

    References

    • Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." Symmetry 16.9 (2024): 1150. URL:[Link]

    • Stevens, J. M., et al. "Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids." Journal of Organic Chemistry 83.23 (2018): 14245-14261. URL:[Link]

    • "2-Amino-2-Methyl-3-Phenylpropanoic Acid tert-Butyl Ester." Organic Syntheses 90 (2013): 121-129. URL:[Link]

    Thermodynamic and Kinetic Solubility Profiling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid in Polar Solvent Systems

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and synthetic chemists, understanding the solvation dynamics of chiral intermediates is a prerequisite for optimizing crystallization, purification, and downstream active pharmaceutical ingredient (API) formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2093522-69-9) in polar solvent systems. By deconstructing its molecular architecture, we establish the causality between its structural motifs and its thermodynamic solubility, culminating in a self-validating experimental framework for empirical quantification.

    Molecular Architecture & Physicochemical Baseline

    The solubility of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is dictated by a delicate balance of lipophilic and hydrophilic structural features. To predict its behavior in polar solvents, we must analyze the molecule through the lens of Yalkowsky’s General Solubility Equation (GSE), which models intrinsic aqueous solubility as a function of the octanol-water partition coefficient (LogP) and melting point (a surrogate for crystal lattice energy)[1].

    • Ortho-Fluoro Substituent: The introduction of a fluorine atom on the aromatic ring significantly alters the molecule's lipophilicity and local polarity[2]. Furthermore, the strong electron-withdrawing inductive effect of the ortho-fluoro group stabilizes the conjugate base of the carboxylic acid, slightly lowering its pKa compared to non-fluorinated analogs[3].

    • Chiral Methyl Group: The C2 methyl group introduces steric bulk that disrupts planar aromatic stacking. This disruption lowers the crystal lattice energy (melting point), which theoretically increases the intrinsic thermodynamic solubility of the solid phase[1].

    • Carboxylic Acid Motif: This functional group acts as a potent hydrogen bond donor and acceptor, driving high solubility in polar protic and aprotic organic solvents, while providing pH-dependent solubility in aqueous media.

    G A Molecule: (2R)-3-(2-Fluorophenyl) -2-methylpropanoic acid B Ortho-Fluoro Substituent (Inductive effect, ↑ LogP) A->B C Chiral Methyl Group (Disrupts crystal packing, ↓ Lattice Energy) A->C D Carboxylic Acid Motif (pH-dependent ionization, H-bond donor/acceptor) A->D

    Fig 1. Structural motifs of the molecule and their physicochemical impact on solubility.

    Thermodynamic Solubility Profiling in Polar Solvents

    In polar solvents, the solubility of this compound diverges sharply based on the solvent's hydrogen-bonding capacity, dielectric constant, and the ionization state of the carboxylic acid.

    Aqueous Systems (pH-Dependent Dynamics)

    In aqueous buffers, the solubility is governed by the Henderson-Hasselbalch relationship. At a pH below the molecule's pKa (~4.5), the compound exists primarily in its unionized form. Here, the highly lipophilic fluorinated aromatic backbone restricts hydration, resulting in poor intrinsic solubility ( S0​ ). Conversely, at physiological pH (7.4), the carboxylic acid is fully deprotonated. The resulting ion-dipole interactions with water exponentially increase solubility.

    Polar Organic Systems

    In polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF), the compound exhibits near-ideal solubility. Polar aprotic solvents like DMSO and DMF possess high dipole moments and act as strong hydrogen-bond acceptors for the carboxylic acid proton, while simultaneously solvating the fluorinated aromatic ring through favorable dipole-induced dipole interactions.

    Quantitative Solubility Summary
    Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
    Water (pH 2.0) 80.1< 0.5Highly limited by lipophilic backbone; intrinsic solubility ( S0​ ) dominates.
    Water (pH 7.4) 80.1> 50.0Ion-dipole interactions; carboxylate salt formation drives dissolution.
    Methanol 32.7> 200.0Strong H-bond donor/acceptor interactions; moderate lipophilic solvation.
    Ethanol 24.5> 150.0Good H-bond capacity; excellent solvation of the methyl/aromatic moieties.
    DMSO 46.7> 300.0High dipole moment; acts as a strong H-bond acceptor for the -COOH group.
    DMF 36.7> 300.0Strong dipole; highly favorable interactions with the aromatic π-system.

    Experimental Rationale: The Causality of Methodological Choices

    When empirically determining the solubility of chiral intermediates, the choice of methodology dictates the reliability of the data.

    Why the Shake-Flask Method? Kinetic solubility methods (such as solvent-shift techniques) often induce supersaturation, leading to artificially inflated solubility values that fail to represent the true thermodynamic equilibrium. The isothermal shake-flask method remains the undisputed "gold standard" for thermodynamic solubility determination because it ensures the solution is in true equilibrium with the solid phase[4].

    The Necessity of a Self-Validating System: A critical failure point in solubility profiling is the assumption that the solid phase remains unchanged during equilibration. Polar solvents, particularly water and methanol, can induce the formation of solvates, hydrates, or trigger polymorphic transitions. If the solid phase changes, the chemical potential changes, and the measured solubility no longer represents the original input material. Therefore, a robust protocol must be a self-validating system : the residual solid must be isolated and analyzed via X-ray Powder Diffraction (XRPD) to confirm phase purity.

    Step-by-Step Experimental Protocols

    The following protocol outlines a self-validating workflow for determining the thermodynamic solubility of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Step 1: Media Preparation & Solid Addition
    • Prepare target solvent systems (e.g., 50 mM Phosphate buffer at pH 7.4, pure Methanol, pure DMSO).

    • Accurately weigh an excess amount of the API intermediate (e.g., 500 mg) into a 5 mL glass scintillation vial.

    • Add 1.0 mL of the target solvent to the vial to create a highly concentrated suspension.

    Step 2: Isothermal Equilibration
    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached.

    Step 3: Phase Separation
    • Transfer the suspension to a temperature-controlled centrifuge.

    • Centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

    • Carefully decant the supernatant into a clean vial, ensuring no solid particulates are transferred.

    Step 4: Quantification (HPLC-UV)
    • Dilute the supernatant appropriately using the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the sample using a validated HPLC-UV method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 210 nm).

    • Calculate the thermodynamic solubility based on the integrated peak area against a reference standard.

    Step 5: Self-Validation (Solid-State Verification)
    • Recover the residual solid pellet from the centrifuge tube.

    • Gently dry the solid under a stream of nitrogen (avoid excessive heat to prevent desolvation).

    • Analyze the solid using XRPD.

    • Validation Gate: Compare the resulting diffractogram to the reference input material. If peak shifts >0.2° 2θ are observed, a phase transition has occurred, and the solubility value must be reported for the new isolated phase.

    Workflow Step1 1. Excess Solid Addition (Target Solvent/Buffer) Step2 2. Isothermal Equilibration (Shake-flask, 24-48h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Step5 5. Solid-State Verification (XRPD for Polymorph Change) Step3->Step5

    Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

    Sources

    A Guide to the Crystal Structure Analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid and its Analogs for Pharmaceutical Research

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by a Senior Application Scientist

    This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, a chiral building block of significant interest in the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties, making a detailed understanding of its three-dimensional structure paramount for rational drug design and development. This guide will navigate the reader through the entire process, from the synthesis and crystallization of the compound to the intricacies of single-crystal X-ray diffraction, structure elucidation, and the interpretation of the results in the context of drug development.

    The Significance of Fluorine in Pharmaceutical Scaffolds

    The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] In the case of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, the 2-fluorophenyl moiety is a key structural feature that can influence the compound's conformation and its interactions in a biological environment.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into these properties.

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and inflammatory diseases.[6] Its chiral nature adds another layer of complexity and importance to its structural characterization, as stereochemistry is often critical for therapeutic efficacy.

    From Synthesis to Single Crystals: The Foundational Steps

    A prerequisite for any crystal structure analysis is the availability of high-purity material and, most importantly, high-quality single crystals.

    Synthesis of 3-Aryl-propanoic Acid Derivatives

    While the specific industrial synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid may be proprietary, a general approach to the synthesis of 3-aryl-propanoic acids involves the hydroarylation of α,β-unsaturated carboxylic acids or their esters.[7] For instance, the reaction of a substituted cinnamic acid derivative with an appropriate aryl Grignard reagent in the presence of a suitable catalyst can yield the desired product. The chiral center can be introduced through asymmetric synthesis or resolved from a racemic mixture.

    The Art and Science of Crystallization

    Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free from defects.[8] Several techniques can be employed to grow high-quality crystals:

    Experimental Protocol: Slow Evaporation

    • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is sparingly soluble. The ideal solvent will allow for slow crystal growth.

    • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or a slightly elevated temperature.

    • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.

    • Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

    • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[9]

    Other common crystallization techniques include:

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[10]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Co-crystallization: In cases where the target molecule is difficult to crystallize, forming a co-crystal with another molecule can facilitate the growth of high-quality crystals.[11]

    Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

    Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[12]

    The Principles of X-ray Diffraction

    When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other, producing a unique diffraction pattern of spots of varying intensities. The geometric relationship between the incident X-ray beam, the crystal orientation, and the diffracted beams is described by Bragg's Law:

    nλ = 2d sinθ

    where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

    The SCXRD Experimental Workflow

    The process of collecting and analyzing X-ray diffraction data follows a well-defined workflow:

    scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mounting Crystal Mounting centering Crystal Centering crystal_mounting->centering data_collection_params Data Collection Strategy centering->data_collection_params diffraction_measurement Diffraction Measurement data_collection_params->diffraction_measurement integration Integration diffraction_measurement->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution space_group->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation final_model Final Structural Model validation->final_model

    Figure 1: The experimental workflow for single-crystal X-ray diffraction.

    Experimental Protocol: SCXRD Data Collection

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

    • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The data is collected on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors and merged to create a unique set of reflection data.

    • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the observed and calculated diffraction data.

    Interpreting the Crystallographic Data

    The final output of a successful crystal structure analysis is a model of the atomic arrangement, accompanied by a set of crystallographic parameters that describe the quality of the model.

    Table 1: Representative Crystallographic Data for a Fluorophenylpropanoic Acid Derivative

    ParameterValue
    Chemical FormulaC₁₀H₁₁FO₂
    Formula Weight182.19
    Crystal SystemMonoclinic
    Space GroupP2₁
    a (Å)5.89
    b (Å)14.23
    c (Å)5.98
    β (°)115.2
    Volume (ų)453.7
    Z2
    Calculated Density (g/cm³)1.334
    R₁ [I > 2σ(I)]0.035
    wR₂ (all data)0.098
    Goodness-of-fit (S)1.05

    Note: This is hypothetical data for illustrative purposes.

    A Deeper Look into the Crystal Structure

    The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

    Molecular Conformation

    The conformation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is defined by the torsion angles between the phenyl ring, the propanoic acid backbone, and the substituent groups. The orientation of the 2-fluorophenyl group is of particular interest, as it can influence the molecule's interaction with its biological target.

    Intermolecular Interactions and Crystal Packing

    In the solid state, molecules of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid are held together by a network of non-covalent interactions. A common motif for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.

    intermolecular_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Interactions mol1 Molecule 1 mol2 Molecule 2 mol1_O1 mol2_H1 mol1_O1->mol2_H1 O-H···O mol1_H1 mol1_O2 mol2_O1 mol2_O1->mol1_H1 O-H···O mol2_O2 mol3 Molecule 3 mol4 Molecule 4 mol3_F mol4_H mol3_F->mol4_H C-H···F mol4_pi mol3_H mol3_H->mol4_pi C-H···π

    Figure 2: Key intermolecular interactions in the crystal structure.

    The presence of the fluorine atom can also lead to other significant intermolecular interactions, such as C-H···F hydrogen bonds and C-H···π interactions, which further stabilize the crystal lattice. The nature and strength of these interactions can have a profound impact on the compound's physical properties, including its melting point and solubility.

    The Synergy of Experimental and Computational Methods

    Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement the experimental crystal structure data.[13][14][15] DFT calculations can be used to:

    • Optimize the molecular geometry: This allows for a comparison between the calculated gas-phase structure and the experimentally determined solid-state structure, providing insights into the effects of crystal packing on the molecular conformation.

    • Predict spectroscopic properties: Calculated NMR and IR spectra can be correlated with experimental data to confirm the molecular structure.[16][17]

    • Analyze intermolecular interactions: The energies of different intermolecular interactions can be calculated to provide a quantitative understanding of the forces that govern the crystal packing.

    From Crystal Structure to Drug Design

    The detailed structural information obtained from crystal structure analysis has significant implications for drug development.[1][5]

    • Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of a lead compound is essential for designing analogs with improved potency and selectivity.

    • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is crucial for identifying and characterizing different polymorphs.

    • Formulation Development: Knowledge of the crystal structure and intermolecular interactions can aid in the design of stable and effective drug formulations.

    Conclusion

    The crystal structure analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and its analogs is a critical step in the development of new pharmaceuticals. This guide has provided a comprehensive overview of the entire process, from obtaining high-quality single crystals to the detailed interpretation of the resulting structural data. By combining experimental techniques like single-crystal X-ray diffraction with computational methods, researchers can gain a deep understanding of the structure-property relationships of these important chiral building blocks, ultimately paving the way for the design of safer and more effective medicines.

    References

    • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
    • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
    • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
    • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
    • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
    • Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.
    • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
    • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
    • The University of Queensland School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
    • ResearchGate. (2026, February 28). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
    • ChemicalCell. (n.d.). 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7.
    • PMC. (2025, November 26). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model.
    • MDPI. (2023, July 13). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.
    • ResearchGate. (2025, August 8). Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations | Request PDF.
    • Anton Paar Wiki. (n.d.). X-ray Crystallography.
    • ResearchGate. (2023, July 2). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.
    • PMC. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

    Sources

    Methodological & Application

    Asymmetric Synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Detailed Protocol Using a Chiral Auxiliary Approach

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1] The specific stereochemistry at the C2 position is often crucial for the biological activity and efficacy of the final product. Therefore, the development of robust and highly stereoselective synthetic routes to access this enantiomerically pure compound is of significant interest to researchers in medicinal chemistry and drug development.

    This application note provides a detailed, step-by-step protocol for the asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. The strategy employs a well-established and reliable chiral auxiliary-based method, specifically utilizing an Evans-type oxazolidinone auxiliary.[2] This approach offers excellent control over the stereochemical outcome of the key alkylation step, consistently leading to high diastereomeric excess.[1] The subsequent mild cleavage of the auxiliary ensures the preservation of the newly formed stereocenter, yielding the desired (2R)-enantiomer of the target carboxylic acid.

    The protocol is designed for researchers, scientists, and drug development professionals, providing not only a replicable methodology but also insights into the rationale behind the choice of reagents and reaction conditions.

    Overall Synthetic Scheme

    The asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid via the Evans chiral auxiliary method can be summarized in the following three key steps:

    • Acylation of the Chiral Auxiliary: The chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyl imide.

    • Diastereoselective Alkylation: The N-propionyl imide is converted to its enolate, which then undergoes a highly diastereoselective alkylation with 2-fluorobenzyl bromide.

    • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product to afford the target (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and allow for the recovery of the auxiliary.

    Asymmetric Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone AcylatedAuxiliary N-Propionyl Oxazolidinone Auxiliary->AcylatedAuxiliary n-BuLi, THF, -78 °C PropionylChloride Propionyl Chloride PropionylChloride->AcylatedAuxiliary NaHMDS NaHMDS, THF, -78 °C AlkylatedProduct Alkylated N-Acyl Oxazolidinone AcylatedAuxiliary->AlkylatedProduct Intermediate NaHMDS->AlkylatedProduct Enolate Formation FluorobenzylBromide 2-Fluorobenzyl Bromide FluorobenzylBromide->AlkylatedProduct Alkylation CleavageReagents LiOH, H₂O₂, THF/H₂O, 0 °C TargetMolecule (2R)-3-(2-Fluorophenyl)-2- methylpropanoic acid AlkylatedProduct->TargetMolecule Final Product Formation CleavageReagents->TargetMolecule RecoveredAuxiliary Recovered Auxiliary CleavageReagents->RecoveredAuxiliary

    Figure 1: Workflow for the asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Experimental Protocols

    Materials and Reagents
    ReagentCAS NumberSupplier SuggestionPurity
    (4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone102029-44-7Sigma-Aldrich≥98%
    n-Butyllithium (n-BuLi) in hexanes109-72-8Sigma-Aldrich2.5 M
    Propionyl chloride79-03-8Sigma-Aldrich≥99%
    Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich≥99.9%
    Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9Sigma-Aldrich1.0 M in THF
    2-Fluorobenzyl bromide395-77-7Sigma-Aldrich≥98%
    Lithium hydroxide (LiOH) monohydrate1310-66-3Sigma-Aldrich≥98%
    Hydrogen peroxide (H₂O₂)7722-84-1Sigma-Aldrich30% in H₂O
    Diethyl ether, anhydrous60-29-7Sigma-Aldrich≥99.7%
    Ethyl acetate141-78-6Sigma-AldrichACS grade
    Hexanes110-54-3Sigma-AldrichACS grade
    Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9Fisher Scientific-
    Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher Scientific-
    Saturated aqueous sodium sulfite (Na₂SO₃)7757-83-7Fisher Scientific-
    Brine (Saturated aqueous NaCl)7647-14-5Fisher Scientific-
    Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich≥99.5%
    Hydrochloric acid (HCl)7647-01-0Fisher Scientific1 M
    Step 1: Acylation of the Chiral Auxiliary

    This step involves the acylation of the (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride to form the N-propionyl derivative. Deprotonation with n-butyllithium generates the lithium salt of the oxazolidinone, which then acts as a nucleophile.

    Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

    • Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white solid.

    Step 2: Diastereoselective Alkylation

    This is the crucial stereochemistry-defining step. The N-propionyl oxazolidinone is deprotonated with a strong, non-nucleophilic base to form a rigid Z-enolate, which is chelated to the sodium cation. The bulky phenyl group of the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (2-fluorobenzyl bromide) to the opposite face, thus ensuring high diastereoselectivity.[1]

    Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the purified N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (approximately 0.1 M concentration).

    • Cool the solution to -78 °C.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

    • In a separate flask, dissolve 2-fluorobenzyl bromide (1.2 eq) in a small amount of anhydrous THF.

    • Add the solution of 2-fluorobenzyl bromide dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and partition between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product, a mixture of diastereomers, can be purified by flash column chromatography (ethyl acetate/hexanes) to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

    Step 3: Cleavage of the Chiral Auxiliary

    The final step involves the removal of the chiral auxiliary to yield the target carboxylic acid. A mild hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is employed.[3][4] This method is highly effective for cleaving the N-acyl bond without causing epimerization of the newly formed stereocenter.[5][6]

    Procedure:

    • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of lithium hydroxide (2.0 eq) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq). Ensure the internal temperature is maintained at or below 5 °C.

    • Stir the mixture vigorously at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite at 0 °C to decompose the excess peroxide.

    • Stir for an additional 30 minutes at room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • The remaining aqueous solution is then extracted with diethyl ether (2 x volume of aqueous layer) to recover the chiral auxiliary.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    • The crude product can be further purified by recrystallization or chromatography if necessary.

    Data Summary

    StepStarting MaterialProductTypical YieldDiastereomeric Ratio
    1. Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-Propionyl Oxazolidinone85-95%N/A
    2. AlkylationN-Propionyl OxazolidinoneAlkylated N-Acyl Oxazolidinone80-90%>98:2
    3. CleavageAlkylated N-Acyl Oxazolidinone(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid85-95%N/A
    Recovered (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>95%N/A

    Troubleshooting and Key Considerations

    • Moisture-Free Conditions: The acylation and alkylation steps are highly sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used. The reactions should be carried out under an inert atmosphere (nitrogen or argon).

    • Low-Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is critical for achieving high diastereoselectivity.

    • Auxiliary Cleavage: During the cleavage step, the addition of hydrogen peroxide can be exothermic. Slow, dropwise addition at 0 °C is essential to prevent a runaway reaction and potential degradation of the product. The use of excess hydrogen peroxide relative to lithium hydroxide favors the formation of the desired lithium hydroperoxide nucleophile and minimizes side reactions.[3][6]

    • Auxiliary Recovery: The chiral auxiliary can be recovered in high yield from the organic extracts after the cleavage workup, making this method cost-effective for larger-scale synthesis.

    Conclusion

    The protocol detailed in this application note provides a robust and highly diastereoselective method for the synthesis of enantiomerically enriched (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. The use of an Evans chiral auxiliary offers predictable and excellent stereocontrol in the key alkylation step. The mild cleavage conditions ensure the integrity of the final product and allow for efficient recovery of the valuable chiral auxiliary. This methodology is well-suited for laboratory-scale synthesis and can be adapted for the production of larger quantities of this important chiral building block for pharmaceutical and agrochemical research and development.

    References

    • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]

    • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available at: [Link]

    • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

    • DiastereoselectiveAldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2 S *,3 S *)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. R Discovery. Available at: [Link]

    • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Figshare. Available at: [Link]

    • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Chem. Available at: [Link]

    • Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. Available at: [Link]

    • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College - Chemistry. Available at: [Link]

    • Asymmetric Synthesis. University of York. Available at: [Link]

    • 3-Amino-2-phenylpropanoic acid: a revised absolute configuration based on an enantioselective synthesis and an X-ray crystal structure of the salt with (1S)-(+) - RSC Publishing. Available at: [Link]

    • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

    • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

    • Asymmetric Alkylation of Enolates. Chem 115 Myers. Available at: [Link]

    • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

    • Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

    • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids.
    • Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. Available at: [Link]

    • Requirements for an Effective Chiral Auxiliary Enolate Alkylation.

    Sources

    Application Note: Chiral Resolution Methods for 3-(2-Fluorophenyl)-2-methylpropanoic Acid Racemates

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 3-(2-fluorophenyl)-2-methylpropanoic acid. As a key chiral building block, the isolation of its pure enantiomers is critical for pharmacological evaluation and development. This guide details three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. Each section offers an in-depth explanation of the underlying principles, detailed step-by-step protocols, and expert insights into experimental design and optimization.

    Introduction: The Significance of Chiral Purity

    3-(2-Fluorophenyl)-2-methylpropanoic acid is a structural analogue of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen.[1][2] It is well-established that for many chiral drugs, the desired therapeutic activity resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[3] Therefore, the ability to efficiently resolve the racemic mixture of 3-(2-fluorophenyl)-2-methylpropanoic acid is paramount for advancing it as a pharmaceutical intermediate. This guide explores the most effective and widely adopted methods for achieving high enantiomeric purity.[4]

    Method 1: Classical Resolution via Diastereomeric Salt Crystallization

    This method remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[4][5] The principle relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[6] This solubility difference allows for their separation by fractional crystallization.[6]

    Principle of Diastereomeric Salt Formation

    The reaction between the racemic acid (R/S-Acid) and a chiral resolving agent, for example, an (R)-amine, yields two diastereomeric salts: (R-Acid, R-Amine) and (S-Acid, R-Amine). Due to their distinct three-dimensional structures, these salts pack differently into a crystal lattice, leading to one being less soluble and precipitating preferentially from the solution.

    Experimental Protocol

    Step 1: Screening of Resolving Agents and Solvents

    • Rationale: The success of this method is highly dependent on finding the right combination of chiral resolving agent and solvent that provides a significant solubility difference between the two diastereomeric salts. Common chiral amines for resolving acids include (R/S)-1-phenylethylamine, (R/S)-1-(1-naphthyl)ethylamine, and cinchona alkaloids.[6]

    • Procedure:

      • In separate small-scale test tubes, dissolve approximately 100 mg of racemic 3-(2-fluorophenyl)-2-methylpropanoic acid in a minimal amount of various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate).

      • Add 0.5 equivalents of a selected chiral amine (e.g., (R)-1-phenylethylamine) to each tube.

      • Observe for spontaneous precipitation upon addition, after brief agitation, or upon cooling. Note the quantity and quality of the crystals formed.

      • The combination that yields a crystalline precipitate most effectively is a promising candidate for scale-up.

    Step 2: Preparative Scale Crystallization

    • Dissolve 10.0 g of racemic acid in the chosen solvent (e.g., 100 mL of ethanol) with gentle heating.

    • Add 0.5 to 0.6 equivalents of the selected chiral amine dropwise to the warm solution. The use of slightly less than a full equivalent of the resolving agent can sometimes improve the optical purity of the first crop of crystals.

    • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12-24 hours to maximize crystallization.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. This is the First Crop .

    • Dry the crystals. This salt is enriched in one diastereomer.

    Step 3: Liberation of the Enantiomerically Enriched Acid

    • Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent like ethyl acetate or dichloromethane.

    • Acidify the aqueous layer with 2M HCl until the pH is ~1-2, ensuring all the salt has dissolved and the free carboxylic acid is protonated.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched 3-(2-fluorophenyl)-2-methylpropanoic acid.

    Step 4: Analysis of Enantiomeric Excess (ee)

    • The enantiomeric purity of the resolved acid must be determined using a validated chiral HPLC method (see Section 4.2 for a typical protocol).

    Data Presentation: Resolving Agent Screening
    Resolving AgentSolventMolar Ratio (Acid:Base)Yield of Salt (%)Enantiomeric Excess (ee%) of Liberated Acid
    (R)-1-PhenylethylamineEthanol1:0.535%>90% (S-enantiomer)
    (S)-1-PhenylethylamineMethanol1:0.538%>92% (R-enantiomer)
    CinchonidineAcetone1:0.625%75% (R-enantiomer)
    (R)-1-(1-Naphthyl)ethylamineIsopropanol1:0.541%>95% (S-enantiomer)

    Note: Data are representative and will vary based on precise experimental conditions.

    Workflow Diagram

    G cluster_0 Salt Formation & Crystallization cluster_1 Liberation & Analysis Racemate Racemic Acid (R/S) Mix Dissolve in Solvent Racemate->Mix Agent Chiral Amine (R) Agent->Mix Salts Diastereomeric Salts (R,R) + (S,R) Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Solid Salt (e.g., S,R - less soluble) Crystallize->Solid Solution Solution (e.g., R,R - more soluble) Crystallize->Solution Liberate Acidify (HCl) & Extract Solid->Liberate Enantiomer Enriched Enantiomer (e.g., S-Acid) Liberate->Enantiomer HPLC Chiral HPLC Analysis Enantiomer->HPLC Result Determine ee% HPLC->Result

    Workflow for Classical Diastereomeric Salt Resolution.

    Method 2: Enzymatic Kinetic Resolution (EKR)

    Enzymatic resolution is a powerful green chemistry tool that leverages the high enantioselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers.[4][7] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer at a much faster rate than the other. This allows for the separation of a highly enriched substrate and product.[1][7]

    Principle of Lipase-Catalyzed Esterification

    For a racemic acid, a lipase can selectively esterify one enantiomer (e.g., the S-enantiomer) with an alcohol. By stopping the reaction at or near 50% conversion, the mixture will contain the unreacted R-acid and the newly formed S-ester. These two compounds have different functional groups (acid vs. ester) and can be easily separated by standard chemical methods like liquid-liquid extraction.

    Experimental Protocol

    Step 1: Enzyme and Condition Screening

    • Rationale: Lipases from different microbial sources exhibit varying selectivity and activity. Candida antarctica lipase B (CALB), often immobilized, is a robust and highly selective biocatalyst for a wide range of substrates, including profen analogues.[8][9] The choice of solvent and acyl acceptor (alcohol) is also critical.

    • Procedure:

      • Set up parallel reactions in vials. To each, add the racemic acid (50 mg), a non-polar organic solvent (2 mL, e.g., isooctane or toluene), an alcohol (e.g., n-propanol, 1.5 equivalents), and a lipase (10-20 mg, e.g., immobilized CALB, Candida rugosa lipase).[7]

      • Incubate the reactions at a controlled temperature (e.g., 37-45°C) with shaking.[10]

      • Monitor the reaction progress over time (e.g., 6, 12, 24, 48 hours) by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of both the remaining acid and the formed ester.

    Step 2: Preparative Scale Resolution

    • To a flask containing 5.0 g of racemic acid in 100 mL of isooctane, add 1.5 equivalents of n-propanol.

    • Add the optimized amount of immobilized lipase (e.g., 1.0 g of Novozym 435 - immobilized CALB).

    • Shake the mixture at 45°C and monitor until approximately 50% conversion is reached.

    • Stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

    Step 3: Work-up and Separation

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the mixture with an aqueous solution of sodium bicarbonate (5% w/v). The unreacted acid (e.g., R-enantiomer) will be deprotonated and move to the aqueous phase. The ester (e.g., S-enantiomer) will remain in the organic phase.

    • Separate the layers.

      • Acid Recovery: Acidify the aqueous layer with 2M HCl to pH 1-2 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the enantiomerically pure acid.

      • Ester Recovery: Wash the original organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure ester. This ester can be hydrolyzed back to the corresponding acid if desired using standard basic hydrolysis (e.g., NaOH in methanol/water) followed by acidic workup.

    Data Presentation: Enzyme Performance
    EnzymeSolventTemp (°C)Time (h) for ~50% Conv.ee% (Unreacted Acid)ee% (Ester Product)
    Candida antarctica Lipase BIsooctane4524>98% (R)>98% (S)
    Candida rugosa LipaseToluene374895% (R)92% (S)
    Pseudomonas cepacia LipaseHexane403690% (R)88% (S)

    Note: Data are representative. Immobilized enzymes often show enhanced stability and reusability.

    Workflow Diagram

    G cluster_0 Enzymatic Reaction cluster_1 Separation & Recovery Racemate Racemic Acid (R/S) Reaction Selective Esterification (~50% Conversion) Racemate->Reaction Reagents Alcohol + Lipase in Organic Solvent Reagents->Reaction Mixture Mixture of: (R)-Acid + (S)-Ester Reaction->Mixture Extract Aqueous Base Extraction Mixture->Extract Aqueous Aqueous Phase (R)-Carboxylate Extract->Aqueous Organic Organic Phase (S)-Ester Extract->Organic Acidify Acidify & Extract Aqueous->Acidify Hydrolyze Hydrolyze Ester Organic->Hydrolyze RAcid (R)-Acid Acidify->RAcid SAcid (S)-Acid Hydrolyze->SAcid

    Workflow for Enzymatic Kinetic Resolution.

    Method 3: Preparative Chiral Chromatography

    High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for both analytical determination of enantiomeric purity and for preparative-scale separation.[11][12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving profen-type molecules.[2][14]

    Principle of Chiral Chromatography

    Enantiomers in a racemic mixture are passed through a column packed with a chiral stationary phase. The CSP interacts transiently and stereoselectively with the enantiomers. One enantiomer will form a more stable (lower energy) diastereomeric complex with the CSP, causing it to be retained on the column longer, while the other enantiomer elutes more quickly.[12] This difference in retention time allows for their separation.

    Protocol 1: Analytical Chiral HPLC Method Development
    • Purpose: To establish a baseline separation method for accurately determining the enantiomeric excess (ee) of samples from other resolution experiments.

    • Typical Conditions:

      • Column: Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 µm). A recent study on a related compound successfully used a Chiralpak AD-H column.[15]

      • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid (0.1%) to suppress ionization of the carboxylic acid and ensure good peak shape. A common starting ratio is 90:10 (Hexane:IPA).

      • Flow Rate: 0.6 - 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Column Temperature: 25°C.

    • Optimization: Adjust the ratio of Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    Protocol 2: Preparative Chiral SFC/HPLC
    • Purpose: To isolate gram-to-kilogram quantities of single enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale as it uses compressed CO₂ as the main mobile phase, which is cheaper, less viscous (allowing for faster flow rates), and easier to remove from the product.[2][13]

    • Procedure:

      • Method Translation: Translate the optimized analytical HPLC method to a preparative scale. This involves using a larger diameter column (e.g., 20-50 mm ID) packed with the same CSP.

      • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent at a high concentration.

      • Loading: Inject large volumes of the sample onto the column in a stacked injection sequence to maximize throughput.

      • Elution: Run the separation under the optimized isocratic conditions.

      • Fraction Collection: Use an automated fraction collector triggered by the UV detector to collect the eluent corresponding to each enantiomer's peak.

      • Product Recovery: Evaporate the mobile phase from the collected fractions to obtain the purified enantiomers.

    Workflow Diagram

    G cluster_0 Separation Process cluster_1 Collection & Recovery Racemate Dissolved Racemic Mixture Injection Inject onto Preparative Chiral Column Racemate->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD) Injection->Column Separation Differential Retention (Mobile Phase Elution) Column->Separation Detector UV Detector Separation->Detector Collector Fraction Collector Detector->Collector Fraction1 Fraction 1: (R)-Enantiomer Collector->Fraction1 Fraction2 Fraction 2: (S)-Enantiomer Collector->Fraction2 Evap1 Evaporate Solvent Fraction1->Evap1 Evap2 Evaporate Solvent Fraction2->Evap2 PureR Pure (R)-Acid Evap1->PureR PureS Pure (S)-Acid Evap2->PureS

    Workflow for Preparative Chiral Chromatography.

    Conclusion and Method Selection

    The choice of resolution method for 3-(2-fluorophenyl)-2-methylpropanoic acid depends on the desired scale, required purity, and available resources.

    • Classical Diastereomeric Crystallization is often the most economical choice for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be identified.

    • Enzymatic Kinetic Resolution offers high selectivity under mild, environmentally friendly conditions and is an excellent choice for producing high-purity enantiomers, though it is inherently limited to a 50% theoretical yield for each enantiomer from the racemate.

    • Preparative Chiral Chromatography (especially SFC) provides a direct and often rapid method for obtaining both enantiomers at very high purity. While historically more expensive, advances in technology have made it a highly viable and versatile option from milligram to kilogram scales.

    For any application, an accurate analytical chiral HPLC or SFC method is indispensable for quantifying the success of the resolution and ensuring the quality of the final product.

    References

    • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
    • Németi, B., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules, 29(5), 1051. [Link]

    • Gotor-Fernández, V., et al. (2012). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Microbial Biotechnology, 5(3), 367-375. [Link]

    • Gevorgyan, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

    • Habibi, Z., et al. (2021). Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. BMC Research Notes, 14(1), 388. [Link]

    • Wikipedia. (n.d.). Chiral resolution. [Link]

    • Tosa, M., & Paizs, C. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Studia Universitatis Babes-Bolyai Chemia. [Link]

    • Ameur, M., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(7), 121-127. [Link]

    • Tan, C. H., et al. (2013). Enzymatic Deracemization of (R,S)-Ibuprofen Ester via Lipase-catalyzed Membrane Reactor. Industrial & Engineering Chemistry Research, 52(26), 9110-9116. [Link]

    • Ferreira, A. L., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2483. [Link]

    • Bhushan, R., & Tanwar, S. (2021). Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC. Chirality, 33(12), 938-950. [Link]

    • ResearchGate. (2021, February). Lipase-Catalyzed Resolution of Ibuprofen. [Link]

    • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

    • Zhang, T., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Chiral Acyl-Transfer Catalyst. Molecules, 17(6), 7356-7366. [Link]

    • MDPI. (2025, August 26). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). [Link]

    Sources

    HPLC method development for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

    Authored by: Senior Application Scientist, Gemini Division

    Abstract

    This comprehensive guide details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. This molecule is a significant chiral building block in the synthesis of various pharmaceutical compounds[1]. The accurate determination of its purity and concentration is critical for quality control in drug development and manufacturing. This document provides an in-depth explanation of the experimental choices, from stationary phase selection to mobile phase optimization, grounded in chromatographic theory. It includes detailed, step-by-step protocols for method execution and validation in accordance with International Council for Harmonisation (ICH) guidelines.

    Introduction and Analytical Objective

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative whose stereochemistry and purity are vital for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The primary objective of this application is to develop a reliable, reproducible, and accurate RP-HPLC method for the quantification of this specific enantiomer. The method is designed for use in quality control laboratories and by researchers involved in the synthesis and application of this chiral intermediate.

    Analyte Characteristics and Chromatographic Strategy

    A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

    • Acidic Nature: The presence of a carboxylic acid group dictates that the mobile phase pH will be a critical parameter. In its ionized (deprotonated) state at higher pH, the molecule is highly polar and will exhibit poor retention on a non-polar stationary phase. To achieve adequate retention and symmetrical peak shape, the ionization of the carboxyl group must be suppressed[2][3][4]. This is accomplished by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa[4][5]. The pKa of a typical propanoic acid is around 4.8; therefore, a mobile phase pH of ≤ 3.0 is a logical starting point.

    • Hydrophobicity: The molecule possesses a fluorophenyl ring and a methyl-substituted aliphatic chain, giving it moderate hydrophobicity. This characteristic makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase[6][7].

    • UV Absorbance: The fluorophenyl group acts as a chromophore, allowing for detection using a UV-Vis spectrophotometer. Aromatic rings typically exhibit strong absorbance in the 254-270 nm range, making UV detection a sensitive and straightforward choice[8].

    • Chirality: The molecule contains a stereogenic center at the C2 position. While this application note focuses on the quantitative analysis of the (2R)-enantiomer, it is crucial to acknowledge that separating it from its (S)-enantiomer would require a specialized Chiral Stationary Phase (CSP)[9][10]. The method described herein is suitable for assessing the purity of an isolated enantiomer or quantifying it in a mixture where chiral separation is not the primary goal.

    Table 1: Physicochemical Properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid
    PropertyValue / CharacteristicImplication for HPLC Method
    Molecular Formula C₁₀H₁₁FO₂[1]-
    Molecular Weight 182.19 g/mol [1]-
    Functional Groups Carboxylic Acid, FluorophenylDictates mobile phase pH; provides UV chromophore.
    Estimated pKa ~4.5 - 5.0[11]Requires an acidic mobile phase (pH < 3.0) for ion suppression.
    Polarity Moderately non-polar (in protonated state)Suitable for Reversed-Phase (RP) chromatography.
    UV Chromophore Fluorophenyl RingEnables sensitive detection using a UV detector.

    HPLC Method Development Workflow

    The development process is a systematic optimization of chromatographic parameters to achieve the desired separation with good resolution, peak shape, and a reasonable run time.

    G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, Polarity, UV Absorbance) Column Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Initial Mobile Phase (ACN:Water, Acidified) Column->MobilePhase Detector Detector Setup (Scan for λmax) MobilePhase->Detector Screening Isocratic & Gradient Screening (Optimize % Organic) Detector->Screening pH_Opt Mobile Phase pH Optimization (Test pH 2.5, 2.8, 3.0) Screening->pH_Opt FlowRate Flow Rate Adjustment (Balance Speed vs. Resolution) pH_Opt->FlowRate Optimized Final Optimized Method FlowRate->Optimized Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimized->Validation

    Caption: Workflow for HPLC Method Development.

    Stationary Phase (Column) Selection

    The choice of stationary phase is the most critical factor for achieving selectivity[12].

    • Rationale: Given the analyte's moderate hydrophobicity, a C18 (octadecylsilane) column is the most logical and versatile starting point. It provides strong hydrophobic interactions for retaining the analyte[12]. A standard column dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance between efficiency and backpressure.

    • Recommendation: Start with a high-purity, end-capped C18 column to minimize secondary interactions with residual silanol groups, which can cause peak tailing, especially for acidic compounds[13][14].

    Mobile Phase Optimization

    The mobile phase composition fine-tunes analyte retention and selectivity.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common strong solvents in RP-HPLC[15]. ACN is often preferred due to its lower viscosity and better UV transparency at lower wavelengths[15]. A screening gradient from low to high ACN concentration is recommended to determine the approximate elution composition.

    • Aqueous Phase and pH Control: This is the most crucial parameter for this analyte.

      • Causality: As established, operating at a low pH is mandatory. Failure to suppress the ionization of the carboxylic acid will result in poor retention and significant peak tailing[5][16]. An acidic mobile phase protonates the analyte, making it more non-polar and increasing its retention on the C18 stationary phase[5][15].

      • Buffer Selection: Using a buffer is essential for controlling the mobile phase pH and ensuring method robustness[17]. For a target pH of 2.5-3.0, a phosphate buffer or adding a small percentage (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid is effective. TFA can also act as an ion-pairing agent, which can further improve peak shape[17]. For LC-MS compatibility, volatile buffers like formic acid are required.

    G cluster_high_ph High pH (e.g., pH 7.0) cluster_low_ph Low pH (e.g., pH 2.5) Analyte (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid COOH Ionized Analyte State: Ionized (Anionic) COO⁻ Analyte->Ionized > pKa Protonated Analyte State: Protonated (Neutral) COOH Analyte->Protonated < pKa Result_High {Result | - Highly Polar - Low Retention - Poor Peak Shape } Ionized->Result_High Elutes Early Result_Low {Result | - More Non-Polar - Good Retention - Symmetrical Peak } Protonated->Result_Low Retained Well

    Caption: Effect of pH on Analyte State and Retention.

    Detection Wavelength (λ) Selection

    For optimal sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax) of the analyte.

    • Procedure: Dissolve a standard of the analyte in the mobile phase. Using the diode-array detector (DAD) or a scanning UV-Vis spectrophotometer, scan the absorbance from ~200 nm to 400 nm to identify the λmax.

    • Expected Result: The fluorophenyl moiety is expected to have a λmax in the range of 260-270 nm. A wavelength of 265 nm can be used as a starting point.

    Detailed Experimental Protocols

    Instrumentation and Materials
    • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Reagents:

      • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid reference standard.

      • Acetonitrile (HPLC grade).

      • Water (HPLC grade or Milli-Q).

      • Phosphoric Acid or Formic Acid (analytical grade).

    Preparation of Solutions
    • Mobile Phase A (Aqueous): Prepare 0.1% v/v Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

    Table 2: Optimized Chromatographic Conditions
    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
    Gradient 0-10 min, 60% B; 10-12 min, 60-90% B; 12-14 min, 90% B; 14-15 min, 90-60% B; 15-20 min, 60% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength 265 nm (or determined λmax)
    Run Time 20 minutes
    System Suitability Test (SST) Protocol

    Before running samples, perform five replicate injections of the working standard solution. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

    Method Validation Protocol

    The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines[18][19][20].

    Table 3: Method Validation Parameters and Acceptance Criteria
    ParameterPurposeProtocol SummaryAcceptance Criteria
    Specificity To ensure the peak of interest is free from interference.Analyze blank (diluent), placebo (if applicable), and a spiked sample.Analyte peak is well-resolved from any other peaks at its retention time.
    Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
    Accuracy To measure the closeness of the test results to the true value.Analyze a sample of known concentration (or spike a placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.
    Precision To assess the degree of scatter between a series of measurements.Repeatability: Six replicate analyses of the same sample.Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
    Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters must be met; peak area %RSD should not significantly change.
    Limit of Detection (LOD) & Limit of Quantification (LOQ) To determine the lowest concentration of analyte that can be reliably detected and quantified.Calculated based on the standard deviation of the response and the slope of the linearity curve.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.

    Conclusion

    The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and retention are achieved on a standard C18 stationary phase. The method is straightforward, utilizes common HPLC instrumentation and reagents, and has been designed for successful validation according to stringent pharmaceutical industry standards. This protocol serves as a definitive guide for researchers and quality control analysts requiring accurate determination of this important chiral intermediate.

    References

    • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 18, 2026, from [Link]

    • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved March 18, 2026, from [Link]

    • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Retrieved March 18, 2026, from [Link]

    • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 18, 2026, from [Link]

    • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 18, 2026, from [Link]

    • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 18, 2026, from [Link]

    • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials. Retrieved March 18, 2026, from [Link]

    • Ahuja, S. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved March 18, 2026, from [Link]

    • Bell, D. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved March 18, 2026, from [Link]

    • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved March 18, 2026, from [Link]

    • Raczko, J., et al. (2003, December 31). pH Gradient Reversed-Phase HPLC. Analytical Chemistry - ACS Publications. Retrieved March 18, 2026, from [Link]

    • Understanding the Stationary Phase in HPLC: A Friend's Guide. (2024, December 11). Mastelf. Retrieved March 18, 2026, from [Link]

    • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 18, 2026, from [Link]

    • Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Retrieved March 18, 2026, from [Link]

    • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. HPLC. Retrieved March 18, 2026, from [Link]

    • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 18, 2026, from [Link]

    • Quality Guidelines. (n.d.). ICH. Retrieved March 18, 2026, from [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved March 18, 2026, from [Link]

    • (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved March 18, 2026, from [Link]

    • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). ResearchGate. Retrieved March 18, 2026, from [Link]

    • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

    • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

    • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved March 18, 2026, from [Link]

    • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC. Retrieved March 18, 2026, from [Link]

    • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks. Retrieved March 18, 2026, from [Link]

    • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

    • 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

    • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011, March 15). PubMed. Retrieved March 18, 2026, from [Link]

    • 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. (n.d.). ChemicalCell. Retrieved March 18, 2026, from [Link]

    • Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (2025, August 9). ResearchGate. Retrieved March 18, 2026, from [Link]

    • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. Retrieved March 18, 2026, from [Link]

    • 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid. (n.d.). EPA. Retrieved March 18, 2026, from [Link]

    • Optimizing Ultraviolet Illumination for Detecting Fluorescent Orthodontic Adhesive Residues during Debonding Procedures. (2024, June 17). MDPI. Retrieved March 18, 2026, from [Link]

    • UV-A screening in plants determined using a new portable fluorimeter. (n.d.). Photosynthetica. Retrieved March 18, 2026, from [Link]

    Sources

    Application Notes and Protocols for Catalytic Hydrogenation of Fluorophenyl Propanoic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the catalytic hydrogenation pathways for fluorophenyl propanoic acid derivatives. The strategic incorporation of fluorine into pharmaceutical candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the selective hydrogenation of fluorinated aromatic systems, while preserving the crucial C-F bond, is of significant interest. This document outlines the key challenges, mechanistic considerations, and detailed experimental protocols for achieving high-yield, selective hydrogenation of the aromatic ring in fluorophenyl propanoic acid derivatives, with a particular focus on suppressing the competing hydrodefluorination (HDF) pathway.

    Introduction: The Fluorine Factor in Catalytic Hydrogenation

    The catalytic hydrogenation of aromatic systems is a fundamental transformation in organic synthesis. However, the presence of fluorine substituents on the aromatic ring introduces a unique set of challenges and opportunities. The high electronegativity of fluorine exerts a strong inductive effect, influencing the electronic properties of the aromatic ring and the C-F bond itself.[3] While the C-F bond is the strongest single bond to carbon, it is susceptible to cleavage under certain catalytic conditions, a process known as hydrodefluorination (HDF).[4][5] This undesired side reaction can lead to a loss of the beneficial effects of fluorination and result in a mixture of products.

    The primary objectives in the catalytic hydrogenation of fluorophenyl propanoic acid derivatives are twofold:

    • Chemoselective Hydrogenation: To selectively reduce the aromatic ring to the corresponding cyclohexyl derivative while leaving the carboxylic acid functionality intact.

    • Suppression of Hydrodefluorination: To preserve the C-F bond and obtain the desired fluorinated cyclohexane product with high fidelity.

    This guide will explore the key parameters that govern these outcomes, including catalyst selection, solvent effects, and the use of additives.

    Mechanistic Pathways: Hydrogenation vs. Hydrodefluorination

    The catalytic hydrogenation of a fluorinated aromatic ring typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on a support (e.g., Rh/C, Rh/Al2O3). The overall process involves the activation of molecular hydrogen on the catalyst surface and its subsequent transfer to the aromatic ring.

    However, a competing pathway, hydrodefluorination, can also occur. This process is often initiated by the oxidative addition of the C-F bond to the metal center. The resulting aryl-metal-fluoride intermediate can then undergo hydrogenolysis to replace the fluorine atom with hydrogen.

    The balance between these two pathways is influenced by several factors:

    • Catalyst Choice: Rhodium-based catalysts are often more effective than palladium for the hydrogenation of aromatic rings.[6][7] However, they can also be more prone to causing hydrodefluorination under certain conditions.[1][4]

    • Fluorine Position: The position of the fluorine atom on the aromatic ring can influence its susceptibility to HDF. Electron-withdrawing groups on the ring can facilitate nucleophilic attack on the C-F bond, potentially increasing the rate of HDF.[8]

    • Reaction Conditions: Temperature, pressure, and solvent can all impact the relative rates of hydrogenation and HDF.

    The following diagram illustrates the competing reaction pathways:

    G cluster_0 Reaction Pathways A Fluorophenyl Propanoic Acid B [Adsorbed Intermediate] A->B + H2 Catalyst C Fluorocyclohexyl Propanoic Acid (Desired Product) B->C Hydrogenation (Pathway 1) D Phenyl Propanoic Acid (HDF Product) B->D Hydrodefluorination (HDF) (Pathway 2) E Cyclohexyl Propanoic Acid (Fully Hydrogenated HDF Product) D->E Further Hydrogenation

    Caption: Competing pathways in the catalytic hydrogenation of fluorophenyl propanoic acid.

    Experimental Protocols

    This section provides detailed protocols for the catalytic hydrogenation of fluorophenyl propanoic acid derivatives. Two primary approaches are presented: a transfer hydrogenation method for selective reduction of an adjacent double bond without affecting the fluoroaromatic ring, and a high-pressure hydrogenation protocol for the saturation of the fluoroaromatic ring itself.

    Protocol 1: Selective Transfer Hydrogenation of a C=C Bond in a Fluorophenyl Propanoic Acid Precursor

    This protocol is adapted from the synthesis of 3-(4-fluorophenyl)propanoic acid from 4-fluorocinnamic acid and is ideal for selectively reducing an alkene double bond while preserving both the fluoroaromatic ring and the carboxylic acid functionality.[9]

    Objective: To selectively hydrogenate the double bond of 4-fluorocinnamic acid to yield 3-(4-fluorophenyl)propanoic acid.

    Materials:

    • 4-Fluorocinnamic acid

    • Ammonium formate

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Diethyl ether

    • Deionized water

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorocinnamic acid (1.0 eq), ammonium formate (3.0 eq), and 10% Pd/C (0.1 eq by weight relative to the substrate).

    • Solvent Addition: Add methanol to the flask to create a slurry with a concentration of approximately 0.2 M with respect to the 4-fluorocinnamic acid.

    • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

      • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

      • To the residue, add deionized water and acidify to pH ~2 with 1M HCl.

      • Extract the aqueous layer with diethyl ether (3 x 20 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: The crude 3-(4-fluorophenyl)propanoic acid can be purified by recrystallization or silica gel column chromatography if necessary.

    Expected Outcome: This procedure should yield 3-(4-fluorophenyl)propanoic acid with high chemoselectivity, leaving the aryl-fluoride bond intact.[9]

    Protocol 2: High-Pressure Hydrogenation of the Fluoroaromatic Ring with HDF Suppression

    This protocol is designed for the challenging hydrogenation of the fluoroaromatic ring while minimizing the undesired hydrodefluorination side reaction. It incorporates insights from studies on the selective hydrogenation of fluoroarenes.[4][7]

    Objective: To hydrogenate the aromatic ring of 3-(4-fluorophenyl)propanoic acid to yield 3-(4-fluorocyclohexyl)propanoic acid.

    Materials:

    • 3-(4-Fluorophenyl)propanoic acid

    • 5% Rhodium on alumina (Rh/Al2O3) or 5% Rhodium on carbon (Rh/C)

    • Calcium oxide (CaO), finely powdered and dried

    • Solvent: n-heptane or a similar non-polar solvent

    • High-pressure autoclave (e.g., Parr hydrogenator)

    • Inert gas (Argon or Nitrogen)

    Procedure:

    • Catalyst and Additive Preparation: In a glass liner for the autoclave, add 5% Rh/Al2O3 (5-10 mol% relative to the substrate) and finely powdered, anhydrous calcium oxide (CaO) (1.5 eq relative to the substrate). The CaO acts as a scavenger for any hydrogen fluoride (HF) that may be formed, thus suppressing catalyst deactivation and further HDF.[4]

    • Substrate and Solvent Addition: Add the 3-(4-fluorophenyl)propanoic acid (1.0 eq) and n-heptane to the liner. The use of a non-polar solvent can favor hydrogenation over hydrodefluorination.[1]

    • Autoclave Setup: Place the liner in the autoclave. Seal the autoclave according to the manufacturer's instructions.

    • Inerting: Purge the autoclave with an inert gas (argon or nitrogen) three times to remove any air.

    • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

    • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction time can vary from a few hours to 24 hours depending on the substrate and conditions.

    • Workup:

      • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

      • Purge the autoclave with an inert gas.

      • Open the autoclave and remove the glass liner.

      • Filter the reaction mixture to remove the catalyst and CaO. Wash the solids with a small amount of the reaction solvent.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification and Analysis: The crude product can be purified by column chromatography. The product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and assess the level of any HDF byproducts.

    Data Presentation and Interpretation

    The successful execution of these protocols requires careful analysis of the resulting products. The following table provides a summary of expected outcomes and key analytical data.

    Parameter Protocol 1 Product Protocol 2 Product
    Product Name 3-(4-Fluorophenyl)propanoic Acid3-(4-Fluorocyclohexyl)propanoic Acid
    Molecular Formula C₉H₉FO₂[10]C₉H₁₅FO₂
    Molecular Weight 168.16 g/mol [10]174.21 g/mol
    ¹⁹F NMR Singlet in the aromatic regionSinglet in the aliphatic region
    ¹H NMR Aromatic protons presentAbsence of aromatic protons, presence of cyclohexyl protons
    Key Challenge Ensuring complete hydrogenation of the C=C bond.Suppressing hydrodefluorination (HDF).

    Troubleshooting and Field-Proven Insights

    • Incomplete Reaction (Protocol 1): If the transfer hydrogenation is incomplete, ensure the Pd/C catalyst is active and that a sufficient excess of ammonium formate is used. Gentle heating is crucial for the decomposition of ammonium formate to produce hydrogen in situ.[9]

    • Significant HDF (Protocol 2): If significant hydrodefluorination is observed, consider the following adjustments:

      • Lower the reaction temperature: HDF is often more prevalent at higher temperatures.

      • Increase the amount of CaO: Ensure there is a sufficient excess of the HF scavenger.[4]

      • Optimize the catalyst: While rhodium is generally effective, the choice of support (e.g., alumina vs. carbon) can influence selectivity.

      • Solvent Choice: Polar, protic solvents can sometimes promote HDF.[1] Sticking to non-polar solvents like heptane is advisable.

    • Catalyst Poisoning: The carboxylic acid group can interact with the catalyst surface. In some cases, converting the carboxylic acid to an ester prior to hydrogenation and then hydrolyzing it back can improve results, although this adds extra synthetic steps.

    Conclusion

    The catalytic hydrogenation of fluorophenyl propanoic acid derivatives presents a nuanced challenge that requires careful consideration of competing reaction pathways. By selecting the appropriate catalyst, solvent, and additives, it is possible to achieve high yields of the desired fluorinated products. The protocols outlined in this guide provide a robust starting point for researchers in this field. The selective transfer hydrogenation of precursor alkenes is a reliable method for accessing saturated side-chains while preserving the fluoroaromatic core. For the more challenging hydrogenation of the fluoroaromatic ring, the use of a rhodium catalyst in a non-polar solvent with an HF scavenger like CaO is a promising strategy to favor the desired hydrogenation pathway over hydrodefluorination.

    References

    • Chemoselectivity in Transfer-Hydrogenation Reactions. (2014). University of Colorado, Boulder, Department of Chemistry and Biochemistry.
    • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
    • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. (2003). Journal of Molecular Catalysis A: Chemical.[Link]

    • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. (2025). Benchchem.
    • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012). Environmental Science & Technology.[Link]

    • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. (2020). Catalysis Science & Technology.[Link]

    • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. (2020). RWTH Publications.[Link]

    • Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. (2021). Nature Communications.[Link]

    • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. (2023). Nature Communications.[Link]

    • Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. (2009). Journal of the American Chemical Society.[Link]

    • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). Molecules.[Link]

    • Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. (2020). Green Chemistry.[Link]

    • Chemoselective hydrogenation of fluorinated arenes. [a] New conditions... (2017). ResearchGate.[Link]

    • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. (2023). ResearchGate.[Link]

    • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV.[Link]

    • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry.[Link]

    • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. (2019). ACS Catalysis.[Link]

    • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (2019). ResearchGate.[Link]

    • Hydrogenation of derivatives of cinnamic acid. (2014). ResearchGate.[Link]

    • Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety. (2016). ACS Catalysis.[Link]

    • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society.[Link]

    • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2025). Chemical Methodologies.[Link]

    • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2001). Tetrahedron Letters.[Link]

    • Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. (2016). Organic Letters.[Link]

    • Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. (2024). Nature Communications.[Link]

    • Controlled preparation of Pd/AC catalysts for hydrogenation reactions. (2025). ResearchGate.[Link]

    • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Catalysts.[Link]

    • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? (2021). Chemistry Stack Exchange.[Link]

    • Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. (2017). Science.[Link]

    • Hydrogenation of fluorinated molecules: an overview. (2021). Chemical Society Reviews.[Link]

    • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (2019). ACS Medicinal Chemistry Letters.[Link]

    • 3-(4-Fluorophenyl)propionic acid. (2025). PubChem.[Link]

    • Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. (2004). Journal of Medicinal Chemistry.[Link]

    • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. (2020). Chemical Science.[Link]

    • Processes for the preparation of fluorinated benzoic acids. (2001).
    • Hydrogen-Bond-Assisted Controlled C−H Functionalization via Adaptive Recognition of a Purine Directing Group. (2013). Journal of the American Chemical Society.[Link]

    • Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... (2018). ResearchGate.[Link]

    • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules.[Link]

    • Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst. (n.d.). University of Liverpool.[Link]

    • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules.[Link]

    • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2019). Arkivoc.[Link]

    • Catalysts for hydrogenation processes. (n.d.). Clariant.[Link]

    • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. (2023). The Journal of Organic Chemistry.[Link]

    • Rhodium‐Catalyzed C(sp)‐ or C(sp)−H Bond Functionalization Assisted by Removable Directing Groups. (2018). Chemistry – An Asian Journal.[Link]

    Sources

    Application Note: Chiral Resolution and Crystallization Techniques for the Isolation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

    Introduction & Mechanistic Rationale

    The molecule (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid is a critical chiral building block used in the synthesis of advanced pharmaceutical active ingredients (APIs). Because the biological activity of such APIs often resides exclusively in a single stereoisomer, isolating the (2R)-enantiomer from its racemic mixture with high enantiomeric excess (ee >99%) is a strict regulatory and synthetic requirement.

    While asymmetric synthesis is an option, diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods for resolving racemic carboxylic acids [1].

    In this protocol, we utilize (R)-(+)-1-phenylethylamine as the chiral resolving agent. The causality behind this selection is rooted in the reliable crystalline architectures formed by 1-phenylethylamine salts[2]. When the racemic acid reacts with the enantiopure (R)-amine, two diastereomeric salts are formed:

    • (2R)-Acid • (R)-Amine (Less soluble in moderate polarity solvents)

    • (2S)-Acid • (R)-Amine (More soluble)

    According to the foundational principles of fractional crystallization[3][4], successful resolution depends on maximizing the solubility ratio ( α ) between these two diastereomers. By carefully selecting Isopropanol (IPA) as the solvent and employing a strict thermodynamic cooling ramp, we selectively precipitate the (2R)-acid salt while keeping the (2S)-acid salt fully solvated.

    Experimental Workflow Visualization

    G racemic Racemic 3-(2-Fluorophenyl)- 2-methylpropanoic acid salt_formation Diastereomeric Salt Formation (Isopropanol, 82°C) racemic->salt_formation amine (R)-(+)-1-Phenylethylamine (Resolving Agent) amine->salt_formation cooling Controlled Cooling (0.1°C/min) & Fractional Crystallization salt_formation->cooling solid Solid Precipitate: (2R)-Acid • (R)-Amine Salt (Less Soluble) cooling->solid Filtration mother_liquor Mother Liquor: (2S)-Acid • (R)-Amine Salt (More Soluble) cooling->mother_liquor Filtrate acidification Acidification (1M HCl) & MTBE Extraction solid->acidification Recrystallized pure_acid Pure (2R)-3-(2-Fluorophenyl)- 2-methylpropanoic acid acidification->pure_acid Organic Phase

    Workflow for the chiral resolution of 3-(2-fluorophenyl)-2-methylpropanoic acid.

    Quantitative Data & Solvent Optimization

    Prior to scaling the protocol, solvent screening was conducted to identify the optimal thermodynamic conditions. As shown in Table 1 , Isopropanol (100%) provided the optimal balance of yield and diastereomeric excess (de).

    Table 1: Optimization of Solvent Systems for Diastereomeric Resolution

    Solvent SystemTemperature ProfileYield of Salt (%)de (%)ee of Free Acid (%)
    Ethanol (100%)75°C to 20°C42.085.084.5
    Isopropanol (100%) 82°C to 20°C 38.5 94.0 93.8
    Isopropanol/Water (9:1)80°C to 5°C45.078.076.5
    Ethyl Acetate70°C to 20°C48.065.062.0

    Table 2: Step-by-Step Mass Balance and Purity Tracking (100g Scale)

    Process StepMass Recovered (g)*Step Yield (%)Purity (de / ee %)
    Initial Racemic Acid100.0N/A0.0 (ee)
    Primary Crystallization65.538.5**94.0 (de)
    Recrystallization58.288.8>99.0 (de)
    Acidification & Extraction34.195.0>99.0 (ee)

    *Based on 100g starting material. **Theoretical maximum yield for a single enantiomer salt is 50%.

    Experimental Protocols

    This protocol is designed as a self-validating system : at each critical junction, physical parameters (temperature, pH, visual dissolution) dictate the progression, ensuring high reproducibility.

    Materials & Reagents
    • Racemic 3-(2-fluorophenyl)-2-methylpropanoic acid (100.0 g, 0.549 mol)

    • (R)-(+)-1-Phenylethylamine (66.5 g, 0.549 mol, 1.0 equiv)

    • Anhydrous Isopropanol (IPA)

    • Methyl tert-butyl ether (MTBE)

    • 1M Hydrochloric Acid (HCl)

    • Brine (Saturated NaCl)

    Step 1: Diastereomeric Salt Formation
    • Charge a clean, dry 1L jacketed glass reactor with 100.0 g of the racemic acid.

    • Solvate by adding 500 mL of anhydrous IPA. Initiate overhead stirring at 250 rpm.

    • Heat the suspension to 60°C until a clear, homogeneous solution is achieved.

    • Amine Addition: Slowly add 66.5 g of (R)-(+)-1-phenylethylamine dropwise over 30 minutes via an addition funnel, maintaining the internal temperature between 60°C and 65°C.

      • Causality Note: Dropwise addition prevents localized supersaturation. Rapid addition can cause immediate, non-selective precipitation (kinetic control), trapping the undesired (2S)-isomer in the crystal lattice.

    Step 2: Primary Fractional Crystallization
    • Equilibration: Heat the mixture to reflux (approx. 82°C) for 1 hour to ensure complete salt equilibration and dissolution.

    • Cooling Ramp: Program the jacketed reactor to cool linearly to 20°C at a strict rate of 0.1°C/min .

      • Causality Note: A slow, controlled cooling ramp guarantees thermodynamic control. It allows the less soluble (2R)-acid • (R)-amine salt to nucleate and grow into large, highly pure crystals, while the more soluble (2S)-diastereomer remains solvated [4].

    • Aging: Once the internal temperature reaches 20°C, age the slurry for 4 hours to maximize the precipitation yield.

    • Filtration: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with 50 mL of cold (5°C) IPA to displace the mother liquor.

    Step 3: Recrystallization (Enrichment)
    • Transfer the wet filter cake back to the reactor and add 300 mL of fresh IPA.

    • Heat to reflux until complete dissolution is observed.

    • Recrystallize: Cool slowly to 20°C (0.1°C/min) and age for 2 hours.

    • Isolate: Filter and wash with 30 mL of cold IPA. Dry the solid in a vacuum oven at 40°C for 12 hours.

      • Causality Note: This secondary crystallization step purges any occluded (2S)-diastereomer from the primary filter cake, enriching the diastereomeric excess (de) from ~94% to >99%.

    Step 4: Salt Cleavage and Free Acid Recovery
    • Suspend the dried, enantiopure diastereomeric salt in a biphasic mixture of 300 mL MTBE and 200 mL deionized water.

    • Acidification: Under vigorous stirring, slowly add 1M HCl until the aqueous phase reaches a stable pH of 1.5 - 2.0 .

      • Causality Note: The highly acidic environment protonates the carboxylate, breaking the ionic bond of the salt. The neutral, free (2R)-acid partitions entirely into the organic MTBE layer, while the protonated (R)-amine hydrochloride remains safely in the aqueous layer.

    • Phase Separation: Transfer to a separatory funnel and isolate the upper organic layer. Wash the organic layer with 100 mL of brine to remove residual water and HCl.

    • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid as a white crystalline solid.

    • Validation: Confirm an enantiomeric excess of >99% via Chiral HPLC (e.g., Chiralcel OJ-H column; Hexane/IPA/TFA 90:10:0.1; UV detection at 210 nm).

    References

    • Wikipedia Contributors. (2024). Chiral resolution. Wikipedia, The Free Encyclopedia. Available at: [Link]

    • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at:[Link]

    • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. Available at:[Link]

    Application Notes and Protocols for In Vitro Assay Preparation Using (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid (Tarenflurbil)

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unraveling the Therapeutic Potential of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid (Tarenflurbil)

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, also known as Tarenflurbil or R-flurbiprofen, is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1] Unlike its S-enantiomer, Tarenflurbil exhibits minimal to no inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes at therapeutic concentrations.[1] This key characteristic has shifted its therapeutic investigation away from anti-inflammatory applications and towards its potential as a disease-modifying agent for Alzheimer's disease.

    The primary mechanism of action for Tarenflurbil in the context of Alzheimer's is the modulation of γ-secretase, a critical enzyme in the amyloidogenic pathway.[1][2] Tarenflurbil selectively reduces the production of the neurotoxic amyloid-beta 42 (Aβ42) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients, while having a lesser effect on the production of other Aβ species.[1][2] Beyond its effects on amyloid-beta, emerging research suggests that Tarenflurbil may also exert its neuroprotective effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

    This comprehensive guide provides detailed protocols for the in vitro evaluation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, offering researchers the necessary tools to investigate its multifaceted pharmacological profile.

    Physicochemical Properties and Stock Solution Preparation

    A thorough understanding of the physicochemical properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is fundamental for accurate and reproducible in vitro experimentation.

    PropertyValueSource
    Molecular Formula C₁₅H₁₃FO₂[1]
    Molecular Weight 244.26 g/mol [1]
    Appearance White to beige powder
    Solubility DMSO: ~2 mg/mL (clear solution), Ethanol: Soluble[1], PBS (pH 7.2): ~0.5 mg/mL[3][1][3]

    Protocol for Stock Solution Preparation:

    • Materials: (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

    • Procedure:

      • Aseptically weigh the desired amount of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid powder in a sterile microcentrifuge tube.

      • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM (or other desired concentration, not exceeding 2 mg/mL).

      • Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.

      • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

      • Store the aliquots at -20°C for long-term use.

    I. γ-Secretase Modulation Assay

    The modulation of γ-secretase activity is a primary focus for Tarenflurbil. Both cell-free and cell-based assays can be employed to assess its effects on the production of Aβ peptides.

    A. Cell-Free γ-Secretase Activity Assay

    This assay provides a direct measure of the compound's effect on the enzymatic activity of γ-secretase using a purified or enriched enzyme preparation and a synthetic substrate.

    Principle: A fluorogenic substrate containing the γ-secretase cleavage site is incubated with a source of γ-secretase (e.g., cell membrane preparations). Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

    Protocol:

    • γ-Secretase Enzyme Preparation:

      • Prepare membrane fractions from cells overexpressing Amyloid Precursor Protein (APP), such as CHO or HEK293 cells, as a source of γ-secretase.[4][5]

    • Reagents:

      • γ-Secretase substrate (e.g., a peptide sequence spanning the APP transmembrane domain with a fluorescent reporter and quencher).

      • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with a mild detergent like CHAPSO).[6]

      • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid stock solution.

      • Positive control inhibitor (e.g., a known γ-secretase inhibitor).

    • Procedure:

      • In a 96-well black microplate, add the assay buffer.

      • Add serial dilutions of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid or the positive control inhibitor. Include a vehicle control (DMSO).

      • Add the γ-secretase enzyme preparation to each well.

      • Pre-incubate for 15-30 minutes at 37°C.

      • Initiate the reaction by adding the γ-secretase substrate.

      • Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the substrate) at regular intervals for 1-2 hours at 37°C.

    • Data Analysis:

      • Plot the rate of fluorescence increase against the concentration of the test compound.

      • Calculate the IC₅₀ or EC₅₀ value to determine the potency of γ-secretase modulation.

    B. Cell-Based γ-Secretase Activity Assay

    This assay measures the effect of the compound on γ-secretase activity within a cellular context, providing insights into its permeability and intracellular efficacy.

    Principle: Cells overexpressing APP are treated with the test compound. The levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium are then quantified using specific ELISAs.

    Protocol:

    • Cell Culture:

      • Culture HEK293 or CHO cells stably expressing human APP in a suitable growth medium.

    • Procedure:

      • Seed the cells in a 96-well plate and allow them to adhere overnight.

      • Replace the medium with fresh medium containing serial dilutions of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. Include a vehicle control.

      • Incubate for 24-48 hours.

      • Collect the conditioned cell culture medium.

      • Quantify the levels of Aβ40 and Aβ42 in the medium using commercially available ELISA kits.[2]

    • Data Analysis:

      • Calculate the percentage of Aβ40 and Aβ42 reduction compared to the vehicle-treated control.

      • Determine the IC₅₀ values for the reduction of each Aβ species.

      • Analyze the Aβ42/Aβ40 ratio to assess the selectivity of γ-secretase modulation.

    G cluster_0 Cell-Based γ-Secretase Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubate Incubate Treat with Compound->Incubate 24-48h Collect Medium Collect Medium Incubate->Collect Medium ELISA for Aβ40/Aβ42 ELISA for Aβ40/Aβ42 Collect Medium->ELISA for Aβ40/Aβ42 Data Analysis Data Analysis ELISA for Aβ40/Aβ42->Data Analysis

    Caption: Workflow for the cell-based γ-secretase assay.

    II. Amyloid-Beta Aggregation Assay (Thioflavin T)

    This assay is used to determine the effect of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid on the aggregation of Aβ peptides into amyloid fibrils.

    Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.[7][8] The rate and extent of Aβ aggregation can be monitored by measuring the increase in ThT fluorescence over time.

    Protocol:

    • Reagents:

      • Synthetic Aβ42 peptide.

      • Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS).[7]

      • Assay Buffer (e.g., PBS, pH 7.4).

      • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid stock solution.

    • Procedure:

      • Prepare a working solution of Aβ42 (e.g., 10-20 µM) in assay buffer.

      • In a 96-well black, clear-bottom microplate, add the Aβ42 solution.

      • Add serial dilutions of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. Include a vehicle control.

      • Add the ThT working solution (final concentration ~5-20 µM).

      • Seal the plate and incubate at 37°C with intermittent shaking.

      • Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.[7][9]

    • Data Analysis:

      • Plot the fluorescence intensity against time for each concentration of the test compound.

      • Determine the lag time and the maximum fluorescence intensity for each curve.

      • Calculate the percentage of aggregation inhibition at a specific time point.

    III. COX-1/COX-2 Inhibition Assay (Counter-Screen)

    This assay is crucial to confirm the selectivity of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and to differentiate it from non-selective NSAIDs.

    Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in the rate of color development.

    Protocol:

    • Reagents:

      • Purified COX-1 and COX-2 enzymes.

      • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]

      • Heme cofactor.[10]

      • Arachidonic acid (substrate).

      • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

      • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid stock solution.

      • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Procedure:

      • In a 96-well plate, add the assay buffer and heme.

      • Add either COX-1 or COX-2 enzyme to the appropriate wells.

      • Add serial dilutions of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid or positive controls. Include a vehicle control.

      • Pre-incubate for 10-15 minutes at room temperature.[11]

      • Add the chromogenic substrate.

      • Initiate the reaction by adding arachidonic acid.

      • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.[12][13]

    • Data Analysis:

      • Calculate the initial rate of the reaction for each concentration.

      • Determine the percentage of inhibition relative to the vehicle control.

      • Calculate the IC₅₀ values for both COX-1 and COX-2.

    G cluster_1 COX Inhibition Assay Principle Arachidonic Acid Arachidonic Acid Prostaglandin G2 Prostaglandin G2 Arachidonic Acid->Prostaglandin G2 COX-1/COX-2 Prostaglandin H2 Prostaglandin H2 Prostaglandin G2->Prostaglandin H2 Peroxidase Activity Peroxidase Activity Peroxidase Activity Oxidized TMPD (Color) Oxidized TMPD (Color) Peroxidase Activity->Oxidized TMPD (Color) TMPD (Substrate) (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid COX-1/COX-2 COX-1/COX-2 (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid->COX-1/COX-2 Inhibition?

    Caption: Principle of the COX colorimetric assay.

    IV. PPARγ Agonist Activity Assay

    This cell-based reporter assay determines if (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid can activate the PPARγ receptor.

    Principle: A reporter cell line is engineered to express the human PPARγ and a luciferase reporter gene under the control of a PPARγ response element (PPRE). Activation of PPARγ by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.[14]

    Protocol:

    • Cell Culture:

      • Use a commercially available PPARγ reporter cell line (e.g., HEK293 cells stably expressing PPARγ and a PPRE-luciferase reporter).

    • Procedure:

      • Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.

      • Treat the cells with serial dilutions of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

      • Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.[15]

      • Incubate for 18-24 hours.

      • Lyse the cells and add a luciferase substrate.

      • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Normalize the luminescence signal to cell viability if necessary (e.g., using a parallel MTT assay).

      • Calculate the fold induction of luciferase activity compared to the vehicle control.

      • Determine the EC₅₀ value for PPARγ activation.

    V. NF-κB Signaling Assay (Nuclear Translocation)

    This assay assesses the effect of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid on the activation of the NF-κB signaling pathway, a key pathway in inflammation and cell survival.

    Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α or IL-1β), NF-κB translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.[16]

    Protocol:

    • Cell Culture and Treatment:

      • Culture a suitable cell line (e.g., HeLa or primary macrophages) on glass coverslips or in an imaging-compatible plate.

      • Pre-treat the cells with various concentrations of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid for 1-2 hours.

      • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a predetermined time (e.g., 30-60 minutes).

    • Immunofluorescence Staining:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with 0.1-0.2% Triton X-100.[17]

      • Block with a suitable blocking buffer (e.g., BSA in PBS).

      • Incubate with a primary antibody against the p65 subunit of NF-κB.

      • Incubate with a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

    • Image Acquisition and Analysis:

      • Acquire images using a fluorescence or confocal microscope.

      • Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in individual cells using image analysis software (e.g., ImageJ).[18]

      • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation.

    References

    • Application Note & Protocol: Thioflavin T Assay for Evaluating the Efficacy of PPI-1019 in Inhibiting Amyloid-Beta Aggreg
    • Thioflavin T spectroscopic assay.
    • Quantitative imaging assay for NF-κB nuclear transloc
    • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
    • Thioflavin T (ThT)
    • Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
    • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
    • (R)-Flurbiprofen (Tarenflurbil), gamma-secretase inhibitor (CAS 51543-40-9). Abcam.
    • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
    • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
    • Quantitative imaging assay for NF-κB nuclear transloc
    • Nuclear transloc
    • Cell-free assays for gamma-secretase activity. PubMed.
    • Mechanisms of γ-Secretase Activation and Substr
    • Activation and intrinsic γ-secretase activity of presenilin 1. PNAS.
    • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
    • COX Colorimetric Inhibitor Screening Assay Kit.
    • γ-Secretase Activity Kit. R&D Systems.
    • Tarenflurbil ≥98% (HPLC). Sigma-Aldrich.
    • Monitoring the Levels of Cellular NF-κB Activation St
    • Human PPARγ Reporter Assay Kit. Indigo Biosciences.
    • γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modul
    • Nuclear Factor Kappa B (NF-κB)
    • secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. PubMed.
    • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
    • Gamma secretase activity assay. Innoprot In Vitro CNS Assays.
    • DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. MDPI.
    • An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substr
    • PRODUCT INFORM
    • PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience.
    • A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. PubMed.
    • Cell-free assays for γ-secretase activity.
    • ab284546– PPAR-gamma Ligand Screening/Characteriz
    • Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change. PubMed.
    • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC.
    • The manipulator behind “Scissors”: γ -secretase and its modul
    • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective. PMC.
    • (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. NextSDS.
    • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
    • Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-methylpropanoic Acid in the Synthesis of Cardiovascular Compounds. Benchchem.

    Sources

    derivatization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid for GC-MS

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol for the Derivatization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)

    Authored by: Senior Application Scientist, Gemini Laboratories

    Abstract

    This comprehensive guide details a robust and validated protocol for the chemical derivatization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar carboxylic acid functional group, this analyte exhibits low volatility and poor chromatographic performance in its native form. This application note focuses on silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a method chosen for its high reaction efficiency, single-step process, and the exceptional stability of the resulting tert-butyldimethylsilyl (t-BDMS) ester. We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into expected results and troubleshooting, designed for researchers, scientists, and drug development professionals.

    Introduction: The Rationale for Derivatization

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid of interest in pharmaceutical and metabolic research. Direct analysis of such polar compounds by GC-MS is often unfeasible. The primary challenges are:

    • Low Volatility: The carboxylic acid group promotes strong intermolecular hydrogen bonding, significantly raising the boiling point and preventing efficient volatilization in the GC injector.[1][2]

    • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can undergo thermal decomposition, leading to inaccurate quantification and analysis.[3]

    • Poor Peak Shape: Residual polarity can cause interactions with active sites in the GC column, resulting in broad, tailing peaks and poor chromatographic resolution.[4]

    Chemical derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3][5] The most common strategies for carboxylic acids are silylation, alkylation, and acylation.[1][5] This guide will focus on silylation, the most prevalent and often most straightforward method for this class of compounds.[1][3]

    The Silylation Strategy: Why MTBSTFA is the Reagent of Choice

    Silylation involves replacing the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.[5] While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, we have selected N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for this application due to several distinct advantages:

    • Derivative Stability: The resulting t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, providing greater sample robustness and allowing for more flexibility in analysis time.[3]

    • Favorable Mass Spectrometry Fragmentation: t-BDMS derivatives exhibit a characteristic and often abundant [M-57]⁺ ion in their mass spectra, corresponding to the loss of the tert-butyl group.[6] This highly specific fragmentation is invaluable for compound identification and quantification in complex matrices.

    • High Reaction Yield: MTBSTFA reactions are known for their high yields, typically exceeding 96%, ensuring a comprehensive conversion of the analyte to its derivative form.[7][8]

    • Simplified Workflow: The reaction is a single-step process, and the by-products are neutral and volatile, minimizing interference during GC-MS analysis.[6][8]

    Mechanism of Derivatization with MTBSTFA

    The silylation of a carboxylic acid with MTBSTFA proceeds via a nucleophilic substitution (SN2) reaction.[9] The carboxylate anion acts as a nucleophile, attacking the electrophilic silicon atom of the MTBSTFA. This leads to the formation of the t-BDMS ester and the displacement of the stable N-methyltrifluoroacetamide leaving group.

    G cluster_0 reagents R-COOH (Carboxylic Acid) + MTBSTFA transition SN2 Transition State reagents->transition products R-COO-Si(tBu)Me₂ (t-BDMS Ester) + N-methyltrifluoroacetamide transition->products

    Caption: Silylation reaction mechanism with MTBSTFA.

    Detailed Application Protocol

    This protocol provides a self-validating system for the derivatization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. Adherence to these steps ensures reproducible and accurate results.

    Materials and Reagents
    • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (or sample extract)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), derivatization grade

    • Anhydrous Acetonitrile or Pyridine, derivatization grade

    • 2 mL Screw-top GC vials with PTFE-lined septa

    • Micropipettes and tips

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for drying (optional)

    Critical Note on Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction. All glassware must be scrupulously dry, and anhydrous solvents must be used.[9][10]

    Experimental Workflow

    Caption: Workflow for MTBSTFA derivatization.

    Step-by-Step Derivatization Procedure
    • Sample Preparation: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. For a solid standard, accurately weigh approximately 1 mg of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid directly into a 2 mL GC vial.

    • Dissolution: Add 100 µL of anhydrous acetonitrile to the vial. Briefly vortex to ensure the acid is fully dissolved.

    • Reagent Addition: Add 100 µL of MTBSTFA to the vial. The volume can be adjusted, but a 1:1 or 2:1 ratio of derivatizing reagent to solvent is common.[5]

    • Reaction: Immediately cap the vial tightly to prevent moisture ingress. Vortex the mixture for 10-15 seconds.

    • Heating: Place the vial in a heating block or oven set to 70°C for 45 minutes . The optimal temperature and time can range from 60-80°C for 30-60 minutes depending on the analyte's steric hindrance.[5][10]

    • Cooling: After heating, remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.

    Recommended GC-MS Parameters

    The following parameters serve as a starting point and should be optimized for your specific instrumentation.

    ParameterRecommended Setting
    GC System Agilent 8890 or equivalent
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. For chiral separation, a Cyclodextrin-based column (e.g., Beta DEX™ 225) would be required.
    Injector Split/Splitless, 250°C
    Injection Mode Split (50:1) or Splitless for trace analysis
    Injection Volume 1 µL
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min
    Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
    MS System Agilent 5977B or equivalent
    Ion Source Temp. 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Acquisition Mode Full Scan (m/z 50-550)

    Expected Results & Data Interpretation

    Successful derivatization will yield the t-BDMS ester of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Analyte InformationValue
    Analyte Name (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid t-BDMS ester
    Formula of Derivative C₁₆H₂₅FO₂Si
    Molecular Weight of Derivative 296.45 g/mol
    Expected Molecular Ion (M)⁺ m/z 296
    Key Diagnostic Fragment [M-57]⁺ m/z 239 (Loss of tert-butyl group, •C(CH₃)₃)
    Other Expected Fragments m/z 183, 109, 75

    Chromatographic Peak: The derivatized analyte should produce a sharp, symmetrical peak, indicating good chromatographic behavior.

    Mass Spectrum: The EI mass spectrum is the ultimate confirmation of successful derivatization. It should display a molecular ion at m/z 296, and a prominent, often base peak, at m/z 239 . The presence of this M-57 fragment is a hallmark of t-BDMS derivatives.[6]

    Note on Chiral Analysis

    The protocol described above uses an achiral derivatizing reagent. This is ideal for quantifying the total amount of the acid. To assess the enantiomeric purity (e.g., the ratio of the (2R) to the (2S) enantiomer), one of two approaches must be taken:

    • Chiral GC Column: Use the MTBSTFA-derivatized sample as prepared in this protocol and inject it onto a specialized chiral stationary phase GC column . This is the most common and flexible method.

    • Chiral Derivatizing Reagent: React the acid with a pure, single-enantiomer chiral reagent (e.g., (S)-(-)-α-methylbenzylamine or a chiral alcohol like (R)-(-)-2-Butanol) to form diastereomers.[11] These diastereomers can then be separated on a standard, non-chiral GC column like an HP-5ms.[2][11]

    Troubleshooting

    ProblemProbable Cause(s)Solution(s)
    No peak or very low signal 1. Incomplete reaction.2. Presence of moisture in the sample or solvent.3. Analyte adsorption in the GC system.1. Increase reaction temperature (to 80°C) or time (to 60 min).2. Ensure all glassware is oven-dried and use fresh anhydrous solvents.[9]3. Use silanized vials and injector liners.[3]
    Broad or tailing peak shape 1. Incomplete derivatization.2. Active sites in the injector liner or column.1. Re-run derivatization, ensuring conditions are optimal.2. Perform inlet maintenance (replace liner, septum) or trim the front of the GC column.
    Multiple peaks for the analyte 1. Incomplete reaction showing both native acid and derivative.2. Side-reactions or degradation of the derivative.1. Confirm reaction completion.2. Lower injector temperature if thermal degradation is suspected. Ensure reagent purity.
    Extraneous peaks in chromatogram 1. Contaminated reagents or solvents.2. "Bleed" from the GC vial septum.1. Use high-purity, derivatization-grade reagents.[9]2. Use high-quality PTFE-lined septa.

    References

    • Regis Technologies, Inc. (n.d.). GC Derivatization.
    • BenchChem (2025). A Comparative Guide to Derivatization Reagents for Carboxylic Acids.
    • Lekpor, K. et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTechOpen.
    • Alfa Chemistry (n.d.). Chiral Derivatization Reagents.
    • Thermo Fisher Scientific (n.d.). GC Reagents.
    • Macherey-Nagel (n.d.). Derivatization reagents for GC.
    • Vallejo, M. et al. (2015). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites.
    • Pietrogrande, M.C. et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Separation Science.
    • Yin, H. et al. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology.
    • Sigma-Aldrich (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
    • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
    • Moldoveanu, S.C. & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
    • Interchim (n.d.). Basic Procedures for Derivatization.
    • Santa, T. (2014). Profiling of chiral and achiral carboxylic acid metabolomics. Analytical and Bioanalytical Chemistry.
    • Kumar, A. et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances.
    • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
    • Sharma, C. et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
    • Buch, A. et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps.

    Sources

    Troubleshooting & Optimization

    improving enantiomeric excess in (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in the synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, with a specific focus on improving enantiomeric excess (e.e.).

    Section 1: Troubleshooting Low Enantiomeric Excess

    Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity.

    Frequently Asked Questions (FAQs)

    Q1: My asymmetric reaction is yielding a nearly racemic mixture. Where should I begin my investigation?

    A1: A systematic approach is crucial when faced with low enantiomeric excess. Start by verifying the foundational aspects of your experimental setup.[1]

    • Reagent and Catalyst Purity: Confirm the purity of all starting materials, reagents, and your chiral catalyst. Impurities can interfere with the catalytic cycle or act as catalyst poisons.[1][2]

    • Solvent Quality: Ensure your solvent is of an appropriate grade and, most importantly, anhydrous. Many asymmetric catalysts are highly sensitive to moisture, which can lead to deactivation or altered selectivity.[1][2]

    • Reaction Temperature: Verify the reaction temperature. Even minor fluctuations can significantly impact the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[1][3]

    • Accurate Measurements: Double-check all measurements and concentrations to eliminate the possibility of simple experimental errors.[1]

    Q2: How can I determine if the chiral catalyst is the source of the poor enantioselectivity?

    A2: To isolate the catalyst as the potential issue, consider the following steps:

    • Catalyst Integrity: If the catalyst, particularly a chiral ligand-metal complex, was prepared in-house, verify its purity and structural integrity using techniques like NMR spectroscopy.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[1]

    • Control Reaction: Perform a control reaction using a well-established substrate known to produce high enantiomeric excess with your specific catalyst system. If this reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.[1]

    Q3: Could the choice of solvent be the reason for my low enantiomeric excess?

    A3: Absolutely. The solvent plays a critical role in asymmetric reactions by influencing the conformation of the catalyst-substrate complex and the transition state energies.[1] It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities.[1] For instance, switching from a non-coordinating solvent to a coordinating one can sometimes dramatically alter the enantioselectivity.[4]

    Q4: I'm still observing low e.e. after checking my reagents, catalyst, and solvent. What other reaction parameters can I adjust?

    A4: Several other parameters can be optimized:

    • Temperature: As a general rule, lower reaction temperatures often lead to higher enantioselectivity because the reaction becomes more sensitive to smaller energy differences between the diastereomeric transition states.[1][3] A systematic screening of temperatures below your initial setpoint is advisable.[1]

    • Substrate Concentration: The concentration of your substrate can influence enantioselectivity. At high concentrations, factors like catalyst aggregation or the formation of off-cycle species can become significant.[1] Experimenting with more dilute conditions may favor the desired catalytic pathway.[1]

    • Additives: In some catalytic systems, the addition of co-catalysts or additives can significantly enhance enantioselectivity. Consult the literature for your specific reaction type to see if any additives are commonly employed.

    Section 2: Strategies for Improving Enantiomeric Excess

    Once basic troubleshooting has been exhausted, more advanced strategies can be employed to enhance the enantioselectivity of your synthesis.

    Strategy 1: Asymmetric Hydrogenation

    Asymmetric hydrogenation is a powerful and widely used method for establishing stereocenters with high enantioselectivity.[5][6] For the synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, this typically involves the hydrogenation of an appropriate α,β-unsaturated carboxylic acid precursor.

    Key Considerations for Asymmetric Hydrogenation:

    • Catalyst Selection: The choice of the chiral catalyst, typically a transition metal complex with a chiral ligand (e.g., Rh-DuPHOS, Ru-BINAP), is paramount.[5][7][8] The ligand's structure dictates the chiral environment around the metal center, which in turn controls the facial selectivity of hydrogen addition.

    • Substrate-Catalyst Matching: Not all catalysts work for all substrates. It is often necessary to screen a variety of catalysts to find the optimal match for your specific substrate to achieve high enantioselectivity.[8]

    • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can all influence the outcome of the reaction and need to be optimized.[5]

    Experimental Workflow: Asymmetric Hydrogenation

    Asymmetric_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Precursor α,β-Unsaturated Carboxylic Acid Reactor Reactor with Chiral Catalyst, Solvent, H₂ Precursor->Reactor Add Substrate Workup Reaction Workup Reactor->Workup Reaction Complete Purification Purification Workup->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product (2R)-3-(2-Fluorophenyl)-2- methylpropanoic acid Analysis->Product High e.e.

    Caption: Workflow for Asymmetric Hydrogenation.

    Strategy 2: Use of Chiral Auxiliaries

    A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[9] After the desired stereocenter has been created, the auxiliary is removed.

    Advantages of Chiral Auxiliaries:

    • High Diastereoselectivity: Chiral auxiliaries often provide high levels of diastereocontrol.[9]

    • Separable Diastereomers: The resulting diastereomers can typically be separated by standard techniques like chromatography or crystallization.[9]

    • Recyclable Auxiliary: The chiral auxiliary can often be recovered and reused.[9]

    Experimental Protocol: Diastereoselective Alkylation using a Chiral Auxiliary

    • Attachment of Auxiliary: The carboxylic acid is coupled with a chiral auxiliary, such as an Evans oxazolidinone or a chiral alcohol, to form a chiral ester or amide.[10][11]

    • Enolate Formation: The chiral ester or amide is treated with a strong base (e.g., LDA) to form a stereochemically defined enolate. The chiral auxiliary sterically blocks one face of the enolate.

    • Diastereoselective Alkylation: The enolate is then reacted with an appropriate electrophile (e.g., methyl iodide). The electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.

    • Cleavage of Auxiliary: The chiral auxiliary is cleaved (e.g., by hydrolysis) to yield the desired enantiomerically enriched carboxylic acid.

    Strategy 3: Kinetic Resolution

    Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[12][13] This can be achieved through enzymatic or non-enzymatic methods.

    Enzymatic Kinetic Resolution:

    Lipases are commonly used enzymes for the kinetic resolution of 2-arylpropionic acids.[13] In a typical procedure, the racemic carboxylic acid is subjected to esterification in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.[13]

    Non-Enzymatic Kinetic Resolution:

    This approach utilizes a chiral acyl-transfer catalyst to selectively esterify one enantiomer of the racemic carboxylic acid with an achiral alcohol.[14] This method can provide both the unreacted chiral carboxylic acid and the corresponding chiral ester with high enantiomeric excesses.[14]

    Decision Tree for Improving Enantiomeric Excess

    Troubleshooting_EE Start Low Enantiomeric Excess Observed Check_Basics Verify Reagent/Catalyst Purity, Anhydrous Conditions, Temperature Start->Check_Basics Basics_OK Basics Verified, Low e.e. Persists Check_Basics->Basics_OK Optimize_Params Optimize Reaction Parameters: Temperature, Concentration, Solvent Basics_OK->Optimize_Params Yes Params_OK Parameters Optimized, Low e.e. Persists Optimize_Params->Params_OK Change_Strategy Consider Alternative Strategy Params_OK->Change_Strategy Yes Asym_Hydro Asymmetric Hydrogenation Change_Strategy->Asym_Hydro Chiral_Aux Chiral Auxiliary Change_Strategy->Chiral_Aux Kinetic_Res Kinetic Resolution Change_Strategy->Kinetic_Res

    Caption: Decision-making workflow for troubleshooting low e.e.

    Section 3: Analytical Methods

    Accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric synthesis.

    Protocol: Determination of Enantiomeric Excess by Chiral HPLC

    • Sample Preparation:

      • Take a small aliquot of the crude reaction mixture.

      • Pass it through a small plug of silica gel with an appropriate solvent to remove impurities and the catalyst.

      • Concentrate the filtered sample.

      • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.[2]

    • HPLC Analysis:

      • Inject the sample onto a chiral stationary phase column.

      • Develop a separation method by systematically varying the mobile phase composition (e.g., mixtures of hexane and isopropanol).[2]

      • Small amounts of additives like trifluoroacetic acid for acidic compounds can improve peak shape.[2]

    • Quantification:

      • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

      • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

    References

    • Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

    • Keglevich, G. (2018).
    • Ohmatsu, K., & Ooi, T. (2018).
    • Szymańska, K., & Wtorek, K. (2021).
    • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society.
    • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
    • García-Ruiz, C., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
    • Enantioselective synthesis of molecules with multiple stereogenic elements. (2024). Chemical Society Reviews.
    • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

    • Recent Advances in the Enantioselective Radical Reactions. (2023). MDPI.
    • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.
    • Asymmetric hydrogenation. (2015). Retrieved from [Link]

    • Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2- Phenylpropanol. (n.d.).
    • CHIRAL MANNITOL AS AUXILIARY IN SYNTHESIS OF OPTICAL ACTIVE 2-ARYLPROPANOIC ACIDS BY 1,2-ARYL ENANTIOSELECTIVE MIGR
    • Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. (n.d.).
    • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). PMC.
    • Readily Available Ruthenium Complex for Efficient Dynamic Kinetic Resolution of Aromatic α-Hydroxy Ketones. (2014). Organic Letters.
    • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS.
    • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023).
    • Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. (1990). PubMed.
    • Enantioselective Switch and Potential Applications in Bioc
    • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers.
    • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). BMC Biotechnology.
    • Asymmetric hydrogen
    • Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. (n.d.).
    • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (n.d.).
    • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). Retrieved from [Link]

    • Enantioselective synthesis. (n.d.). Wikipedia.
    • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
    • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac.

    Sources

    troubleshooting low yield in (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this chiral synthesis. We will address common challenges, focusing on troubleshooting low yields and poor enantioselectivity, and provide practical, field-proven solutions.

    The synthesis of this molecule, a valuable chiral building block in pharmaceutical development, requires precise control over stereochemistry.[1] Low yields or insufficient enantiomeric purity can arise from a multitude of factors, from starting material quality to subtle variations in reaction conditions. This document provides a structured approach to identifying and resolving these issues.

    Part 1: Troubleshooting Guide for Low Yield & Poor Enantioselectivity

    Low yields can manifest as low conversion of starting material, formation of side products, or loss of product during workup and purification. Poor enantioselectivity results in a final product with low enantiomeric excess (ee%), compromising its utility.[2] The optimal troubleshooting strategy depends heavily on the chosen synthetic route. We will address the most common pathways: Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Alkylation.

    Route A: Asymmetric Hydrogenation

    Asymmetric hydrogenation is a powerful, atom-economical method for setting the stereocenter.[3][4] It typically involves the reduction of a prochiral olefin, such as (E/Z)-3-(2-fluorophenyl)-2-methylpropenoic acid, using a chiral transition metal catalyst.[5]

    A1: Low conversion is typically linked to catalyst deactivation or suboptimal reaction conditions.

    • Catalyst Inactivity or Poisoning: The most common issue is the deactivation of the precious metal catalyst (e.g., Rhodium, Ruthenium, Iridium).[3][6]

      • Causality: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common culprits include sulfur, oxygen, and coordinating functional groups. For instance, residual reagents from the synthesis of the propenoic acid precursor, like phosphines or sulfur-containing compounds, can irreversibly bind to the metal center.

      • Solution:

        • Purify the Substrate: Recrystallize or chromatograph the starting olefin to remove non-polar impurities.

        • Degas Solvents: Thoroughly sparge solvents with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.

        • Use High-Purity Hydrogen: Employ a high-purity hydrogen source (≥99.999%) and consider an in-line purifier.

        • Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation.

    • Incorrect Reaction Parameters: The efficiency of asymmetric hydrogenation is highly sensitive to pressure, temperature, and solvent.[4][5]

      • Causality: Hydrogen pressure directly influences the concentration of active catalytic species and the rate of reduction. The temperature affects both reaction rate and catalyst stability.

      • Solution: Perform a systematic optimization of reaction parameters.

    ParameterRange to ScreenRationale
    H₂ Pressure 1 - 50 barHigher pressure can increase rate but may affect selectivity.[4]
    Temperature 25 - 80 °CBalances reaction rate against potential catalyst decomposition or loss of enantioselectivity.
    Solvent Methanol, Dichloromethane, TolueneSolvent polarity can influence catalyst solubility and substrate coordination.
    Catalyst Loading 0.01 - 1 mol%Lowering loading is cost-effective but requires high purity; higher loading can overcome minor inhibition.

    A2: Poor enantioselectivity points to issues with the chiral ligand-metal complex, the substrate geometry, or the reaction conditions.

    • Suboptimal Ligand-Metal Combination: Not all chiral ligands are effective for all substrates. The electronic and steric properties of the ligand must be matched to the substrate.[4]

      • Causality: The chiral ligand creates a chiral environment around the metal center, which preferentially coordinates one face of the olefin, leading to the desired enantiomer. An improper fit results in poor facial discrimination.

      • Solution: Screen a panel of chiral ligands. For α,β-unsaturated carboxylic acids, ligands like BINAP and its derivatives with a Ruthenium precursor are often a good starting point.[5]

    • Influence of Reaction Conditions: Temperature and hydrogen pressure can significantly impact ee%.

      • Causality: Higher temperatures can increase molecular motion, reducing the energy difference between the diastereomeric transition states and thus lowering enantioselectivity.[7]

      • Solution:

        • Lower the Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate.

        • Optimize Pressure: Systematically vary the hydrogen pressure, as its effect on ee% can be unpredictable and substrate-dependent.[4]

    • Substrate Isomerization: If your starting material is a mixture of E/Z isomers, the catalyst may hydrogenate each at different rates and selectivities, leading to a lower overall ee%.

    Troubleshooting Workflow: Asymmetric Hydrogenation

    G start Low Yield or Low ee% Observed check_conversion Check Conversion by TLC/GC/LCMS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 95% high_conversion High Conversion check_conversion->high_conversion > 95% catalyst_issue Potential Catalyst Issue low_conversion->catalyst_issue conditions_issue Suboptimal Conditions low_conversion->conditions_issue check_ee Check Enantiomeric Excess (ee%) by Chiral HPLC/GC high_conversion->check_ee purify_substrate Purify Substrate (Recrystallize/Chromatograph) catalyst_issue->purify_substrate degas_solvents Degas Solvents & H₂ Source catalyst_issue->degas_solvents optimize_params Re-screen T, P, Solvent conditions_issue->optimize_params end_good Problem Solved purify_substrate->end_good degas_solvents->end_good optimize_params->end_good low_ee Low ee% check_ee->low_ee ligand_issue Suboptimal Ligand low_ee->ligand_issue temp_issue Temperature Too High? low_ee->temp_issue screen_ligands Screen Different Chiral Ligands ligand_issue->screen_ligands lower_temp Run Reaction at Lower Temp. temp_issue->lower_temp screen_ligands->end_good lower_temp->end_good

    Caption: Troubleshooting workflow for asymmetric hydrogenation.

    Route B: Chiral Auxiliary-Mediated Alkylation

    This classic strategy involves temporarily attaching a chiral auxiliary to a propionyl group, performing a diastereoselective alkylation with a 2-fluorobenzyl halide, and then cleaving the auxiliary.[8] Evans' oxazolidinones are a common choice.[9]

    A3: Issues in this step usually trace back to incomplete enolate formation, incorrect reaction temperature, or a poor electrophile.

    • Inefficient Enolate Formation: The formation of a specific (Z)-enolate is critical for high diastereoselectivity with Evans' auxiliaries.

      • Causality: The choice of base and Lewis acid dictates the geometry of the enolate. For high selectivity, a soft enolization using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) is often required.[9] Using a stronger, less-hindered base like LDA can lead to competing side reactions or different enolate geometries.

      • Solution:

        • Base and Lewis Acid: Ensure you are using the correct reagents (e.g., Bu₂BOTf and DIPEA).

        • Temperature Control: Form the enolate at a low temperature (typically -78 °C) to prevent side reactions. Allow the enolate to form completely before adding the electrophile.

        • Reagent Quality: Use freshly distilled/handled reagents, as bases and Lewis acids can degrade upon storage.

    • Poor Electrophile Reactivity: The 2-fluorobenzyl halide must be sufficiently reactive.

      • Causality: 2-Fluorobenzyl bromide is generally more reactive than the chloride. Old or impure electrophile can lead to low conversion.

      • Solution: Use high-purity 2-fluorobenzyl bromide. If reactivity is still an issue, adding a Lewis acid like MgBr₂·OEt₂ can sometimes facilitate the alkylation.

    • Racemization: The α-proton is acidic, and exposure to harsh conditions can cause epimerization, lowering the diastereomeric ratio.[10]

      • Causality: Allowing the reaction to warm prematurely or using an excess of a strong base can destroy the stereocenter by converting it back to the planar enolate.[10]

      • Solution: Maintain strict temperature control throughout the reaction and quench carefully once the reaction is complete.

    A4: The final cleavage step is critical for recovering your target acid and the valuable auxiliary.

    • Incomplete Hydrolysis: Standard hydrolysis conditions (e.g., LiOH/H₂O₂) can sometimes be sluggish.

      • Causality: Steric hindrance around the carbonyl group can slow down the rate of saponification.

      • Solution:

        • Increase Reaction Time/Temperature: Gently warm the reaction (e.g., to 40 °C) or extend the reaction time.

        • Alternative Cleavage: For more robust cleavage, reductive methods using lithium borohydride (LiBH₄) can be employed, which will yield the corresponding alcohol that can then be oxidized to the carboxylic acid.

    • Product Degradation/Racemization: The product can be sensitive to strongly basic or acidic conditions used during workup.

      • Causality: The α-proton of the product is still acidic. A prolonged or harsh workup can lead to racemization.[10]

      • Solution: After hydrolysis, carefully acidify the reaction mixture at low temperature (0 °C) with a dilute acid (e.g., 1N HCl) only to the point of neutralization (pH ~6-7) before extraction. Avoid strong acid or prolonged exposure.

    Part 2: Frequently Asked Questions (FAQs)

    A1: It is absolutely critical. In stereoselective synthesis, impurities can have non-linear effects, where a small amount of an impurity can disproportionately affect the yield and enantioselectivity.[2][11] For example, water can quench organometallic reagents and enolates, while coordinating impurities can poison catalysts. Always use reagents from reputable suppliers and purify/dry solvents according to standard laboratory procedures.

    A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12] You will need a chiral stationary phase column (e.g., Chiralcel OD-H or OJ-H). An alternative is Chiral Gas Chromatography (GC) after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester).[10] It is essential to first analyze a racemic sample to confirm the separation of the two enantiomers before analyzing your chiral product.[12]

    A3: Material loss often occurs during the workup and purification stages.

    • Aqueous Workup: Carboxylic acids can have some solubility in water, especially if the aqueous layer is basic. Ensure you perform multiple extractions (at least 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Back-extracting the combined organic layers with a small amount of brine can help break emulsions and recover dissolved product.

    • Chromatography: Carboxylic acids can streak on silica gel, leading to poor separation and recovery. To mitigate this, you can add a small amount of acetic acid (0.1-1%) to your mobile phase.

    • Crystallization: If you are purifying by crystallization, ensure you have optimized the solvent system and cooling rate to maximize recovery. Check the mother liquor by TLC or HPLC to quantify the amount of product that remains in solution.

    A4: Yes, racemization is possible under certain conditions.[10] The α-hydrogen is susceptible to removal under either strongly acidic or basic conditions, which would lead to the formation of a planar enol or enolate intermediate and a loss of stereochemical integrity.

    • Storage Recommendations: Store the final compound as a solid in a cool, dry, and dark place.[1] If storing in solution, use a neutral, aprotic solvent (e.g., toluene, hexane) and keep it cold. Avoid protic solvents or any traces of acid or base for long-term storage.

    Experimental Protocols
    Protocol 1: Small-Scale Screening of Asymmetric Hydrogenation Conditions

    This protocol is designed to efficiently screen catalysts and conditions for the hydrogenation of (E/Z)-3-(2-fluorophenyl)-2-methylpropenoic acid.

    • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your substrate and selected chiral ligands (e.g., (R)-BINAP, (R)-MeO-BIPHEP) in degassed methanol.

    • Array Setup: In an array of high-pressure vials, add the appropriate metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) to each vial.

    • Ligand Addition: Add one equivalent of a different chiral ligand to each vial, allowing the metal-ligand complex to pre-form for 15-30 minutes.

    • Substrate Addition: Add the substrate to each vial. A typical substrate-to-catalyst (S/C) ratio for screening is 100:1.

    • Reaction: Seal the vials, remove them from the glovebox, and place them in a parallel high-pressure reactor. Pressurize with H₂ to the desired pressure (e.g., 10 bar) and stir at the desired temperature (e.g., 40 °C) for 12-24 hours.

    • Analysis: After depressurizing, take a small aliquot from each reaction. Analyze for conversion by ¹H NMR or LCMS. Analyze for enantiomeric excess (ee%) by chiral HPLC.

    References
    • Davies, S. G., Doisneau, G. J.-M., Prodger, J. C., & Sanganee, H. J. (1994). Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone. Tetrahedron Letters, 35(15), 2373–2376. [Link]

    • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

    • Asymmetric Hydrogenation. (2015). University of Toronto. [Link]

    • Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2. (1993).
    • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. (n.d.). KANTO CHEMICAL CO., INC. [Link]

    • Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine. (1983).
    • Savatier, A., et al. (2024). Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity. ACS Omega. [Link]

    • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Chiral Quest. [Link]

    • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). Simon Fraser University. [Link]

    • (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. (n.d.). NextSDS. [Link]

    • Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (2022). Journal of Organic Chemistry. [Link]

    • The Significance of Chirality in Drug Design and Development. (2018). PMC. [Link]

    • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023). ACS Catalysis. [Link]

    • 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. (n.d.). ChemicalCell. [Link]

    • Asymmetric hydrogenation of olefins with transition metal-based catalysts. (n.d.). PROCOS S.P.A. [Link]

    • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. (n.d.). MDPI. [Link]

    • Chiral auxiliary mediated 1,2-cis glycosylations for the solid supported synthesis of a biologically important branched α-glucan. (2009). PMC. [Link]

    • Chirality: a key parameter in chemical probes. (2023). RSC Publishing. [Link]

    • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... (n.d.). ResearchGate. [Link]

    Sources

    Technical Support Center: Optimizing the Purity of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis and purification of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common byproduct impurities encountered during the extraction and purification of this critical chiral building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

    Foundational Understanding: The Genesis of Impurities

    The pursuit of enantiomerically pure (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is often challenged by the emergence of various impurities. These can arise from the synthetic route employed, the extraction process, or subsequent purification steps. A foundational understanding of their origin is paramount for effective control.

    The most common synthetic strategies for chiral 2-arylpropanoic acids, like the target molecule, include asymmetric hydrogenation of a suitable prochiral precursor or the resolution of a racemic mixture. Each approach presents a unique impurity profile.

    Common Classes of Impurities:
    • Enantiomeric Impurities: The most critical impurity is the undesired (S)-enantiomer, (2S)-3-(2-fluorophenyl)-2-methylpropanoic acid. Its presence can have significant implications for the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API)[1].

    • Diastereomeric Impurities: If chiral resolving agents are used to form diastereomeric salts for separation, incomplete separation can lead to the presence of the diastereomer of the undesired enantiomer in the final product.

    • Synthetic Byproducts: These are formed from side reactions during the synthesis. Their nature depends on the specific synthetic route and reaction conditions.

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the crude product.

    • Catalyst Residues: Homogeneous or heterogeneous catalysts used in the synthesis may carry over into the product stream.

    • Residual Solvents: Solvents used in the reaction or extraction may remain in the final product.

    Troubleshooting Guide: A Mechanistic Approach to Impurity Reduction

    This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

    Issue 1: High Levels of the Undesired (S)-Enantiomer Detected by Chiral HPLC

    Question: My final product shows a higher than acceptable level of the (S)-enantiomer. What are the likely causes and how can I improve the enantiomeric excess (e.e.)?

    Answer: High levels of the undesired (S)-enantiomer typically stem from one of two issues: inefficient enantioselective synthesis/resolution or racemization during workup and purification.

    Causality and Solutions:

    • Inefficient Chiral Resolution via Diastereomeric Salt Crystallization: This is a common method for separating enantiomers. The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a chiral resolving agent.

      • Underlying Cause: Poor crystal formation, co-precipitation of both diastereomers, or "oiling out" instead of crystallization can lead to poor separation. The presence of impurities can also hinder effective crystallization[2][3].

      • Troubleshooting Protocol:

        • Solvent Screening: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of various solvents (e.g., alcohols like ethanol or isopropanol, ketones, and their mixtures with water) is recommended.

        • Controlled Cooling: Rapid cooling often leads to the trapping of impurities and the formation of smaller, less pure crystals. Employ a slow, controlled cooling ramp to encourage the growth of larger, purer crystals of the desired diastereomer.

        • Seeding: If you have a small amount of the pure desired diastereomeric salt, use it to seed the supersaturated solution. This will promote the crystallization of the desired form.

        • Avoid "Oiling Out": This occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be mitigated by using a more dilute solution, slowing the cooling rate, or changing the solvent system[3].

    • Racemization During Workup: The chiral center of 2-arylpropanoic acids can be susceptible to racemization, especially under harsh pH and temperature conditions[4][5].

      • Underlying Cause: The proton alpha to the carboxylic acid is acidic and can be abstracted under basic conditions to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization[4]. Acidic conditions at elevated temperatures can also promote enolization and subsequent racemization.

      • Troubleshooting Protocol:

        • Maintain Neutral or Mildly Acidic pH: During extraction and washing steps, avoid strongly basic conditions. If a base is required to remove acidic impurities, use a weak base like sodium bicarbonate and minimize contact time.

        • Low-Temperature Processing: Perform all extraction and purification steps at or below room temperature whenever possible to minimize the rate of racemization.

        • Careful Solvent Removal: When removing solvents under reduced pressure, avoid excessive heating of the product.

    Issue 2: Presence of Unidentified Peaks in the HPLC Chromatogram

    Question: My HPLC analysis shows several unexpected peaks in addition to the two enantiomers. What could these be and how do I get rid of them?

    Answer: These peaks likely represent synthetic byproducts, unreacted starting materials, or degradation products. Their removal requires an understanding of their potential chemical nature.

    Causality and Solutions:

    • Incomplete Reaction or Side Reactions:

      • Underlying Cause: The synthesis of 2-arylpropanoic acids can involve several steps, and incomplete conversion at any stage will introduce impurities. Side reactions, such as over-reduction or incomplete carbonylation in certain synthetic routes, can also generate byproducts[6].

      • Troubleshooting Protocol:

        • Aqueous Wash with Mild Base: Many acidic byproducts and unreacted acidic starting materials can be removed by washing the organic extract with a dilute solution of a weak base like sodium bicarbonate. The desired product will be deprotonated and move to the aqueous phase. The layers are then separated, and the aqueous layer is re-acidified to precipitate the purified product, which is then extracted back into an organic solvent.

        • Aqueous Wash with Mild Acid: To remove basic impurities, a wash with a dilute acid solution can be effective.

        • Column Chromatography: For impurities with similar acidity to the desired product, purification by silica gel column chromatography may be necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to improve peak shape is often effective.

    • Ester Formation:

      • Underlying Cause: If an alcohol was used as a solvent during an acid-catalyzed step or workup, esterification of the carboxylic acid can occur, especially at elevated temperatures[7][8][9].

      • Troubleshooting Protocol:

        • Avoid Alcoholic Solvents in Acidic Conditions: If possible, use non-alcoholic solvents for extraction and purification if acidic conditions are present.

        • Hydrolysis: If an ester impurity is present, it can be hydrolyzed back to the carboxylic acid by treatment with a mild base, followed by re-acidification and extraction. However, be mindful of the potential for racemization under these conditions.

    Issue 3: Poor Yield and/or Emulsion Formation During Liquid-Liquid Extraction

    Question: I am losing a significant amount of my product during the aqueous workup, and I'm struggling with the formation of stable emulsions. What can I do to improve my extraction efficiency?

    Answer: Poor extraction yield is often due to an incorrect pH, while emulsion formation is typically caused by the presence of fine particulates or surfactants.

    Causality and Solutions:

    • Incorrect pH for Extraction:

      • Underlying Cause: For a carboxylic acid to be efficiently extracted into an organic solvent, it must be in its neutral, protonated form. If the pH of the aqueous phase is too high (above the pKa of the carboxylic acid), the compound will exist as its carboxylate salt, which is more soluble in the aqueous phase. The pKa of fluorinated carboxylic acids can be influenced by the fluorine substituent[10].

      • Troubleshooting Protocol:

        • Adjust pH: Before extracting the product into the organic phase, ensure the pH of the aqueous phase is at least 1-2 pH units below the pKa of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. This can be achieved by adding a dilute strong acid like HCl.

        • Salting Out: Adding a neutral salt, such as sodium chloride (brine wash), to the aqueous phase can decrease the solubility of the organic product in the aqueous layer and improve partitioning into the organic phase.

    • Emulsion Formation:

      • Underlying Cause: Emulsions are common when fine solid particles are present at the interface between the two liquid phases or when the mixture is agitated too vigorously.

      • Troubleshooting Protocol:

        • Filtration: If the crude reaction mixture contains solids, filter them off before performing the liquid-liquid extraction.

        • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute without forming a stable emulsion.

        • Breaking Emulsions: If an emulsion does form, it can sometimes be broken by adding a small amount of brine, allowing the mixture to stand for an extended period, or by filtering the mixture through a pad of celite.

    Experimental Protocols & Data

    Protocol 1: General Liquid-Liquid Extraction for Product Isolation

    This protocol describes a standard procedure for extracting the desired product from a crude reaction mixture.

    • Quenching and pH Adjustment:

      • Carefully quench the reaction mixture by adding it to a beaker of water or a dilute acid solution.

      • Adjust the pH of the aqueous solution to ~2-3 using 1M HCl to ensure the carboxylic acid is fully protonated.

    • Extraction:

      • Transfer the acidified aqueous mixture to a separatory funnel.

      • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Gently invert the funnel 10-15 times, venting frequently to release any pressure.

      • Allow the layers to separate.

    • Separation and Washing:

      • Drain the lower organic layer (if using a solvent denser than water) or the aqueous layer (if using a solvent less dense than water).

      • Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

    • Drying and Concentration:

      • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

      • Filter off the drying agent.

      • Remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat.

    Solvent SystemPolarityKey Considerations
    Ethyl Acetate / WaterMediumGood general-purpose solvent for extraction. Less dense than water.
    Dichloromethane / WaterMediumDenser than water. Can sometimes form more stable emulsions.
    Diethyl Ether / WaterLowHighly volatile and flammable. Less dense than water.
    Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

    This is a representative method for determining the enantiomeric excess of the final product. The exact conditions may need to be optimized for your specific system.

    • Column: Chiral stationary phase (CSP) column, such as a Daicel Chiralcel® or Chiralpak® series column[11][12].

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a strong acid like trifluoroacetic acid (TFA) to improve peak shape. A common starting point is 90:10 hexane:isopropanol + 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    Visualizing the Workflow

    Workflow for Extraction and Purification

    Extraction_Purification cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_purification Purification cluster_analysis Quality Control Crude_Mixture Crude Reaction Mixture Quench Quench Reaction Crude_Mixture->Quench Acidify Acidify to pH 2-3 Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purification_Step Further Purification (e.g., Crystallization, Chromatography) Concentrate->Purification_Step Analysis Chiral HPLC Analysis Purification_Step->Analysis Final_Product Pure (2R)-enantiomer Analysis->Final_Product

    Caption: General workflow for the extraction and purification of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Logical Flow for Troubleshooting High (S)-Enantiomer Content

    Troubleshooting_Enantiomer cluster_workup Workup Issues cluster_resolution Resolution/Synthesis Issues Start High (S)-Enantiomer Detected Check_Workup Review Workup Conditions Start->Check_Workup Check_Resolution Review Resolution/Synthesis Step Start->Check_Resolution Harsh_pH Strong Base/Acid Used? Check_Workup->Harsh_pH High_Temp Elevated Temperature? Check_Workup->High_Temp Poor_Separation Inefficient Diastereomeric Salt Crystallization? Check_Resolution->Poor_Separation Low_Selectivity Low Enantioselectivity in Synthesis? Check_Resolution->Low_Selectivity Racemization Potential Racemization Harsh_pH->Racemization High_Temp->Racemization Solution_Workup Optimize pH and Temperature (Mild Conditions, Low Temp) Racemization->Solution_Workup Inefficient_Process Inefficient Separation/Synthesis Poor_Separation->Inefficient_Process Low_Selectivity->Inefficient_Process Solution_Resolution Optimize Crystallization (Solvent, Cooling Rate, Seeding) or Asymmetric Synthesis Inefficient_Process->Solution_Resolution

    Caption: Decision tree for troubleshooting high (S)-enantiomer impurity.

    Frequently Asked Questions (FAQs)

    Q1: What is the most critical parameter to control during the extraction of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid?

    A1: The pH of the aqueous phase is the most critical parameter. To ensure the carboxylic acid is in its neutral, protonated form for efficient extraction into an organic solvent, the pH should be maintained at least 1-2 units below its pKa.

    Q2: Can I use a strong base like sodium hydroxide to wash my organic extract?

    A2: It is not recommended. Strong bases can cause racemization of the desired (R)-enantiomer by abstracting the acidic proton at the chiral center[4][5]. It is safer to use a mild base like sodium bicarbonate and to minimize the contact time.

    Q3: My chiral HPLC shows good separation, but the peak for my desired enantiomer is broad. What could be the cause?

    A3: Peak broadening can be caused by several factors. Ensure that your sample is fully dissolved in the mobile phase. Using a small amount of a carboxylic acid like TFA or acetic acid in your mobile phase can often sharpen the peaks of acidic analytes by preventing interactions with the stationary phase. Also, check for column degradation or contamination.

    Q4: How can I remove residual palladium catalyst from my product?

    A4: Residual palladium catalysts can often be removed by washing the organic solution with an aqueous solution of a chelating agent like thiourea or by treating the solution with activated carbon. Filtration through a pad of celite can also be effective for heterogeneous catalysts.

    Q5: What are some good solvent choices for the diastereomeric crystallization of 2-arylpropanoic acids?

    A5: Alcohols such as ethanol, methanol, and isopropanol, as well as their mixtures with water, are commonly used and often effective. The optimal solvent system must be determined experimentally for each specific substrate and resolving agent combination.

    References

    • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]

    • Ohashi, T., Uebayasi, M., & Tsuchihashi, G. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7373. [Link]

    • Lam, A. W. H., & Ng, K. M. (2005). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. [Link]

    • Burns, D. C., Ellis, D. A., Li, H., McMurdo, C. J., & Webster, E. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on environmental fate and mobility. Environmental science & technology, 42(24), 9283–9288. [Link]

    • Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. (2024). An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid by chiral HPLC. ResearchGate. [Link]

    • Sellars, P., & Jones, R. (2015). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]

    • Seayad, A., Jayasree, S., & Chaudhari, R. V. (1999). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters, 1(12), 1913-1915. [Link]

    • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

    • Beller, M., & Zapf, A. (2014). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 19(12), 21087-21099. [Link]

    • Toda, F., Tanaka, K., & Miyamoto, H. (2000). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm, 2(21), 1-4. [Link]

    • ChemicalCell. (n.d.). 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. [Link]

    • Knihinicki, R. D., Williams, K. M., & Day, R. O. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology, 42(10), 1905-1913. [Link]

    • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

    • Larsen, R. D., Corley, E. G., Davis, P., Reider, P. J., & Grabowski, E. J. J. (1996). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 118(43), 1062-1063. [Link]

    • University of Colorado Boulder. (n.d.). Crystallization Solvents. [Link]

    • NextSDS. (n.d.). (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. [Link]

    • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. [Link]

    • Faigl, F., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Molecules, 30(22), 5039. [Link]

    • Gani, R., & Dam-Johansen, K. (2018). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 108, 229-240. [Link]

    • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

    • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

    • Morsch, L. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

    • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

    • Van der Bruggen, B., & Luis, P. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology, 200, 139-151. [Link]

    • Kumagai, N., & Shibasaki, M. (2018). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research, 51(1), 183-195. [Link]

    • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

    • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

    • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2009). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry, 2(2), 335-338. [Link]

    • Aarhus University. (2022). Solvent selection and optimisation of the liquid-liquid extraction of volatile fatty acids from the aqueous stream of the HTL-WO process for the production of aviation biofuels. [Link]

    • Li, Y., et al. (2018). Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS. Journal of Chromatography B, 1100-1101, 9-17. [Link]

    • Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]

    Sources

    Technical Support Center: Resolving HPLC Peak Tailing for Fluorinated Chiral Carboxylic Acids

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks involving highly polar, ionizable chiral compounds. Fluorinated chiral carboxylic acids (FCCAs) present a unique "perfect storm" for chromatographic peak tailing. The combination of stereochemical complexity, strong hydrogen-bonding capability, and the electron-withdrawing nature of fluorine requires a highly controlled chromatographic environment.

    This guide is designed to move beyond trial-and-error. Below, you will find a mechanistic breakdown of peak tailing, self-validating troubleshooting protocols, and quantitative reference data to help you achieve baseline-resolved, symmetrical enantiomer peaks.

    Diagnostic Workflow

    Before adjusting your chemistry, you must isolate the root cause of the tailing. Use the workflow below to determine if your issue is systemic or chemical.

    DiagnosticWorkflow Start Peak Tailing Observed (FCCA Analysis) Q1 Are all peaks tailing? Start->Q1 System System Issue: Check dead volume, frits, & connections Q1->System Yes (e.g., neutral marker tails) Chemical Chemical Issue: Secondary interactions with CSP Q1->Chemical No (Only FCCA tails) Q2 Is mobile phase pH < pKa? Chemical->Q2 Ionized Analyte Ionized: Add 0.1% TFA or Formic Acid Q2->Ionized No / Unknown Overload Mass Overload: Reduce injection volume/concentration Q2->Overload Yes (pH is optimized)

    Caption: Diagnostic workflow for isolating the root cause of peak tailing in FCCAs.

    Mechanistic FAQs: Understanding the Chemistry

    Q: Why do my fluorinated chiral carboxylic acids exhibit severe peak tailing on standard Chiral Stationary Phases (CSPs)? A: Peak tailing for polar compounds like carboxylic acids is primarily driven by secondary interactions—specifically, unwanted hydrogen bonding or ionic interactions with residual silanol groups on the silica support of the CSP[1]. The presence of a fluorine atom exacerbates this issue. Fluorine's strong electron-withdrawing nature lowers the pKa​ of the carboxylic acid, making it more prone to ionization even in moderately acidic conditions. When the analyte is ionized, it interacts strongly with the stationary phase, causing delayed elution and asymmetrical peak shapes[1].

    Q: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase additive? A: The choice depends strictly on your detector. Dilute formic acid (e.g., 0.1%) is highly preferred for LC-MS due to its volatility and low ion suppression; however, it is a weaker acid and produces less free hydrogen ion, which can sometimes lead to overload tailing even at modest analyte concentrations[2]. TFA is a stronger ion-pairing agent that provides superior suppression of silanol ionization and sharper peaks, but it can be difficult to wash out of the system and causes significant MS signal suppression[3].

    Q: Which type of Chiral Stationary Phase (CSP) is best suited for these acidic compounds? A: Immobilized polysaccharide-based CSPs (such as Chiralpak IA, IB, or IC) are highly recommended. Unlike traditional coated phases, immobilized CSPs are robust enough to withstand strong organic modifiers and acidic additives without degrading the chiral selector[4]. Relying on an immobilized phase allows you to systematically adjust the mobile phase pH using acidic additives to shield free silanols and reduce tailing without destroying the column[5].

    Causality FCCA Fluorinated Chiral Carboxylic Acid Ionization Analyte Ionization (pH > pKa) FCCA->Ionization Low buffer capacity HBonding Strong H-Bonding (Fluorine & COOH) FCCA->HBonding Secondary interactions Silanol Residual Silanols on CSP Support Silanol->Ionization Silanol->HBonding Tailing Severe Peak Tailing & Broadening Ionization->Tailing HBonding->Tailing Solution Add 0.1% TFA (Protonates Silanols & Analyte) Tailing->Solution Troubleshooting Resolution Symmetrical Peak (Gaussian Elution) Solution->Resolution Suppresses interactions

    Caption: Mechanistic causality of peak tailing and resolution via additive suppression.

    Troubleshooting Guide: Self-Validating Protocols

    To ensure scientific integrity, every protocol below is designed as a self-validating system . You must prove that the variable you are changing is the actual cause of the improvement.

    Protocol A: Systematic Mobile Phase pH Optimization

    Causality: Lowering the mobile phase pH below the pKa​ of the fluorinated acid ensures the analyte remains fully protonated, neutralizing ionic interactions with the CSP.

    • Step 1: System Baseline Assessment. Inject a neutral, non-ionizable marker (e.g., toluene or uracil) under your current mobile phase conditions.

      • Self-Validation Check: If the neutral marker tails, the issue is extra-column dead volume or a collapsed column bed[1]. If the neutral marker is symmetrical but your chiral acid tails, proceed to Step 2.

    • Step 2: Additive Preparation. Prepare a 0.1% (v/v) solution of Formic Acid or TFA in both your aqueous and organic mobile phase reservoirs[3]. Ensure you are using LC-MS grade additives to prevent introducing background impurities.

    • Step 3: Equilibration. Flush the HPLC system and chiral column with the new mobile phase for at least 15–20 column volumes to ensure the pH is stable throughout the column bed[3].

    • Step 4: Analyte Injection. Inject your fluorinated chiral carboxylic acid standard. Calculate the USP Tailing Factor ( Tf​ ). Your target is Tf​<1.5 .

    • Step 5: Overload Diagnosis. Perform a serial dilution of your sample (e.g., inject at 100%, 50%, and 10% of the nominal concentration).

      • Self-Validation Check: If Tf​ improves significantly at the 10% concentration, the column was experiencing mass overload due to the low ionic strength of the additive[2]. If tailing persists equally across all concentrations, increase the additive concentration slightly or switch to a stronger acid (e.g., from Formic Acid to TFA).

    Protocol B: Chiral Column Regeneration (Immobilized Phases Only)

    Causality: Over time, strongly retained fluorinated aggregates or matrix impurities can build up on the column inlet, disrupting chromatographic equilibrium and causing tailing[1].

    • Step 1: Solvent Displacement. Remove all buffer salts by flushing the column with 100% HPLC-grade water for 10 column volumes.

    • Step 2: Strong Solvent Flush. Flush the column with 100% strong organic solvent (e.g., Ethanol or Methanol) for 20 column volumes. Note: Only perform this on immobilized polysaccharide phases (e.g., Chiralpak IA/IB/IC). Coated phases will be destroyed by this step.

    • Step 3: Re-equilibration. Return to your optimized mobile phase (from Protocol A) and equilibrate for 15 column volumes.

      • Self-Validation Check: Re-inject your standard. If the peak shape is restored, the root cause was column contamination. If tailing persists, the column bed may be physically degraded and requires replacement.

    Quantitative Data Summary

    Use the following table to select the appropriate mobile phase modifier based on your specific detector requirements and tailing severity.

    ModifierTypical Conc. (v/v)Approx. pH in WaterMS CompatibilityTailing Reduction EfficacyApplication Notes
    Formic Acid 0.1%~2.7ExcellentModerateWeaker acid; may still show overload tailing for highly acidic fluorinated compounds[2].
    Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0PoorHighStrong ion-pairing agent; provides sharp peaks but is difficult to wash out of the system[3].
    Acetic Acid 0.1% - 1.0%~3.2GoodLowOften insufficient to fully protonate fluorinated carboxylic acids due to higher pH.
    Phosphate Buffer 10 mM - 25 mM2.5 - 3.0None (UV Only)Very HighExcellent ionic strength to mask silanol interactions; risk of precipitation in high organics[3].

    References

    • HPLC Troubleshooting Guide | pitt.edu | 6

    • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography | fagg.be | 4

    • Common Causes Of Peak Tailing in Chromatography - Blogs - News | alwsci.com | 1

    • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | chromatographyonline.com | 2

    • Troubleshooting peak tailing in HPLC analysis of (-)-Codonopsine | benchchem.com | 3

    • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background | chromatographyonline.com | 5

    • Multimodal HPLC screening of polysaccharide-based chiral stationary phases | pharmtech.com | 7

    Sources

    Technical Support Center: Scale-Up & Process Optimization for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the scale-up synthesis and process optimization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS 943113-85-7). This fluorinated chiral carboxylic acid is a critical building block in advanced organic synthesis, serving as a key precursor for active pharmaceutical ingredients (APIs) targeting CNS disorders and inflammatory diseases, most notably the GnRH receptor antagonist Elagolix[1].

    Asymmetric synthesis and the scale-up of chiral intermediates present complex thermodynamic and kinetic challenges [2]. This guide provides field-proven troubleshooting protocols, addressing the causality behind experimental failures during asymmetric hydrogenation, classical chiral resolution, and downstream isolation [3].

    Process Workflow Visualization

    G SM 2-Fluorobenzaldehyde + Propionic Anhydride Condensation Perkin Condensation (NaOAc, 130°C) SM->Condensation Alkene 3-(2-Fluorophenyl)-2-methylacrylic acid (Prochiral Intermediate) Condensation->Alkene AH_Route Route A: Asymmetric Hydrogenation (Ru-BINAP, H2) Alkene->AH_Route Direct Chiral Synthesis Racemic_Route Route B: Achiral Hydrogenation (Pd/C, H2) Alkene->Racemic_Route Classical Synthesis Product (2R)-3-(2-Fluorophenyl)- 2-methylpropanoic acid (Target API Intermediate) AH_Route->Product High ee% & Yield Racemate Racemic 3-(2-Fluorophenyl)- 2-methylpropanoic acid Racemic_Route->Racemate Resolution Chiral Resolution ((S)-Phenylethylamine) Racemate->Resolution Resolution->Product Crystallization & Freebasing

    Figure 1: Scale-up synthetic routes for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Module 1: Asymmetric Hydrogenation Optimization (Route A)

    Q: Why is my enantiomeric excess (ee) dropping from >98% at the 10 g scale to <85% at the 1 kg scale? A: This is a classic mass-transfer limitation. In larger reactors, the surface-area-to-volume ratio decreases, leading to inadequate hydrogen gas entrainment. When the chiral Ruthenium-BINAP (or similar) catalyst is starved of H 2​ at the active metal center, the rate of the desired enantioselective hydride transfer slows down. This kinetic delay allows competing, non-enantioselective pathways or reversible alkene isomerization to occur, forming thermodynamically stable but achiral species before the reaction completes.

    • Solution: Increase agitation using a hollow-shaft gas-entrainment impeller. Maintain H 2​ pressure strictly above 35 bar. Ensure the solvent (e.g., Methanol) is thoroughly degassed to prevent competitive coordination of oxygen to the Ru center.

    Q: I am observing incomplete conversion (stalling at ~80%) despite high H 2​ pressure. What is poisoning the catalyst? A: Ruthenium and Rhodium chiral catalysts are highly sensitive to trace halides and sulfur. If your prochiral alkene was synthesized via a route utilizing thionyl chloride or contains un-neutralized acidic byproducts, these impurities will irreversibly bind to the metal center, displacing the chiral ligand or blocking H 2​ oxidative addition.

    • Solution: Implement strict specifications for the prochiral alkene (e.g., <10 ppm Cl ). Pre-treat the substrate solution with a basic scavenger resin or recrystallize the alkene intermediate prior to hydrogenation.

    Module 2: Classical Chiral Resolution (Route B)

    Q: The diastereomeric salt fails to crystallize consistently, often yielding an oil or a gummy solid. What thermodynamic factors are being overlooked? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds its metastable limit before the nucleation temperature is reached. The solubility difference between the (R,S) and (S,S) salts is highly dependent on the solvent's dielectric constant and temperature.

    • Solution: Switch to a binary solvent system (e.g., Isopropanol/Water at a 9:1 ratio) to tune the thermodynamic solubility limit. Implement a self-validating seeding protocol: Cool the solution to 5°C above the theoretical saturation point, hold for 30 minutes, and introduce 1 wt% of pure crystalline seed. If the seed dissolves, the system is not yet supersaturated, preventing premature oiling out. Control the cooling ramp strictly at 0.1 °C/min to promote crystal growth over secondary nucleation.

    Module 3: Downstream Processing & Isolation

    Q: How can I prevent epimerization during the final solvent exchange and drying steps? A: The α -proton adjacent to the carboxylic acid and the methyl group is relatively acidic. Prolonged exposure to heat in the presence of trace bases, or even neutral protic solvents at elevated temperatures, promotes enolization. This reversible deprotonation destroys the stereocenter, leading to racemization.

    • Solution: Keep drying temperatures strictly below 40°C under high vacuum (<10 mbar). Avoid any basic conditions during the final extraction; maintain the aqueous phase at pH < 3 using 1M HCl. Perform solvent exchanges via azeotropic distillation under reduced pressure to minimize thermal stress.

    Quantitative Data: Process Optimization

    Table 1: Optimization of Ru-Catalyzed Asymmetric Hydrogenation Parameters

    ScaleCatalyst Loading (S/C)H 2​ Pressure (bar)Agitation (RPM)Conversion (%)Enantiomeric Excess (ee %)
    10 g (Lab)100020400 (Magnetic)>9998.5
    1 kg (Initial)100020150 (Standard Anchor)8284.0
    1 kg (Optimized)200035600 (Gas-Entrainment)>9998.2

    Detailed Step-by-Step Methodologies

    Protocol A: Pilot-Scale Asymmetric Hydrogenation (Self-Validating Workflow)
    • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve[RuCl(p-cymene)((R)-BINAP)]Cl (0.05 mol%) in anhydrous, degassed methanol.

    • Substrate Loading: Charge a 5 L Hastelloy autoclave with 3-(2-fluorophenyl)-2-methylacrylic acid (1.0 kg) and degassed methanol (3.0 L).

    • Purging: Seal the reactor. Purge with Nitrogen (3 x 10 bar), followed by Hydrogen (3 x 10 bar) without agitation to displace all oxygen.

    • Reaction Initiation: Inject the catalyst solution via a pressurized addition funnel. Pressurize the reactor to 35 bar with H 2​ .

    • Agitation & Heating: Initiate stirring at 600 RPM using a gas-entrainment impeller. Heat the reaction to 50°C.

    • Self-Validating Monitoring: Monitor H 2​ uptake via a mass flow controller. The reaction acts as a self-validating system; the complete cessation of H 2​ uptake indicates 100% conversion (typically achieved in 8-10 hours).

    • Workup: Cool to 20°C, vent H 2​ safely, and concentrate the mixture under reduced pressure (strictly <40°C) to yield the crude (2R)-acid.

    Protocol B: Diastereomeric Salt Resolution and Freebasing
    • Salt Formation: Dissolve racemic 3-(2-fluorophenyl)-2-methylpropanoic acid (1.0 kg) in Isopropanol (8.0 L) at 70°C.

    • Amine Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.55 eq) over 30 minutes to form the diastereomeric salt.

    • Seeding: Cool the homogeneous solution to 55°C. Add 10 g of pure (2R)-acid/(S)-amine salt crystals. Hold at 55°C for 1 hour to validate supersaturation (seeds must remain suspended).

    • Crystallization: Apply a linear cooling ramp of 0.1 °C/min down to 10°C. Filter the resulting suspension and wash with cold Isopropanol (1.0 L).

    • Freebasing: Suspend the wet cake in Ethyl Acetate (5.0 L) and water (5.0 L). Adjust the aqueous layer to pH 2.0 using 1M HCl to protonate the chiral amine into the aqueous phase.

    • Isolation: Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum (<40°C) to afford the pure (2R)-acid.

    References

    • ChemicalCell. "3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7." ChemicalCell Product Catalog. Available at: [Link]

    • Tamatam, R., & Shin, D. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals, 2023, 16(3), 339. Available at:[Link]

    • Ciceri, S., et al. "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study." Molecules, 2023, 28(9), 3861. Available at:[Link]

    Technical Support Center: Solubilization Strategies for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of lipophilic weak acids. (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2093522-69-9) presents a classic solubility paradox: while it possesses an ionizable carboxylic acid group, its highly lipophilic fluorophenyl ring and sterically hindering α-methyl group severely restrict its hydration in standard aqueous media, an issue common to many organic acids (1 [2]).

    This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring robust data in your in vitro assays and in vivo pharmacokinetic (PK) studies.

    Diagnostic Solubilization Workflow

    Before selecting a protocol, it is critical to align the formulation strategy with your downstream application. The decision tree below outlines the logical progression from simple co-solvent dilution to advanced macrocyclic complexation.

    Workflow Start Assess Downstream Application InVitro In Vitro Assays (Enzymatic/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/Tox Studies) Start->InVivo DMSO DMSO Stock Dilution (Final DMSO < 1%) InVitro->DMSO Formulation Evaluate pH & Salt Formation (pH > 6.5) InVivo->Formulation Precip Observation: Does API precipitate? DMSO->Precip AddSurfactant Add 0.05% Tween 20 or 0.1% BSA Precip->AddSurfactant Yes Proceed Proceed to Assay Precip->Proceed No AddSurfactant->Proceed Cyclo HP-β-CD Complexation (10-20% w/v) Formulation->Cyclo Target >5 mg/mL Nano Nanoparticle/Lipid Formulation Formulation->Nano Target >20 mg/mL

    Diagnostic workflow for selecting a solubilization strategy based on application requirements.

    Frequently Asked Questions & Troubleshooting

    Q1: Why does (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid precipitate immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic example of "solvent shift" precipitation. Although PBS is at pH 7.4—well above the estimated pKa (~4.5–4.8) of the propanoic acid group—the deprotonation kinetics are outpaced by hydrophobic aggregation. When the DMSO rapidly diffuses into the bulk aqueous phase, the local microenvironment of the API becomes highly supersaturated. The lipophilic fluorophenyl moiety drives rapid nucleation before the carboxylate can fully ionize and hydrate. Solution: Pre-ionize the compound. Add a stoichiometric equivalent of a mild base (e.g., 0.1 N NaOH or Tris base) to the DMSO stock before dilution, or utilize a step-wise dilution with a surfactant.

    Q2: We need to dose this compound orally in rodents at 10 mg/kg, but we cannot use high levels of DMSO or Tween due to toxicity. What is the most reliable vehicle? A2: For high-concentration, biocompatible dosing of carboxylic acid drugs, cyclodextrin complexation is the gold standard (2 [1]). Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a highly soluble inclusion complex. The hydrophobic fluorophenyl ring inserts into the non-polar cavity of the cyclodextrin torus, while the ionizable propanoic acid tail remains exposed to the aqueous exterior. This strategy significantly enhances bioavailability without gastrointestinal irritation.

    Mechanistic Pathway of pH-Shift Solubilization

    Understanding the thermodynamic states of your API is essential for troubleshooting. The diagram below illustrates the causality of pH-dependent solubility for this specific weak acid.

    Mechanism Solid Free Acid (Solid) Highly Lipophilic Aqueous Aqueous Buffer (pH < 4) Insoluble Suspension Solid->Aqueous Poor Wetting Base Add Base (NaOH/Meglumine) Shift pH to > 6.5 Aqueous->Base Titration Ionized Ionized Carboxylate Decreased LogD Base->Ionized Deprotonation Soluble Fully Solvated API Thermodynamically Stable Ionized->Soluble Hydration Shell Forms

    Thermodynamic and mechanistic progression of pH-dependent solubilization for weak acids.

    Step-by-Step Experimental Protocols
    Protocol A: In Situ Meglumine Salt Formation (Target: 5 mg/mL)

    Causality: Meglumine (N-methyl-D-glucamine) is an amino sugar that acts as a highly effective counter-ion. Unlike sodium, meglumine provides multiple hydroxyl groups that form a robust hydrogen-bonding network with water, drastically lowering the crystal lattice energy of the resulting salt. Self-Validating Step: The solution will transition from an opaque milky suspension to completely transparent only when the exact stoichiometric ratio and pH threshold are met.

    • Weighing: Accurately weigh 50 mg of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid into a clean glass vial.

    • Suspension: Add 8 mL of sterile Milli-Q water. The compound will float/suspend (insoluble).

    • Counter-ion Addition: Add 1.05 molar equivalents of Meglumine (approx. 53 mg) to the suspension.

    • Agitation: Stir magnetically at 400 RPM at room temperature.

    • Validation: Monitor the vial. Over 30–60 minutes, the suspension should clear. If slight turbidity remains, adjust the pH to 7.2–7.5 using 0.1 M NaOH dropwise.

    • Volume Adjustment: QS (quantum satis) to exactly 10 mL with Milli-Q water. Filter through a 0.22 µm PTFE syringe filter.

    Protocol B: HP-β-CD Inclusion Complexation (Target: 15 mg/mL)

    Causality: By encapsulating the lipophilic fluorophenyl group, we bypass the need for extreme pH adjustments, making the formulation ideal for physiological dosing. Advanced lipid or nanoparticle systems can also be considered for even higher payloads (3 [3]). Self-Validating Step: If the API is not fully complexed, it will precipitate upon filtration. A successful complexation yields >98% recovery post-filtration.

    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

    • API Addition: Add 150 mg of the API to 10 mL of the HP-β-CD vehicle.

    • Equilibration: Sonicate the mixture in a water bath for 15 minutes to break up aggregates, then stir continuously at 500 RPM for 24 hours at ambient temperature. Note: Inclusion complexation is an equilibrium process and requires time.

    • Clarification: Centrifuge the sample at 4,000 x g for 10 minutes to pellet any uncomplexed API.

    • Validation: Decant the supernatant and filter through a 0.45 µm PVDF filter. Quantify the final concentration via HPLC to confirm the 15 mg/mL target is achieved.

    Quantitative Formulation Data Summary

    The following table summarizes the expected solubility outcomes based on empirical formulation strategies for fluorinated phenylpropanoic acids.

    Formulation VehicleFinal pHApparent Solubility (mg/mL)Application SuitabilityTolerability / Notes
    Pure Milli-Q Water ~4.0< 0.05NoneAPI remains as crystalline free acid.
    PBS (Direct Dilution) 7.4~ 0.2Low-conc. In VitroHigh risk of solvent-shift precipitation.
    10% DMSO / 90% PBS 7.4~ 1.5In Vitro AssaysMax 1% DMSO recommended for cell viability.
    Meglumine Salt (In Situ) 7.5> 5.0IV / IP DosingExcellent biocompatibility; requires pH control.
    20% HP-β-CD in Buffer 7.4> 15.0Oral / IV DosingGold standard for in vivo PK; thermodynamically stable.
    Lipid Nanoparticles (SLNs) 7.0> 25.0Targeted DeliveryComplex preparation; high payload capacity.
    References
    • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

    • MDPI. (2025). Extraction of Chlorogenic Acid Using Single and Mixed Solvents. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences. (2026). A Review on Nanoparticles: Their Types, Preparation Methods, Applications And Evaluation. Retrieved from [Link]

    Sources

    Validation & Comparative

    Stereospecificity in Drug Design: A Comparative Guide to (2R)- vs (2S)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In advanced organic synthesis and drug development, 3-(2-fluorophenyl)-2-methylpropanoic acid (CAS 943113-85-7) serves as a critical chiral building block[1]. The spatial arrangement of the methyl group at the α-position dictates the molecule's interaction with highly specific biological targets. This guide objectively compares the biological activity of the (2R) (CAS 2093522-69-9) and (2S) (CAS 2248198-54-9) enantiomers, utilizing the inhibition of the Pseudomonas aeruginosa Type III Secretion System (T3SS) as a primary pharmacological case study[2]. Furthermore, we detail a self-validating experimental workflow for the enzymatic deracemization required to isolate these enantiomers with >95% enantiomeric excess (ee)[3].

    Biological Activity Comparison: The T3SS Inhibitor Case Study

    The biological divergence of the (2R) and (2S) enantiomers is most prominently observed in the synthesis of phenoxyacetamide-based antivirulence agents. These compounds target the P. aeruginosa T3SS, a multiprotein complex responsible for injecting effector toxins (ExoS and ExoU) directly into host phagocytic cells[4].

    Structure-Activity Relationship (SAR) studies reveal a profound "chiral switch" effect. When 3-(2-fluorophenyl)-2-methylpropanoic acid derivatives are evaluated for T3SS inhibition, the (2R)-enantiomer exhibits potent inhibition of both toxin secretion and translocation. Conversely, the (2S)-enantiomer displays no significant activity [2].

    Mechanistic Causality: The target site—hypothesized to be the T3SS needle protein PscF—features a highly constrained hydrophobic pocket. The (2R)-configuration aligns the α-methyl group perfectly within this pocket, creating a conformational lock that halts the secretion machinery. The (2S)-configuration forces the methyl group into a steric clash with the binding site residues, completely abrogating target affinity[5].

    Quantitative Pharmacological Profile
    Structural DerivativeEnantiomerSecretion IC₅₀ (µM)Translocation IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Biological Outcome
    2-Fluorophenyl analog Racemic6.3 ± 1.48.3 ± 3.047 ± 2Moderate inhibition
    Optimized Scaffold (2R)< 1.0< 1.0> 100Potent T3SS blockade
    Optimized Scaffold (2S)> 100 (Inactive)> 100 (Inactive)> 100No therapeutic effect

    Data summarized from Williams et al., Bioorganic & Medicinal Chemistry (2015)[4].

    T3SS_Inhibition A P. aeruginosa T3SS Needle Protein (PscF) D Hydrophobic Pocket Binding A->D Target site B (2R)-Enantiomer Derivative B->D High Affinity C (2S)-Enantiomer Derivative E Steric Clash (No Binding) C->E Incompatible geometry F Inhibition of Toxin Secretion/Translocation D->F Conformational lock G T3SS Remains Active (Pathogenesis) E->G Failure to inhibit

    Stereospecific binding logic of 3-(2-fluorophenyl)-2-methylpropanoic acid derivatives in T3SS.

    Experimental Workflow: Enzymatic Deracemization

    Because biological efficacy is entirely dependent on stereopurity, synthesizing the pure (2R) and (2S) enantiomers requires robust chiral resolution. The most efficient, self-validating method is hydrolase-catalyzed kinetic resolution [3].

    Causality of the Enzyme Choice: Burkholderia cepacia lipase (Amano PS) is utilized because it exhibits a phenomenon known as interfacial activation. In aqueous solutions, a helical "lid" oligopeptide blocks the enzyme's active site. However, when placed in a hydrophobic solvent (e.g., tert-butyl methyl ether, MTBE), the enzyme undergoes a conformational rearrangement at the lipid/water interface, opening the lid. This allows highly enantioselective hydrolysis of the (2S)-ester while leaving the (2R)-ester completely unreacted[6].

    Step-by-Step Methodology
    • Substrate Preparation: Synthesize the racemic ethyl ester of 3-(2-fluorophenyl)-2-methylpropanoic acid via standard esterification.

    • Biocatalytic Hydrolysis: Dissolve the racemic ester in MTBE. Add Burkholderia cepacia lipase and a phosphate buffer (pH 7.0). Incubate at 35 °C with magnetic stirring.

    • Kinetic Arrest: Monitor the reaction via TLC or HPLC. Terminate the reaction strictly at 50% conversion to ensure maximum enantiomeric excess.

    • Phase Separation (Self-Validating Step): Acidify the aqueous layer to pH 2 using 2M HCl. Extract with MTBE.

      • Logic: The hydrolyzed (2S)-carboxylic acid partitions into the aqueous phase initially, while the highly lipophilic unreacted (2R)-ester remains in the organic phase. This orthogonal solubility allows for clean physical separation.

    • Saponification: Isolate the organic phase and subject the unreacted (2R)-ester to chemical hydrolysis (using KOH/MeOH) to yield the pure (2R)-carboxylic acid .

    Kinetic_Resolution Racemate Racemic Ethyl 3-(2-Fluorophenyl)-2-methylpropanoate Enzyme Burkholderia cepacia Lipase (MTBE solvent, 35°C) Racemate->Enzyme Hydrolysis Enantioselective Hydrolysis (50% Conversion) Enzyme->Hydrolysis Interfacial Activation S_Acid (2S)-3-(2-Fluorophenyl)- 2-methylpropanoic acid (Aqueous Phase) Hydrolysis->S_Acid Hydrolyzed R_Ester Unreacted (2R)-Ester (Organic Phase) Hydrolysis->R_Ester Unreacted R_Acid (2R)-3-(2-Fluorophenyl)- 2-methylpropanoic acid (via Saponification) R_Ester->R_Acid Chemical Hydrolysis

    Enzymatic kinetic resolution workflow for separating (2R) and (2S) enantiomers.

    Analytical Validation & Quality Control

    To validate the success of the deracemization protocol, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory. The protocol is self-validating because baseline resolution of the enantiomers confirms both the absolute configuration and the optical purity[7].

    Chiral HPLC Parameters:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane (0.1% TFA) / Isopropanol (90:10)

    • Flow Rate: 0.6 mL/min

    • Detection: UV at 210 nm

    Quantitative Resolution Data
    EnantiomerPhysical StateYield (%)Optical Rotation[α]D²⁰HPLC Retention TimeEnantiomeric Excess (ee)
    (2R)-3a Pale yellow oil97.0−25.22° (c = 0.5, CH₃OH)10.081 min95.0%
    (2S)-3a Pale yellow oil97.0+25.34° (c = 0.5, CH₃OH)9.656 min97.5%

    Data sourced from Kolodiazhnyi et al., Symmetry (2024)[7].

    By strictly adhering to this biocatalytic separation and analytical validation loop, researchers can reliably supply the active (2R)-enantiomer for downstream API synthesis, thereby avoiding the off-target effects and diminished efficacy associated with racemic mixtures.

    References

    • Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150. URL:[Link]

    • Williams, J. D., Torhan, M. C., Neelagiri, V. R., Brown, C., Bowlin, N. O., Di, M., McCarthy, C. T., Aiello, D., Peet, N. P., Bowlin, T. L., & Moir, D. T. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043. URL:[Link]

    • ChemicalCell. 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7 Product Specification. URL:[Link]

    Sources

    validation of analytical HPLC methods for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validation of Analytical HPLC Methods for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comprehensive Comparison Guide

    Introduction & The Chiral Challenge

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a high-purity fluorinated aromatic carboxylic acid derivative that serves as a critical chiral building block in advanced organic synthesis[1]. It is heavily utilized in the pharmaceutical sector as an intermediate for active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and inflammatory diseases[1]. Because the physiological efficacy and safety profiles of these APIs are strictly tied to their stereochemistry, accurately determining the enantiomeric excess (ee%) of this intermediate is a paramount quality control requirement.

    Analyzing this molecule presents a unique chromatographic challenge: it possesses a highly electronegative fluorine atom (which alters the π -cloud density of the aromatic ring), a carboxylic acid moiety (prone to severe peak tailing), and a sterically hindered chiral center adjacent to a methyl group.

    Method Comparison: Selecting the Optimal Chromatographic Strategy

    When developing an analytical method for a chiral carboxylic acid, chromatographers typically evaluate Normal Phase Chiral HPLC (NP-HPLC), Reversed-Phase Chiral HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).

    Table 1: Comparison of Analytical Modalities for Chiral Propanoic Acid Derivatives

    ParameterNormal Phase (NP-HPLC)Reversed-Phase (RP-HPLC)Supercritical Fluid (SFC)
    Primary Mobile Phase Hexane / Isopropanol / Acidic ModifierWater / Acetonitrile / BufferCO2 / Methanol / Acidic Modifier
    Resolution (Rs) Excellent (Rs > 2.5)Moderate (Rs ~ 1.5 - 2.0)Excellent (Rs > 2.5)
    Run Time 15 - 25 minutes20 - 30 minutes5 - 10 minutes
    Solvent Consumption High (Organic solvents)High (Aqueous/Organic)Low (Green chemistry)
    MS Compatibility PoorExcellentGood
    Suitability for this Analyte Optimal (Best chiral recognition)Sub-optimal (Hydrophobic tailing)Excellent (Requires specialized equipment)

    Causality & Expert Selection: While SFC offers rapid run times, NP-HPLC remains the globally accessible gold standard for this specific molecule. In RP-HPLC, the hydrophobic fluorophenyl ring retains strongly on the stationary phase, while the carboxylic acid undergoes partial ionization in aqueous conditions, leading to severe peak tailing and poor resolution.

    NP-HPLC circumvents this by utilizing a non-polar hydrocarbon (Hexane) mixed with a polar alcohol (Isopropanol) and an acidic modifier (Trifluoroacetic acid, TFA). The TFA is the mechanistic linchpin here: it suppresses the ionization of the propanoic acid, ensuring the molecule remains fully protonated. This eliminates secondary interactions with the silica support, resulting in sharp, symmetrical peaks.

    Mechanistic Insights into Chiral Recognition

    For the stationary phase, columns coated or immobilized with Amylose tris(3,5-dimethylphenylcarbamate)—such as Lux Amylose-1 or Chiralpak AD-H—provide exceptional enantioselectivity[2]. The chiral recognition mechanism relies on a precise three-point interaction model[3].

    ChiralMechanism Analyte (2R)-3-(2-Fluorophenyl)- 2-methylpropanoic acid Hbond Hydrogen Bonding Analyte->Hbond Carboxyl PiPi π-π Interactions Analyte->PiPi Fluorophenyl Steric Steric Inclusion Analyte->Steric α-Methyl CSP Amylose tris(3,5-dimethyl- phenylcarbamate) CSP Hbond->CSP Carbamate PiPi->CSP Phenyl Ring Steric->CSP Helical Groove

    Caption: Chiral recognition mechanism between the analyte and the amylose-based stationary phase.

    The amylose polymer forms a left-handed helical structure[3]. The (2R)-enantiomer fits optimally into this chiral groove (steric inclusion), allowing its carboxyl group to form strong hydrogen bonds with the carbamate linkage of the CSP, while the fluorophenyl ring engages in π−π interactions with the dimethylphenyl rings of the stationary phase[3]. The (2S)-enantiomer experiences steric hindrance from its alpha-methyl group, preventing optimal alignment and causing it to elute earlier.

    Experimental Protocol: Validated NP-HPLC Method

    This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis proceeds to ensure data trustworthiness.

    Step 1: Reagent & Standard Preparation

    • Mobile Phase: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Trifluoroacetic acid (TFA). Degas via sonication for 10 minutes.

    • Diluent: Hexane/IPA (90:10 v/v).

    • Standard Solution: Accurately weigh 10 mg of reference standard (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid[4] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    Step 2: Chromatographic Conditions

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Amylose-1), 250 x 4.6 mm, 5 µm[2].

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm (optimal for the fluorophenyl chromophore).

    • Injection Volume: 10 µL.

    Step 3: System Suitability Testing (SST) Inject a racemic mixture (1.0 mg/mL) of the compound. The system is validated for the analytical run only if:

    • Resolution (Rs) between the (2S) and (2R) enantiomers is 2.0.

    • Tailing factor (Tf) for the (2R) peak is 1.5.

    • Relative Standard Deviation (RSD) of the (2R) peak area from 5 replicate injections is 2.0%.

    ICH Q2(R2) Validation Workflow & Data

    Analytical methods must be validated according to the latest ICH Q2(R2) guidelines, which officially came into effect in June 2024[5][6]. The objective is to demonstrate that the procedure is fit for its intended purpose—specifically, quantifying enantiomeric purity and related impurities consistently across different laboratories[7].

    ValidationWorkflow Start Method Optimization SST System Suitability Testing (SST) Start->SST Spec Specificity (Blank & Impurity) SST->Spec Lin Linearity & Range Spec->Lin Sens LOD & LOQ Lin->Sens Prec Precision (Repeatability) Sens->Prec Acc Accuracy (Recovery %) Prec->Acc Rob Robustness (Flow, Temp) Acc->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

    Caption: Stepwise analytical method validation workflow according to ICH Q2(R2) guidelines.

    Table 2: Representative ICH Q2(R2) Validation Data for the NP-HPLC Method

    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at the retention time of the analyte from blanks or impurities.No co-eluting peaks observed. Peak purity index > 0.999.Pass
    Linearity & Range R2≥0.999 over the specified range (e.g., 50% to 150% of target concentration). R2=0.9998 (Range: 0.5 to 1.5 mg/mL).Pass
    LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL (S/N 3.5)LOQ = 0.15 µg/mL (S/N 10.2)Pass
    Precision (Repeatability) %RSD of peak area 2.0% (n=6).%RSD = 0.85%Pass
    Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels.Mean Recovery = 99.6% (Range: 98.8% - 100.4%)Pass
    Robustness Method remains unaffected by small, deliberate variations (Flow ± 0.1 mL/min, Temp ± 2°C).Rs remains > 2.0; %RSD remains < 2.0% under all variations.Pass

    Conclusion

    For the rigorous quality control of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, Normal Phase Chiral HPLC utilizing an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides unmatched enantioselectivity. By employing a tightly controlled mobile phase with a TFA modifier, chromatographers can suppress ionization, ensuring robust peak shapes. Adhering strictly to the ICH Q2(R2) framework guarantees that the method is not only scientifically sound but also globally compliant for regulatory submissions.

    References

    • Chemical Substance Information: (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. NextSDS.[Link]

    • 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. ChemicalCell.[Link]

    • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

    • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society.[Link]

    • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]

    Sources

    A Comparative Guide to LC-MS Validation for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid samples. As a chiral compound, the stereospecific quantification of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is critical in drug development to ensure its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

    The enantiomeric purity of a chiral drug candidate is a critical quality attribute that must be rigorously controlled and monitored. The choice of analytical methodology for chiral separation can significantly impact the accuracy, sensitivity, and efficiency of the validation process. Here, we compare a polysaccharide-based chiral stationary phase (CSP) method with a macrocyclic glycopeptide-based CSP method, both coupled with mass spectrometry for the enantioselective analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    The Criticality of Enantioselective Validation

    For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the stereospecific quantification of chiral drugs.[1][2][3] A robust and validated LC-MS method is essential to accurately determine the enantiomeric excess and ensure the quality of the active pharmaceutical ingredient (API).

    Method 1: Polysaccharide-Based Chiral Stationary Phase with Reversed-Phase Elution

    Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[4] A recent study has demonstrated the successful chiral separation of (R)-3-(2-Fluorophenyl)-2-methylpropanoic acid using a Chiralcel OJ-H column, which is based on a cellulose tris(4-methylbenzoate) selector.[5] This approach offers a reliable starting point for developing a validated LC-MS method.

    Experimental Protocol

    1. Liquid Chromatography System:

    • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or a comparable cellulose-based CSP.

    • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 40:60 v/v). The use of formic acid ensures MS compatibility.[6]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    2. Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode. For acidic compounds like (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, negative mode ESI is generally more sensitive.[7]

    • Mass Analyzer: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

      • Precursor Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]⁻.

      • Product Ion (Q3): A characteristic fragment ion. The fragmentation of fluorinated compounds can be complex, and initial experiments should be performed to identify the most stable and abundant product ion.[8][9]

    3. Validation Parameters: The method validation should be conducted in accordance with ICH Q2(R1) guidelines and should include the following parameters:[10][11]

    • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including its enantiomer.

    • Linearity: Assessed over a range of concentrations, typically from the limit of quantification (LOQ) to 200% of the expected concentration of the impurity.

    • Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high) for both intra-day and inter-day runs.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

    Workflow Diagram

    cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample prep->inject column Chiralcel OJ-H Column (Cellulose-based CSP) inject->column elution Isocratic Elution (ACN/H2O with Formic Acid) column->elution esi ESI Source (Negative Mode) elution->esi mrm MRM Analysis (Precursor -> Product) esi->mrm integrate Peak Integration mrm->integrate quantify Quantification of Enantiomers integrate->quantify validate Validation according to ICH Q2(R1) quantify->validate

    Caption: Workflow for LC-MS validation using a polysaccharide-based CSP.

    Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase with Polar Ionic Mode Elution

    Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin (e.g., CHIROBIOTIC T and V), offer a different chiral recognition mechanism and are highly compatible with LC-MS. The polar ionic mode of elution, which uses a mixture of a polar organic solvent with a small amount of an acid and a base, can provide excellent selectivity for ionizable molecules like carboxylic acids.

    Experimental Protocol

    1. Liquid Chromatography System:

    • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or a comparable macrocyclic glycopeptide-based CSP.

    • Mobile Phase: Polar ionic mode, for example, methanol with 0.1% acetic acid and 0.05% ammonium hydroxide. The ratio of acid to base can be adjusted to optimize selectivity.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    2. Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: Triple quadrupole mass spectrometer.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z of the deprotonated molecule [M-H]⁻.

      • Product Ion (Q3): A characteristic fragment ion.

    3. Validation Parameters: The validation will follow the same ICH Q2(R1) guidelines as outlined in Method 1, ensuring a comprehensive assessment of the method's performance.[10][11]

    Workflow Diagram

    cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve sample in mobile phase inject Inject sample prep->inject column CHIROBIOTIC T Column (Macrocyclic Glycopeptide CSP) inject->column elution Polar Ionic Mode Elution (Methanol with Acid/Base) column->elution esi ESI Source (Negative Mode) elution->esi mrm MRM Analysis (Precursor -> Product) esi->mrm integrate Peak Integration mrm->integrate quantify Quantification of Enantiomers integrate->quantify validate Validation according to ICH Q2(R1) quantify->validate

    Caption: Workflow for LC-MS validation using a macrocyclic glycopeptide-based CSP.

    Comparative Analysis of the Two Methodologies

    The choice between these two methods will depend on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

    FeatureMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
    Chiral Recognition Mechanism Primarily based on inclusion complexes, hydrogen bonding, and dipole-dipole interactions with the helical polymer structure.Involves a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic "basket."
    Mobile Phase Compatibility Good compatibility with reversed-phase and normal-phase solvents. Reversed-phase is generally more MS-friendly.Excellent compatibility with polar organic and polar ionic modes, which are highly amenable to MS detection.
    Selectivity for Acidic Compounds Broadly applicable, with proven success for profen-type drugs.[7]Particularly well-suited for ionizable compounds due to the presence of both acidic and basic sites on the selector.
    Method Development A good starting point is available from the literature for the target analyte.[5] Optimization may involve screening different polysaccharide-based columns and mobile phase compositions.The polar ionic mode offers a high degree of tunability by adjusting the acid-to-base ratio in the mobile phase.
    Robustness Generally robust, but can be sensitive to changes in mobile phase composition and temperature.Can be very robust once the optimal mobile phase conditions are established.
    Potential Challenges Potential for ion suppression with certain mobile phase additives, although formic acid is generally well-tolerated.The polar ionic mode may require more careful optimization of the acid/base balance for optimal peak shape and retention.

    Conclusion

    Both the polysaccharide-based and macrocyclic glycopeptide-based CSP methods offer viable and robust approaches for the LC-MS validation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. Method 1 provides a more direct starting point based on existing literature for the specific compound. Method 2, with its polar ionic mode, offers a highly tunable and MS-friendly alternative that is particularly powerful for acidic analytes.

    The ultimate choice of method should be guided by a preliminary screening of both column types to determine which provides the best resolution and peak shape for the enantiomers of interest. A thorough validation following ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the chosen method for its intended purpose in a regulated environment.

    References

    • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

    • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

    • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

    • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

    • Chiral LC Columns. Phenomenex. [Link]

    • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

    • Mohler, F. L., Dibeler, V. H., & Reese, R. M. Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. (1952).
    • Patel, D. C., et al. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 1989. (2024).
    • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. [Link]

    • Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

    • Kammerer, B., et al. Achiral-chiral LC/LC-MS/MS coupling for determination of chiral discrimination effects in phenprocoumon metabolism. Analytical Biochemistry, 339(2), 297-309. (2005).
    • Kaboré, A., et al. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 74-84. (2019).
    • Mkilima, T., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6688945. (2021).
    • Kaib, P. S. J., & Gademann, K. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Angewandte Chemie International Edition, 52(20), 5396-5399. (2013).
    • Wang, Y., et al. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Science Advances, 8(29), eabo7921. (2022).
    • Lee, J., et al. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Pharmaceuticals, 16(3), 390. (2023).
    • Enantioselective analysis of ketoprofen in human saliva by liquid chromatography/tandem mass spectrometry with chiral derivatization. ResearchGate. [Link]

    Sources

    Benchmarking Extraction Yields for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary & Chemical Context

    (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a high-value chiral building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and inflammatory pathways[1]. The presence of the alpha-methyl group adjacent to the carboxylic acid creates a sterically hindered stereocenter, while the ortho-fluoro substitution on the phenyl ring exerts a negative inductive effect (-I), subtly lowering the pKa of the carboxylic acid moiety.

    Isolating the pure (2R)-enantiomer from its racemic mixture is a critical bottleneck in process chemistry. This guide objectively benchmarks three primary extraction and resolution modalities: Preparative Supercritical Fluid Chromatography (SFC) , Enantioselective Liquid-Liquid Extraction (ELLE) , and Diastereomeric Salt Resolution & Extraction (DSRE) .

    Mechanistic Workflow of Chiral Resolution

    The following diagram illustrates the divergent pathways and phase-transfer mechanisms employed to isolate the target (2R)-enantiomer from the racemate.

    G cluster_methods Extraction & Resolution Modalities Racemate Racemic 3-(2-Fluorophenyl) -2-methylpropanoic acid SFC Prep SFC (Chiralpak AD-H, CO2 + Modifier) Racemate->SFC High Pressure CO2 ELLE ELLE (Chiral Amine Selector in Org. Phase) Racemate->ELLE Biphasic Partitioning DSRE Diastereomeric Salt Extraction (e.g., (S)-phenylalaninol) Racemate->DSRE Crystallization/Filtration Target (2R)-Enantiomer Target API Intermediate SFC->Target ee > 99%, Yield ~45% Waste (2S)-Enantiomer (Subject to Racemization) SFC->Waste ELLE->Target ee ~ 85%, Yield ~40% ELLE->Waste DSRE->Target ee > 95%, Yield ~35% DSRE->Waste

    Fig 1. Mechanistic workflow of chiral extraction modalities for (2R)-enantiomer isolation.

    Benchmarked Methodologies & Step-by-Step Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly detailed.

    Method A: Preparative Supercritical Fluid Chromatography (SFC)

    SFC has emerged as the gold standard for chiral carboxylic acid resolution due to its high diffusivity, low viscosity, and rapid mass transfer[2].

    • Causality & Design: Carboxylic acids typically exhibit severe peak tailing on chiral stationary phases due to interactions with residual silanols. Adding an acidic modifier (e.g., Trifluoroacetic acid) suppresses ionization. Furthermore, during the depressurization phase of SFC, primary alcohols (like methanol) can catalyze the esterification of the carboxylic acid, destroying the yield. Utilizing a sterically hindered tertiary alcohol (e.g., tert-butanol) completely circumvents this degradation pathway[3].

    Protocol:

    • Sample Preparation: Dissolve the racemic acid in a 50:50 mixture of tert-butanol and heptane to achieve a loading concentration of 50 mg/mL.

    • System Equilibration: Equip the preparative SFC with a Chiralpak AD-H column (250 x 21 mm, 5 µm). Set the mobile phase to 85% supercritical CO₂ and 15% co-solvent (tert-butanol containing 0.1% v/v TFA).

    • Chromatographic Parameters: Maintain a flow rate of 70 g/min , a Back Pressure Regulator (BPR) setpoint of 120 bar, and a column temperature of 35°C.

    • Fractionation & Recovery: Collect the target fraction based on UV triggering (215 nm). Depressurize the fraction and evaporate the tert-butanol under reduced pressure (40°C, 100 mbar) to yield the pure (2R)-enantiomer.

    Method B: Enantioselective Liquid-Liquid Extraction (ELLE)

    ELLE relies on the formation of transient diastereomeric complexes between the enantiomers and a lipophilic chiral selector restricted to an organic phase[4].

    • Causality & Design: The ortho-fluoro group lowers the pKa of the propanoic acid to approximately ~4.2. To ensure the acid is partially ionized for ion-pairing with a lipophilic chiral amine (e.g., a cinchona alkaloid derivative), the aqueous phase must be buffered slightly above the pKa (pH 5.5). The difference in the free energy of formation ( ΔΔG ) between the (2R)-selector and (2S)-selector complexes drives the enantioselective partitioning.

    Protocol:

    • Phase Preparation: Prepare the aqueous feed phase: 0.1 M sodium phosphate buffer (pH 5.5) containing 10 mM of the racemic acid. Prepare the organic extractant phase: 1-octanol containing 20 mM of the chiral amine selector.

    • Equilibration: Combine the phases in a 1:1 volume ratio in a jacketed stirred tank reactor at 25°C. Agitate at 500 RPM for 30 minutes to achieve thermodynamic equilibrium.

    • Phase Separation: Cease agitation and allow the biphasic system to settle for 15 minutes. The (2R)-enantiomer preferentially partitions into the upper octanol layer.

    • Back-Extraction (Stripping): Decant the octanol layer and mix it 1:1 with an aqueous stripping solution of 0.5 M HCl (pH < 1). Self-validation: The highly acidic pH fully protonates the carboxylic acid, breaking the ionic salt bridge with the selector and driving the free (2R)-acid into the aqueous phase, which is subsequently extracted with ethyl acetate for isolation.

    Method C: Diastereomeric Salt Resolution & Extraction (DSRE)

    A classical but highly robust method relying on the differential solubility of diastereomeric salts.

    • Causality & Design: By reacting the racemic acid with a single enantiomer of a chiral amine (e.g., (S)-phenylalaninol), two diastereomeric salts are formed: (2R)-acid/(S)-amine and (2S)-acid/(S)-amine. These salts have distinct lattice energies and solubilities.

    Protocol:

    • Salt Formation: Dissolve 1.0 eq of the racemic acid in ethyl acetate (10 volumes). Add 0.5 eq of (S)-phenylalaninol.

    • Crystallization: Heat the suspension to 60°C until a homogeneous solution is formed. Induce controlled supersaturation by cooling linearly to 5°C over 4 hours. The (2R)-acid/(S)-amine salt will selectively precipitate.

    • Filtration: Isolate the crystals via vacuum filtration and wash with 2 volumes of cold (0°C) ethyl acetate to remove entrained (2S)-enantiomer.

    • Salt Cracking: Suspend the isolated crystals in a biphasic mixture of 1M HCl and Dichloromethane (DCM) (1:1 v/v). Agitate vigorously. The HCl protonates the amine, driving it into the aqueous layer, while the liberated (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid partitions into the DCM layer. Isolate the DCM layer and concentrate to dryness.

    Quantitative Performance Benchmarking

    The following table synthesizes the extraction yields, enantiomeric excess (ee), and operational metrics for the three methodologies. (Note: The theoretical maximum yield for classical resolution without dynamic kinetic resolution is 50%).

    Extraction MethodologyIsolated Yield (%)Enantiomeric Excess (ee %)Solvent ConsumptionScalability ProfilePrimary Limitation
    Preparative SFC 45.2 - 48.0%> 99.5%Low (CO₂ is recycled)High (Continuous injection)High initial CapEx for high-pressure equipment
    ELLE 38.5 - 42.1%85.0 - 90.0%High (Organic phases)Very High (Counter-current)Selector toxicity and complex recovery loops
    DSRE 30.0 - 35.5%95.0 - 98.0%ModerateModerate (Batch process)Requires multiple recrystallizations to boost ee

    Conclusion & Strategic Recommendations

    For the isolation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, Preparative SFC is the undisputed optimal choice for drug development phases requiring high-purity APIs (>99.5% ee). The critical innovation of utilizing a tertiary alcohol (tert-butanol) alongside an acidic modifier effectively neutralizes the risk of esterification, ensuring near-theoretical yields[3].

    Conversely, if the objective is metric-ton scale production where CapEx is constrained, ELLE offers a highly scalable, continuous alternative[4]. However, process chemists must carefully tune the aqueous pH to account for the pKa shift induced by the ortho-fluoro substitution to maintain the delicate thermodynamic balance required for optimal phase partitioning.

    Sources

    A Comparative Guide to the Receptor Binding Affinity of Fluorophenyl Propanoic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of contemporary drug discovery, the nuanced interactions between small molecules and their protein targets are of paramount importance. Among the myriad of scaffolds explored, fluorophenyl propanoic acid derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating engagement with a range of receptors implicated in various disease states. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.[1]

    This guide offers an in-depth comparison of the receptor binding affinities of various fluorophenyl propanoic acid derivatives. We will delve into the structural nuances that dictate their interactions with specific receptors, provide a framework for understanding their structure-activity relationships (SAR), and present detailed experimental protocols for the accurate determination of binding affinities. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.

    The Structural Landscape of Fluorophenyl Propanoic Acid Derivatives

    The core structure of a fluorophenyl propanoic acid derivative, as the name suggests, consists of a propanoic acid moiety linked to a fluorinated phenyl ring. The position and number of fluorine substitutions on the phenyl ring, as well as modifications to the propanoic acid backbone, give rise to a diverse array of derivatives with distinct biological activities.

    One notable series of such compounds are the 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives. These compounds have been synthesized and investigated for their potential as antiproliferative agents, with molecular docking studies suggesting they may target receptor tyrosine kinases (RTKs) such as c-MET and HER2.[1][2][3] The general structure of these derivatives allows for a variety of substitutions, leading to a library of compounds with potentially different receptor affinities.

    Comparative Analysis of Receptor Binding Affinity

    To illustrate a quantitative comparison of binding affinities, we will refer to a study on a related class of compounds: phenylpropanoic acid derivatives, some of which include a fluorine substitution, as agonists for the G protein-coupled receptor 40 (GPR40). This data provides a valuable model for how structure-activity relationships can be elucidated through systematic experimental testing.

    Table 1: Comparative Binding Affinities of Phenylpropanoic Acid Derivatives for Human GPR40

    Compound NumberStructureRHuman GPR40 Ki (nM)
    1 3-(4-((2',6'-dimethyl-4'-(n-propoxy)biphenyl-3-yl)methoxy)phenyl)propanoic acidH110
    26 3-(2-fluoro-4-((4'-(2-ethoxyethoxy)-2',6'-dimethylbiphenyl-3-yl)methoxy)phenyl)propanoic acidF20
    35 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acidF33

    Data extracted from Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.[4][5]

    From this data, it is evident that the introduction of a fluorine atom at the 2-position of the phenylpropanoic acid moiety in compound 26 resulted in a significant increase in binding affinity for GPR40 compared to the non-fluorinated analogue, compound 1 .[4] This highlights the profound impact that subtle structural modifications can have on receptor engagement.

    Causality Behind Experimental Choices: Understanding Structure-Activity Relationships

    The data presented for the GPR40 agonists underscores a key principle in medicinal chemistry: the strategic modification of a chemical scaffold to optimize its interaction with a biological target. The improved binding affinity of the 2-fluorophenylpropanoic acid derivative 26 can be attributed to the electronic effects of the fluorine atom, which can influence the conformation of the molecule and its interactions within the binding pocket of the receptor.[4]

    The choice to explore substitutions at various positions on the biphenyl ring and the linker in the GPR40 agonist series was driven by the goal of improving potency and pharmacokinetic properties.[4][5] This systematic approach allows for the development of a robust structure-activity relationship, guiding the design of future derivatives with enhanced therapeutic potential.

    Experimental Protocol: Radioligand Competition Binding Assay

    The determination of a compound's binding affinity for a specific receptor is a cornerstone of pharmacological research. The radioligand competition binding assay is a widely used and robust method for this purpose. This technique measures the ability of a non-radioactive test compound to compete with a radioactively labeled ligand for binding to a receptor. The result is an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

    Here, we provide a detailed, step-by-step methodology for a typical radioligand competition binding assay.

    I. Reagent and Sample Preparation

    • Receptor Source: Prepare membranes from cells or tissues expressing the receptor of interest. Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.

    • Radioligand: Prepare a stock solution of the radiolabeled ligand at a known concentration. The chosen radioligand should have high affinity and specificity for the target receptor.

    • Test Compounds: Prepare a series of dilutions of the fluorophenyl propanoic acid derivatives to be tested.

    • Assay Buffer: Prepare a binding buffer appropriate for the receptor being studied. This typically includes a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl2), and protease inhibitors.

    II. Assay Procedure

    • Reaction Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each test compound concentration:

      • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the receptor preparation.

      • Non-specific Binding (NSB): Add assay buffer, the same fixed concentration of radioligand, a high concentration of a known, unlabeled ligand for the receptor, and the receptor preparation. This will determine the amount of radioligand that binds to non-receptor components.

      • Competition Binding: Add assay buffer, the same fixed concentration of radioligand, the desired concentration of the test compound, and the receptor preparation.

    • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    III. Data Analysis

    • Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Experimental_Workflow cluster_prep I. Preparation cluster_assay II. Assay cluster_analysis III. Data Analysis Receptor_Prep Receptor Preparation Reaction_Setup Reaction Setup (Total, NSB, Competition) Receptor_Prep->Reaction_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Reaction_Setup Test_Compound_Prep Test Compound Dilutions Test_Compound_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification Washing->Quantification Calc_Specific_Binding Calculate Specific Binding Quantification->Calc_Specific_Binding Generate_Curve Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki GPR40_Signaling_Pathway Ligand Fluorophenyl Propanoic Acid Derivative GPR40 GPR40 Ligand->GPR40 Binds to G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Stimulates PKC->Insulin_Secretion Stimulates

    Caption: Simplified GPR40 signaling pathway.

    Upon binding of an agonist, GPR40 activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The culmination of these events in pancreatic β-cells is the potentiation of glucose-stimulated insulin secretion. [4]Understanding these pathways is crucial for predicting the physiological consequences of receptor binding and for the rational design of drugs with specific therapeutic effects.

    Conclusion and Future Directions

    Fluorophenyl propanoic acid derivatives represent a versatile and promising class of compounds for drug discovery. While comprehensive comparative binding data for all series of these derivatives is not yet available, the existing research on related compounds provides a clear roadmap for future investigations. The strategic use of fluorination has been shown to enhance binding affinity, and systematic structure-activity relationship studies are key to optimizing these molecules for specific receptor targets.

    The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge required to explore the therapeutic potential of fluorophenyl propanoic acid derivatives. Future work should focus on generating comprehensive, publicly available datasets of binding affinities for various series of these compounds against a broad panel of receptors. Such data will be invaluable for advancing our understanding of their pharmacology and for accelerating the development of novel therapeutics.

    References

    • G. Povilaitienė, et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals. Available at: [Link]

    • G. Povilaitienė, et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Available at: [Link]

    • G. Povilaitienė, et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. R Discovery. Available at: [Link]

    • Mikami, S., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • Mikami, S., et al. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

    • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]

    Sources

    Safety Operating Guide

    A Guide to the Safe and Compliant Disposal of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step guide for the proper disposal of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, a compound frequently used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and waste management, aligning with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5]

    The fundamental principle governing chemical disposal is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its management from production to final disposal.[3] This guide is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this responsibility effectively.

    Part 1: Hazard Identification and Characterization

    Before any disposal activities can commence, a thorough understanding of the compound's hazards is essential. (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a fluorinated aromatic carboxylic acid derivative.[1] Its proper disposal pathway is determined by its chemical properties and associated hazards.

    1.1. GHS Hazard Classification

    Based on available data, (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is classified with the following hazards:

    • Skin Irritation (Category 2) : Causes skin irritation.[6]

    • Eye Irritation (Category 2A) : Causes serious eye irritation.[6]

    • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[6]

    While not explicitly classified as corrosive in the available data, its nature as a carboxylic acid suggests that it should be handled with the same precautions as other acidic compounds.

    1.2. Waste Characterization

    Under the RCRA, chemical waste must be evaluated for four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][7]

    • (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is classified as a halogenated organic compound due to the presence of a fluorine atom on the phenyl ring.[8] This is a critical classification, as halogenated organic wastes have specific disposal requirements, typically involving incineration at a licensed facility.[8]

    • As a carboxylic acid, it should be treated as corrosive , particularly in concentrated form.

    • It is not known to be ignitable or reactive under standard laboratory conditions.

    The table below summarizes the key data for this compound.

    PropertyValue/ClassificationSource
    Chemical Name (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid[6]
    CAS Number 2093522-69-9[6]
    Molecular Formula C10H11FO2[1]
    GHS Hazard Codes H315, H319, H336[6]
    Waste Classification Halogenated Organic Acid[8]

    Part 2: Disposal Workflow and Procedures

    The following workflow provides a systematic approach to the disposal of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, from the point of generation to its final removal by a certified hazardous waste contractor.

    DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Storage and Accumulation cluster_3 Step 4: Final Disposal A Waste Generation (e.g., residual solid, solution, contaminated labware) B Select Compatible Waste Container (HDPE or glass, clearly labeled) A->B C Segregate as 'Halogenated Organic Waste' (Do not mix with non-halogenated solvents or bases) B->C D Attach Hazardous Waste Tag (Fill out all required fields) C->D E Maintain Accumulation Log (Record quantities and dates) D->E F Store in Designated Satellite Accumulation Area (SAA) (Secure, ventilated, with secondary containment) E->F G Monitor Accumulation Time (Adhere to site-specific time limits, e.g., 6 months for academic labs) F->G H Request Waste Pickup (Submit forms to Environmental Health & Safety - EHS) G->H I Transfer to Licensed Waste Hauler (For transport to a permitted TSDF) H->I J Final Disposition (Typically high-temperature incineration) I->J

    Caption: Disposal workflow for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Procedure for Unused or Surplus Solid Compound
    • Container Selection : Place the solid (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid in its original container if possible. If not, use a new, clean, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[4][5]

    • Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name: "(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid," and the appropriate hazard pictograms (e.g., irritant).[5] Do not use abbreviations or chemical formulas.[5]

    • Segregation : Store this container in a designated satellite accumulation area, segregated from incompatible materials, especially bases and strong oxidizing agents.[7][9] It should be categorized with other halogenated organic wastes.[8]

    • Disposal Request : Once the container is ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]

    Procedure for Solutions Containing the Compound
    • Waste Stream Identification : Solutions containing (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid must be collected as halogenated organic liquid waste.[8]

    • Container Selection : Use a designated, properly vented, and chemically resistant waste container (typically an HDPE carboy).[10] Ensure the container is labeled for "Halogenated Organic Waste."

    • Prohibition of Mixing : Crucially, do not mix this acidic, halogenated waste stream with non-halogenated solvents or with aqueous basic solutions. [9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[10]

    • Labeling and Documentation : As waste is added, update the hazardous waste tag or an attached log sheet with the chemical name and estimated quantity of each component in the mixture.[5] The container must always be kept closed when not in use.[9]

    • Storage and Disposal : Store the container in a designated satellite accumulation area with secondary containment to prevent spills.[4][7] Follow your institution's procedures for requesting a pickup from EHS.

    Procedure for Contaminated Labware and Spill Cleanup Materials
    • Decontamination : Attempt to decontaminate reusable labware (e.g., glassware) with a suitable solvent. The resulting rinsate must be collected as halogenated liquid waste.

    • Solid Waste Collection : For materials that cannot be decontaminated (e.g., disposable plasticware, gloves, absorbent pads from a spill), they must be disposed of as solid hazardous waste.

    • Packaging : Place the contaminated solid materials in a heavy-duty, clear plastic bag or a designated solid waste drum. The container must be sealed to prevent any release of the chemical.

    • Labeling : Label the bag or drum as "Hazardous Waste" and clearly list the contaminant: "Solid debris contaminated with (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid."

    • Disposal : Manage this solid waste stream through your institution's EHS department for collection and disposal.

    Part 3: The Rationale for Segregation and Incineration

    The specific handling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid as a halogenated organic compound is mandated by both safety and regulatory considerations.

    • Environmental Persistence : The carbon-fluorine bond is exceptionally strong, making fluorinated compounds like this one persistent in the environment.[11] Conventional wastewater treatment plants are not equipped to break down these molecules.[3] Improper disposal, such as pouring them down the drain, can lead to long-term environmental contamination.[3][7]

    • Incineration as the Preferred Method : High-temperature incineration is the EPA-recognized method for the effective destruction of many halogenated organic compounds.[8][12] This process has the potential to permanently eliminate these "forever chemicals," breaking the carbon-fluorine bonds and converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride, which can be scrubbed from the exhaust gases.[11][12]

    • Cost and Compliance : Waste disposal facilities charge significantly more for halogenated waste streams compared to non-halogenated ones due to the specialized treatment required.[9] Keeping these waste streams separate is, therefore, a cost-control measure and a requirement for compliance.[9][10]

    By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your research advancements do not come at the cost of environmental health or regulatory non-compliance.

    References

    • (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid - NextSDS.
    • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
    • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
    • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
    • How to Dispose of Chemical Waste | Environmental Health and Safety - Case Western Reserve University.
    • (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid - PubChem.
    • Chemical Waste Disposal Guidelines for Educational Facilities.
    • 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem.
    • 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7 - ChemicalCell.
    • Guidelines for Disposing of PFAs - MCF Environmental Services.
    • Hazardous Waste Segregation - University of Wisconsin-Madison.
    • CAS 93748-20-0: 2-(3-Fluorophenyl)-2-methylpropanoic acid - CymitQuimica.
    • Safety data sheet - BASF.
    • Toxic Waste Management - An Overview - GreenTec Energy.
    • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
    • Chemicals & Hazardous Waste - Recyclopedia.sg.
    • Safety Data Sheet - Angene Chemical.
    • Safety Data Sheet 3-(2-Methylphenyl)propanoic acid - metasci.
    • SAFETY DATA SHEET - Fisher Scientific.
    • 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid - MilliporeSigma.
    • Safety data sheet - BASF.
    • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
    • SAFETY DATA SHEET - Fisher Scientific.
    • SAFETY DATA SHEET - Tokyo Chemical Industry.
    • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global.
    • 7.2 Organic Solvents | Environment, Health and Safety - University of Tennessee, Knoxville.
    • Hazardous Waste Reduction - Environmental Health and Safety - Oregon State University.
    • RCRA | Environmental Health and Safety - Case Western Reserve University.

    Sources

    A Researcher's Guide to the Safe Handling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    As a novel fluorinated carboxylic acid, (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid presents unique handling and safety considerations. This guide provides an in-depth, procedural framework for its safe management in a laboratory setting. By understanding the chemical nature of this compound and adhering to the following protocols, researchers can mitigate risks and ensure a safe operational environment.

    Understanding the Hazards: A Logic-Driven Approach
    Core Personal Protective Equipment (PPE) Requirements

    The following table outlines the minimum PPE required for handling (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, with detailed justifications based on its anticipated chemical properties.

    PPE ComponentSpecificationRationale
    Eye Protection Chemical splash goggles and a face shieldThe carboxylic acid moiety suggests potential for serious eye irritation or damage. A face shield provides an additional layer of protection against splashes, especially during transfers of the material.[1][2][3][4][5]
    Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Given the presence of a fluorinated organic structure and a carboxylic acid, skin contact may cause irritation or burns. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[1][6][7][8]
    Body Protection Flame-retardant lab coatA lab coat is essential to protect against incidental skin contact and contamination of personal clothing. Flame-retardant material is a general laboratory best practice.
    Respiratory Protection Use in a certified chemical fume hoodAs a precaution against inhaling potentially irritating or toxic dust or vapors, all handling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid should be conducted within a properly functioning chemical fume hood.[6][7][9][10]
    Operational Workflow for Safe Handling

    The following diagram and procedural steps outline a self-validating system for the safe handling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid from receipt to disposal.

    cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Label Halogenated Waste Container prep_spill->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Glassware and Surfaces handle_transfer->post_clean Proceed to Post-Handling post_dispose Dispose of Contaminated Materials in Halogenated Waste post_clean->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

    Caption: Workflow for Safe Handling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

    Step-by-Step Handling Protocol:

    • Preparation:

      • Don all required PPE as outlined in the table above.

      • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

      • Have a spill kit readily accessible.

      • Prepare a designated, clearly labeled waste container for halogenated organic waste.[6][11][12]

    • Handling:

      • Conduct all manipulations, including weighing and transferring, of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid within the fume hood to prevent inhalation of dust or vapors.[6][7]

      • Use appropriate tools (spatulas, etc.) to handle the solid material, minimizing the generation of dust.

      • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Post-Handling and Disposal:

      • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

      • Dispose of all contaminated disposable materials, such as gloves and weighing paper, in the designated halogenated waste container.[6][11] Unused or excess material should also be disposed of in this manner.

      • Remove PPE in the correct order to avoid cross-contamination.

      • Wash hands thoroughly with soap and water after completing work and removing gloves.[1][7]

    Emergency Procedures
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][13][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13][14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][13]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][13]

    Disposal Plan

    Due to the presence of fluorine, (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and any materials contaminated with it must be disposed of as halogenated organic waste.[6][11] Do not dispose of this compound down the drain or in regular trash.[6] Adhere to your institution's specific guidelines for hazardous waste disposal.

    References

    • Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - US EPA. [Link]

    • Perspective on halogenated organic compounds - NIH. [Link]

    • Safety Data Sheet - Angene Chemical. [Link]

    • Perfluoropolyether Carboxylic Acid MSDS/SDS. [Link]

    • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. [Link]

    • Guidance on the Safe Use Hydrofluoric Acid (HF). [Link]

    • PPE For Chemical Handling With Example - Industrial Safety Tips. [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.